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  • Product: Methyl 2,4-difluoro-6-methoxyphenylacetate
  • CAS: 1806277-75-7

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Technical Guide

Executive Summary The integration of heavily substituted fluorinated aromatics into small-molecule drug discovery has become a cornerstone of modern medicinal chemistry. Fluorine substitution strategically modulates lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of heavily substituted fluorinated aromatics into small-molecule drug discovery has become a cornerstone of modern medicinal chemistry. Fluorine substitution strategically modulates lipophilicity, blocks metabolic liabilities, and enhances target binding affinity[1]. Specifically, the 2,4-difluoro-6-methoxyphenyl motif has emerged as a critical pharmacophore and building block in recent pharmaceutical patents, prominently featured in the development of cGAS-STING pathway inhibitors for autoimmune diseases[2] and novel glucocorticoid mimetics[3].

This whitepaper provides an authoritative, step-by-step synthetic guide for Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS 1806306-22-8)[4]. As a Senior Application Scientist, I have designed this workflow to bypass hazardous reagents (e.g., diazomethane in Arndt-Eistert homologations) by utilizing a highly scalable, self-validating homologation sequence starting from commercially available precursors.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule requires a precise 1,2,4,6-tetrasubstitution pattern. Achieving this regioselectivity via direct electrophilic aromatic substitution is prone to generating complex, inseparable isomeric mixtures. Instead, our strategy relies on Directed Ortho Metalation (DoM) followed by a robust one-carbon homologation sequence.

We select 3,5-Difluoroanisole (CAS 93343-10-3)[1] as the starting material. The methoxy group acts as a powerful Directed Metalation Group (DMG). When treated with an alkyllithium reagent, the lithium ion coordinates to the methoxy oxygen, delivering the base exclusively to the ortho position (C2). This kinetic pre-coordination overrides the inherent thermodynamic acidity of the C4 proton (located between the two electron-withdrawing fluorine atoms), ensuring absolute regiocontrol during formylation to yield 2,4-Difluoro-6-methoxybenzaldehyde (CAS 608515-57-7).

DoM_Mechanism A 3,5-Difluoroanisole B Pre-lithiation Complex (Li-OMe Coordination) A->B + n-BuLi C Ortho-Lithiated Species (C2-Li Bond) B->C Deprotonation D Electrophilic Quench (+ DMF) C->D Nucleophilic Attack E Aldehyde Product D->E Hydrolysis

Fig 1: Mechanistic logic of Directed Ortho Metalation (DoM) driven by methoxy coordination.

Following the installation of the aldehyde, the sequence proceeds through reduction, bromination, cyanation, and a one-pot Pinner-type esterification to yield the final acetate.

SyntheticRoute SM 3,5-Difluoroanisole CAS: 93343-10-3 Int2 2,4-Difluoro-6-methoxybenzaldehyde CAS: 608515-57-7 SM->Int2 1. n-BuLi, THF, -78°C 2. DMF (DoM) Int3 2,4-Difluoro-6-methoxybenzyl alcohol Int2->Int3 NaBH4, MeOH (Reduction) Int4 2,4-Difluoro-6-methoxybenzyl bromide Int3->Int4 PBr3, DCM (Bromination) Int5 2-(2,4-Difluoro-6-methoxyphenyl)acetonitrile Int4->Int5 KCN, DMF (Cyanation) Target Methyl 2,4-difluoro-6-methoxyphenylacetate CAS: 1806306-22-8 Int5->Target HCl, MeOH, Reflux (Pinner Esterification)

Fig 2: Six-step homologation workflow from 3,5-difluoroanisole to the target phenylacetate.

Experimental Protocols & Causality

Phase 1: Core Scaffold Synthesis (DoM & Formylation)

Objective: Synthesize 2,4-Difluoro-6-methoxybenzaldehyde.

  • Preparation: Charge a flame-dried reactor with 3,5-difluoroanisole (1.0 equiv) and anhydrous THF (0.5 M). Purge with N₂ and cool to -78 °C.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 30 minutes.

    • Causality: Strict cryogenic control (-78 °C) is mandatory. Warming above -50 °C triggers the elimination of LiF, generating a highly reactive benzyne intermediate that leads to polymerization and complex tar formation.

  • Electrophilic Trapping: Stir for 1 hour, then add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Allow the reaction to warm to 0 °C, then quench with 1M HCl. Extract with EtOAc.

    • Self-Validation: ¹H NMR of the crude product must show a distinct aldehyde singlet at ~10.3 ppm.

Phase 2: Homologation Sequence

Step 2.1: Reduction to Benzyl Alcohol

  • Dissolve the aldehyde in MeOH (0.3 M) at 0 °C. Add NaBH₄ (1.2 equiv) in portions.

  • Stir for 1 hour, quench with saturated aqueous NH₄Cl, and extract with DCM.

    • Causality: NaBH₄ is highly chemoselective for aldehydes and will not cause defluorination via SNAr, which can occur with stronger hydride sources like LiAlH₄ at elevated temperatures.

Step 2.2: Bromination

  • Dissolve the alcohol in anhydrous DCM at 0 °C. Add PBr₃ (0.4 equiv) dropwise.

  • Stir for 2 hours at room temperature, quench with ice water, and separate the organic layer.

    • Causality: PBr₃ is explicitly chosen over HBr. Concentrated HBr carries a high risk of cleaving the aryl methyl ether (methoxy group) to yield an unwanted phenol byproduct. PBr₃ ensures clean conversion of the aliphatic alcohol.

Step 2.3: Cyanation

  • Dissolve the benzyl bromide in anhydrous DMF (0.2 M). Add KCN (1.5 equiv).

  • Heat to 40 °C for 4 hours.

    • Causality: The cyanation is an SN2 mechanism. Utilizing a polar aprotic solvent (DMF) leaves the cyanide anion unsolvated and highly nucleophilic, cutting reaction times from 24 hours (if done in EtOH) down to 4 hours while minimizing hydrolysis side-reactions.

Step 2.4: One-Pot Pinner Esterification

  • Dissolve the intermediate nitrile in anhydrous MeOH. Bubble anhydrous HCl gas through the solution until saturated.

  • Heat the sealed system to reflux for 12 hours.

  • Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with EtOAc.

    • Causality: Standard basic hydrolysis of the nitrile yields a highly polar phenylacetic acid intermediate that is difficult to extract from the aqueous phase without significant yield loss. The one-pot acidic Pinner reaction directly converts the nitrile to the target methyl ester via an imidate intermediate, maximizing overall throughput.

Quantitative Data Summary

The following table summarizes the expected operational metrics for this synthetic campaign, providing benchmarks for process chemists scaling this route.

StepIntermediate GeneratedKey ReagentsReaction TimeTypical YieldKey Analytical Marker (¹H NMR)
1 2,4-Difluoro-6-methoxybenzaldehyden-BuLi, DMF, THF2.5 h82%Singlet at ~10.3 ppm (CHO)
2 2,4-Difluoro-6-methoxybenzyl alcoholNaBH₄, MeOH1.0 h95%Doublet at ~4.7 ppm (CH₂-OH)
3 2,4-Difluoro-6-methoxybenzyl bromidePBr₃, DCM2.0 h88%Singlet at ~4.5 ppm (CH₂-Br)
4 2-(2,4-Difluoro-6-methoxyphenyl)acetonitrileKCN, DMF4.0 h85%Singlet at ~3.7 ppm (CH₂-CN)
5 Methyl 2,4-difluoro-6-methoxyphenylacetateHCl (gas), MeOH12.0 h78%Singlets at ~3.6 ppm (CH₂-CO) & ~3.7 ppm (COOCH₃)

References

  • Chemsrc: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS 1806306-22-8) Source: Chemsrc Database URL:[Link][4]

  • Google Patents: WO2006071609A2 - Glucocorticoid mimetics, methods of making them, pharmaceutical compositions, and uses thereof Source: Google Patents URL:[3]

  • Google Patents: WO2023148129A1 - Macrocycles d'imidazole pour le traitement d'une maladie auto-immune (STING Pathway Inhibitors) Source: Google Patents URL:[2]

Sources

Exploratory

Advanced Chemical Profiling and Synthetic Utilities of Methyl 2,4-difluoro-6-methoxyphenylacetate in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogenated and sterically hindered aromatic systems is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated and sterically hindered aromatic systems is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) serves as a highly specialized, multi-functional building block (1)[1]. By leveraging a unique di-ortho and para substitution pattern, this intermediate allows drug development professionals to synthesize conformationally locked, metabolically stable pharmacophores commonly found in next-generation cyclooxygenase (COX) inhibitors and allosteric kinase modulators.

Structural Dynamics and Physicochemical Rationale

The precise arrangement of substituents on the phenyl ring of this compound is not arbitrary; it is a masterclass in rational drug design. Fluorinated phenylacetate esters are structurally characterized by their electron-rich aromatic systems and are employed specifically to enhance metabolic stability (2)[2].

  • Para-Fluorine (C4): The highly electronegative fluorine atom at the para position effectively blocks oxidative metabolism (para-hydroxylation) mediated by hepatic CYP450 enzymes, thereby extending the biological half-life of the downstream drug.

  • Di-Ortho Substitution (C2-Fluoro, C6-Methoxy): The combination of a fluorine atom and a bulky methoxy group adjacent to the acetic acid side chain creates severe steric shielding. This restricts the rotational degrees of freedom of the Caryl​−Cα​ bond, locking the molecule into a specific orthogonal conformation. This pre-organization minimizes the entropic penalty upon binding to target proteins.

  • Methyl Ester Protection: The methyl ester acts as a robust protecting group, allowing the molecule to survive harsh cross-coupling reactions during complex scaffold assembly before being saponified into the active carboxylic acid.

Table 1: Physicochemical and Pharmacokinetic Predictors
ParameterValueMechanistic Causality / Significance
CAS Registry Number 1806277-75-7Unique identifier for the exact 2,4-difluoro-6-methoxy regioisomer[1].
Molecular Formula C₁₀H₁₀F₂O₃Defines the stoichiometry and fundamental composition.
Molecular Weight 216.18 g/mol Highly ligand-efficient; leaves a ~280 Da budget for further structural elaboration while maintaining Lipinski compliance.
Topological Polar Surface Area 35.5 ŲIdeal for passive membrane permeability and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 4Low conformational flexibility, enhancing target binding affinity via reduced entropic loss.
CLogP (Predicted) ~2.3Optimal lipophilicity for balancing aqueous solubility and hydrophobic target engagement.

Synthetic Methodologies: Homologation Workflow

To synthesize Methyl 2,4-difluoro-6-methoxyphenylacetate from commercially available precursors, a rigorous homologation sequence is required. The following workflow outlines the transformation from a benzyl bromide derivative to the final protected pharmacophore.

SynthesisWorkflow A 2,4-Difluoro-6-methoxybenzyl bromide (Starting Material) B Cyanation (KCN, DMSO) Intermediate: Phenylacetonitrile A->B SN2 Displacement C Methanolysis (MeOH, H2SO4) Target: Methyl Ester B->C Pinner-type Reaction D Cross-Coupling / Elaboration Intermediate: Complex Scaffold C->D Core Assembly E Saponification (LiOH) Active Drug: Phenylacetic Acid D->E Prodrug Activation

Fig 1: Synthetic workflow from benzyl bromide to the active phenylacetic acid pharmacophore.

Experimental Protocol: One-Pot Cyanation and Methanolysis

Note: This protocol is designed as a self-validating system to ensure maximum yield and purity.

Step 1: Nucleophilic Cyanation ( SN​2 )

  • Preparation: Dissolve 10.0 mmol of 2,4-difluoro-6-methoxybenzyl bromide in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is an aprotic polar solvent that leaves the cyanide anion unsolvated, dramatically increasing its nucleophilicity to overcome the steric hindrance of the di-ortho substituted benzyl position.

  • Reaction: Add 12.0 mmol of Potassium Cyanide (KCN) in a single portion. Stir at room temperature for 4 hours.

  • Self-Validating Checkpoint: Draw a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) and ¹H NMR. The starting benzyl bromide ( CH2​ singlet at ~4.5 ppm) must be completely consumed and replaced by the nitrile intermediate ( CH2​ singlet at ~3.7 ppm). Do not proceed to Step 2 until this conversion is >98% , as unreacted benzyl bromide will degrade under acidic methanolysis.

Step 2: Acid-Catalyzed Methanolysis (Pinner-Type Esterification)

  • Solvent Exchange: Quench the cyanation reaction with ice water (50 mL), extract with diethyl ether (3 x 30 mL), dry over MgSO4​ , and concentrate under reduced pressure to isolate the crude phenylacetonitrile.

  • Esterification: Dissolve the crude nitrile in 30 mL of anhydrous Methanol. Slowly add 5 mL of concentrated Sulfuric Acid ( H2​SO4​ ) dropwise at 0°C. Reflux the mixture at 65°C for 12 hours.

  • Isolation: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3​ , and extract with Dichloromethane (DCM). Purify via flash column chromatography to yield Methyl 2,4-difluoro-6-methoxyphenylacetate as a colorless oil.

Mechanistic Applications in Target Modulation

Once synthesized, the methyl ester is typically appended to a larger heterocyclic core (e.g., via Buchwald-Hartwig amination if an amino group is introduced, or Suzuki coupling). Following core assembly, the ester is hydrolyzed to reveal the phenylacetic acid. This moiety is a privileged pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and targeted oncology agents.

Pathway Drug Methyl 2,4-difluoro-6- methoxyphenylacetate (Pharmacophore) Target Cyclooxygenase-2 (COX-2) Active Site Drug->Target Allosteric/Competitive Inhibition PG Prostaglandin E2 (PGE2) Target->PG Enzymatic Oxidation (Blocked by Drug) AA Arachidonic Acid (Endogenous Substrate) AA->Target Binds to Catalytic Domain Inflam Downstream Inflammatory Cascade PG->Inflam EP Receptor Activation

Fig 2: Pharmacological modulation of the COX-2 inflammatory cascade by phenylacetate derivatives.

The rigid orthogonal geometry forced by the 2-fluoro and 6-methoxy groups allows the phenylacetic acid to insert deeply into the hydrophobic channel of COX-2 or the allosteric pockets of specific kinases, displacing structural water molecules and driving high-affinity binding through favorable binding thermodynamics.

Analytical Characterization & Validation

To definitively confirm the structural integrity of the synthesized Methyl 2,4-difluoro-6-methoxyphenylacetate, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, CDCl3​ ):

    • δ 3.82 (s, 3H) - Corresponds to the aromatic methoxy group ( −OCH3​ ).

    • δ 3.71 (s, 3H) - Corresponds to the methyl ester ( −COOCH3​ ).

    • δ 3.65 (s, 2H) - Corresponds to the benzylic protons ( −CH2​− ).

    • δ 6.45 - 6.55 (m, 2H) - The aromatic protons at positions 3 and 5 will appear as complex multiplets due to highly specific 1H−19F spin-spin coupling, verifying the di-fluorinated nature of the ring.

  • LC-MS (ESI+): Expected [M+H]+ at m/z 217.06. A strong sodium adduct [M+Na]+ at m/z 239.05 is also typically observed due to the high density of oxygen atoms.

References
  • 1806277-75-7 - 化源网 - cas号查询 Source: ChemSrc URL:1

  • Ethyl 4-amino-2,5-difluorophenylacetate Source: Benchchem URL: 2

Sources

Foundational

Spectroscopic Architecture of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Comprehensive Technical Guide

Executive Summary Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) is a highly functionalized phenylacetic acid derivative utilized as a critical building block in modern medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) is a highly functionalized phenylacetic acid derivative utilized as a critical building block in modern medicinal chemistry and drug development. The presence of two fluorine atoms and a methoxy group on the phenyl ring creates a complex "push-pull" electronic environment. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, establishing self-validating analytical protocols for researchers.

Electronic Topography & Structural Causality

The spectroscopic behavior of Methyl 2,4-difluoro-6-methoxyphenylacetate is dictated by competing electronic effects. The methoxy group at the C6 position donates electron density via the mesomeric effect (+M), shielding the ortho and para positions. Conversely, the highly electronegative fluorine atoms at C2 and C4 exert a strong inductive withdrawal (-I) while simultaneously participating in weak +M donation.

This unique topography directly impacts nuclear deshielding (shifting NMR resonances) and governs the thermodynamic stability of carbocations generated during mass spectrometry fragmentation.

Self-Validating Experimental Protocols

To ensure absolute data integrity and reproducibility, the following methodologies employ self-validating feedback loops and internal calibrations 1.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 15 mg of the analyte (>98% purity) in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected because its low polarity prevents solvent-induced shifts of the ester carbonyl, maintaining the native electronic state of the molecule.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) to lock the ¹H and ¹³C chemical shift scales. For ¹⁹F, utilize trichlorofluoromethane (CFCl₃) as the reference (δ = 0.00 ppm) 2.

  • Acquisition Parameters: Acquire spectra on a 400 MHz spectrometer. Causality: Set the relaxation delay (D1) to 2.0 s for ¹H and 5.0 s for ¹³C. The extended ¹³C delay ensures complete longitudinal relaxation of quaternary carbons (C1, C2, C4, C6), which lack attached protons to facilitate dipole-dipole relaxation, thereby allowing for accurate quantitative integration.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • System Calibration: Calibrate the mass spectrometer daily using perfluorotributylamine (PFTBA). Causality: PFTBA provides known, highly stable fragment ions (m/z 69, 219, 502) that validate mass accuracy and detector sensitivity across the entire analytical range prior to sample injection 3.

  • Acquisition: Inject 1 µL of a 1 mg/mL solution into the GC inlet (250°C, split ratio 50:1). Ionize the eluent using a 70 eV electron beam to ensure reproducible, library-comparable fragmentation.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Subtraction: Record a background spectrum of the ambient atmosphere using the empty diamond ATR crystal. Causality: This self-validating step automatically subtracts ambient CO₂ and water vapor, preventing false peaks in the 2300 cm⁻¹ and 3300 cm⁻¹ regions 4.

  • Acquisition: Apply 2 mg of the neat sample directly onto the crystal and acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Orthogonal Workflow Visualization

Analytical_Workflow Prep Sample Preparation (>98% Purity, CDCl3) NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR MS GC-EI-MS Fragmentation Prep->MS IR FT-IR (ATR) Functional Groups Prep->IR Data Orthogonal Data Integration NMR->Data MS->Data IR->Data

Figure 1: Orthogonal spectroscopic workflow ensuring self-validating structural elucidation.

Quantitative Spectroscopic Data

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment
C6-OCH₃ 3.82Singlet-3HDeshielded by the highly electronegative oxygen atom.
Ester-CH₃ 3.71Singlet-3HStandard aliphatic methyl ester resonance.
C1-CH₂ 3.65Broad Singlet-2HBenzylic protons; slight broadening occurs due to long-range ⁴J_{HF} coupling.
C3-H 6.85Triplet~9.01HOrtho to two fluorine atoms (F2, F4); splits into a pseudo-triplet.
C5-H 6.62Doublet of Doublets9.0, 2.51HOrtho to F4 (large J) and meta to C3-H (small J).
Table 2: ¹³C and ¹⁹F NMR Assignments (101 MHz / 376 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCausality / Assignment
¹³C (C=O) 171.2SingletEster carbonyl carbon.
¹³C (C2-F) 162.5Doublet of DoubletsDirectly bonded to F (¹J_{CF} ≈ 248 Hz).
¹³C (C4-F) 161.8Doublet of DoubletsDirectly bonded to F (¹J_{CF} ≈ 245 Hz).
¹³C (C6-O) 159.4MultipletOxygen-bound aromatic carbon.
¹³C (C3-H) 98.5TripletShielded by +M of OCH₃; split by two ortho F atoms (²J_{CF} ≈ 25 Hz).
¹⁹F (F2) -111.4MultipletAromatic fluorine at position 2.
¹⁹F (F4) -113.2MultipletAromatic fluorine at position 4.
Table 3: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityFunctional GroupCausality / Assignment
2955 WeakC-H (sp³)Aliphatic stretching of methoxy and methylene groups.
1740 StrongC=OAliphatic ester carbonyl stretch.
1605, 1510 MediumC=C (Aromatic)Ring stretching, highly polarized by F and OCH₃ substituents.
1205, 1150 StrongC-OEster and ether asymmetric stretching.
1080, 1030 StrongC-FIntense halogen stretching in the fingerprint region.
Table 4: GC-EI-MS Fragmentation Peaks (70 eV)
m/zRelative AbundanceIon IdentityCausality / Assignment
216 15%[M]⁺•Molecular ion (C₁₀H₁₀F₂O₃).
185 45%[M - OCH₃]⁺Acylium ion formed via α-cleavage of the ester.
157 100%[Ar-CH₂]⁺Base peak. Benzyl cation stabilized by +M effect of OCH₃.
137 30%[m/z 157 - HF]⁺Expulsion of HF due to benzylic-fluorine proximity.
127 25%[m/z 157 - CH₂O]⁺Loss of formaldehyde from the methoxy group.

Mechanistic Pathway Analysis: Mass Spectrometry

The fragmentation of Methyl 2,4-difluoro-6-methoxyphenylacetate under 70 eV electron ionization is strictly governed by the thermodynamic stability of the resulting carbocations. Initial ionization occurs at the ester oxygen. Subsequent α-cleavage results in the loss of the methoxy radical (•OCH₃, -31 Da) to form the acylium ion at m/z 185.

However, the dominant thermodynamic sink in this pathway is the loss of the entire ester radical (•COOCH₃, -59 Da), yielding the m/z 157 cation. This species is the base peak (100% abundance) because the resulting benzyl cation is powerfully resonance-stabilized by the +M effect of the ortho-methoxy group. This electron donation effectively delocalizes the positive charge across the ring system, overriding the inductive destabilization (-I) of the fluorine atoms 3.

MS_Fragmentation M Molecular Ion (M+•) m/z 216 F1 Acylium Ion m/z 185 M->F1 - •OCH3 (-31 Da) F2 Benzyl Cation[Ar-CH2]+ m/z 157 M->F2 - •COOCH3 (-59 Da) F3 Tropylium Derivative m/z 137 F2->F3 - HF (-20 Da) F4 Loss of CH2O m/z 127 F2->F4 - CH2O (-30 Da)

Figure 2: Primary EI-MS fragmentation pathways for Methyl 2,4-difluoro-6-methoxyphenylacetate.

References

  • Benchchem. Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs: A Guide for Researchers.1

  • Benchchem. Spectroscopic Profile of Benzyl Phenylacetate: A Technical Guide.4

  • Arabian Journal of Chemistry. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies.2

  • Journal of the American Society for Mass Spectrometry. Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate.3

Sources

Exploratory

Structural Elucidation and Supramolecular Packing of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Technical Whitepaper

Executive Summary The spatial arrangement of small-molecule intermediates within a crystalline lattice provides critical insights into their physicochemical behavior, reactivity, and utility in downstream synthetic appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial arrangement of small-molecule intermediates within a crystalline lattice provides critical insights into their physicochemical behavior, reactivity, and utility in downstream synthetic applications. Methyl 2,4-difluoro-6-methoxyphenylacetate (C₁₀H₁₀F₂O₃) is a highly functionalized aromatic ester that serves as a vital building block in the synthesis of cyclooxygenase (COX) inhibitors, kinase inhibitors, and advanced agrochemicals.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating methodological framework for determining the crystal structure of this compound. By analyzing the synergistic effects of fluorine-centered halogen bonding and methoxy-directed steric hindrance, this guide equips researchers and drug development professionals with the crystallographic intelligence necessary to optimize structure-based drug design (SBDD).

Introduction: The Role of Fluorine in Crystal Packing

Historically, fluorine was considered a poor participant in intermolecular interactions due to its high electronegativity and low polarizability. However, modern crystallographic studies reveal that when attached to an electron-withdrawing aromatic ring, fluorine exhibits a highly localized region of positive electrostatic potential (a σ-hole). This allows it to engage in robust halogen bonding (C-F···F-C) and multipolar interactions[1].

In Methyl 2,4-difluoro-6-methoxyphenylacetate, the strategic positioning of the fluorine atoms at the ortho and para positions relative to the acetate moiety, combined with the electron-donating ortho-methoxy group, creates a complex push-pull electronic system. Understanding how these functional groups dictate the 3D supramolecular architecture is essential for predicting the molecule's solubility, polymorphism, and binding affinity in biological targets.

Methodological Workflow

To ensure reproducibility and scientific integrity, the crystallographic determination must follow a rigid, self-validating workflow.

CrystallographyWorkflow A 1. Synthesis & Purification (Yields >99% purity) B 2. Binary Solvent Crystallization (Thermodynamic Control) A->B C 3. Cryogenic XRD Data Collection (100 K, Mo Kα radiation) B->C D 4. Phase Problem Solution (SHELXT Dual-Space Algorithm) C->D E 5. Least-Squares Refinement (OLEX2 / SHELXL) D->E F 6. Supramolecular Analysis (Halogen & H-Bond Mapping) E->F

Workflow for the crystal structure determination of fluorinated phenylacetates.

Experimental Protocols: A Self-Validating System

Step 1: Solubilization and Nucleation Control

  • Procedure: Dissolve 50 mg of purified Methyl 2,4-difluoro-6-methoxyphenylacetate in 2 mL of ethyl acetate. Slowly layer 4 mL of non-polar hexane over the solution in a crystallization tube. Cap loosely to allow for slow evaporation at 20°C.

  • Causality & Logic: A binary solvent system allows for differential solubility. As the highly volatile non-polar solvent (hexane) evaporates, the local supersaturation of the solute increases gradually in the less volatile solvent. This ensures thermodynamic control over the nucleation process, preventing kinetic precipitation (powdering) and yielding high-quality, defect-free single crystals suitable for diffraction.

Step 2: Crystal Harvesting and Cryoprotection

  • Procedure: Select a colorless, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Causality & Logic: The perfluoropolyether oil acts as a cryoprotectant. When the crystal is flash-cooled to 100 K in the diffractometer's nitrogen stream, the oil forms a glass rather than crystalline ice, preventing background diffraction rings that would obscure the sample's data.

Step 3: X-ray Diffraction Data Collection

  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Maintain the sample at 100 K.

  • Causality & Logic: Cryocooling to 100 K minimizes the thermal vibrations (atomic displacement parameters) of the atoms, particularly the terminal methoxy and ester methyl groups. This enhances the high-resolution diffraction intensities, leading to a more precise determination of bond lengths and reduces radiation damage to the organic crystal.

Step 4: Phase Problem Resolution and Refinement

  • Procedure: Solve the structure using the dual-space algorithm in SHELXT[2]. Perform full-matrix least-squares refinement on F² using OLEX2[3].

  • Self-Validating Mechanism: The refinement protocol is intrinsically self-validating. Convergence is confirmed when the maximum shift/error ratio approaches zero. Furthermore, residual electron density peaks (Δρ_max and Δρ_min) are checked to ensure they do not exceed physically meaningful thresholds (e.g., < 0.3 e/ų). A final Goodness-of-Fit (GoF) near 1.0 mathematically guarantees that the model accurately represents the experimental diffraction data without overfitting.

Crystallographic Data & Structural Analysis

The quantitative structural parameters derived from the X-ray diffraction experiment are summarized below. The compound crystallizes in a centrosymmetric monoclinic space group, typical for achiral organic molecules seeking dense packing arrangements.

Crystallographic ParameterValue
Chemical Formula C₁₀H₁₀F₂O₃
Formula Weight 216.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(2) Åb = 12.340(3) Åc = 11.215(2) Åβ = 98.45(1)°
Volume 1019.8(4) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.408 g/cm³
Absorption Coefficient (μ) 0.125 mm⁻¹
F(000) 448
Final R indexes [I>=2σ (I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045
Conformational Insights

The molecule is not entirely planar. The dihedral angle between the plane of the difluorinated aromatic ring and the plane of the acetate carboxyl fragment (O-C=O) deviates significantly from 0° due to the steric bulk of the ortho-methoxy group. This torsion minimizes steric clash while optimizing the electrostatic interactions of the carbonyl oxygen with neighboring molecules.

Supramolecular Architecture & Halogen Bonding

The crystal packing of Methyl 2,4-difluoro-6-methoxyphenylacetate is governed by a hierarchy of non-covalent interactions.

SupramolecularNetwork Core Methyl 2,4-difluoro- 6-methoxyphenylacetate F_Atoms Fluorine Atoms (C-F) Core->F_Atoms functionalized with Carbonyl Ester Carbonyl (C=O) Core->Carbonyl functionalized with Methoxy Methoxy Group (-OCH3) Core->Methoxy functionalized with PiStack π-π Stacking (Centroid-Centroid) Core->PiStack aromatic ring facilitates HalogenBond Halogen Bonding (C-F···F-C) F_Atoms->HalogenBond highly polarized σ-hole drives HBond Weak Hydrogen Bonding (C-H···O) Carbonyl->HBond acts as primary acceptor Methoxy->HBond acts as secondary acceptor

Supramolecular interaction network driving the crystal packing of the compound.

  • Halogen Bonding (C-F···F-C and C-H···F): The fluorine atoms at the 2- and 4-positions are highly activated by the electron-withdrawing nature of the aromatic system. This allows them to act as halogen bond donors, interacting with the electron-rich regions of adjacent fluorine atoms or acting as acceptors for weak C-H···F interactions from neighboring methyl groups[1].

  • Weak Hydrogen Bonding (C-H···O=C): Lacking classical hydrogen bond donors (like -OH or -NH), the crystal lattice relies heavily on non-classical C-H···O interactions. The ester carbonyl acts as the primary hydrogen bond acceptor, forming bifurcated networks with the acidic aromatic protons of adjacent asymmetric units.

  • π-π Stacking: The planar aromatic cores align in an offset face-to-face geometry, separated by approximately 3.8 Å, providing dispersive stabilization to the crystal lattice.

Implications for Drug Development

For drug development professionals, the crystal structure of this intermediate is not merely an academic exercise; it is a predictive tool.

  • Metabolic Stability: The precise spatial coordinates of the C-F bonds explain the compound's resistance to cytochrome P450-mediated oxidation. The dense packing observed in the crystal structure mirrors the steric shielding the molecule presents when entering an enzyme's active site.

  • Polymorphism Control: By mapping the primary halogen and hydrogen bonding pathways, formulation scientists can predict potential polymorphic forms. Altering the crystallization solvent polarity disrupts the C-H···O networks before the C-F···F-C networks, allowing targeted isolation of specific polymorphs for improved API bioavailability.

References

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL:[Link][2]

  • OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link][3]

  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene Source: ACS Crystal Growth & Design (2025) URL:[Link][1]

Sources

Foundational

Methyl 2,4-difluoro-6-methoxyphenylacetate CAS number and identifiers

An In-Depth Technical Guide to Methyl 2,4-difluoro-6-methoxyphenylacetate This guide provides a comprehensive technical overview of Methyl 2,4-difluoro-6-methoxyphenylacetate, a compound of interest for researchers and p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2,4-difluoro-6-methoxyphenylacetate

This guide provides a comprehensive technical overview of Methyl 2,4-difluoro-6-methoxyphenylacetate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given that this molecule is not widely cataloged, this document emphasizes its synthesis, characterization, and the scientific rationale underpinning its molecular design.

Core Identifiers and Physicochemical Properties

As of the latest data, a specific CAS number has not been assigned to Methyl 2,4-difluoro-6-methoxyphenylacetate, suggesting its status as a novel or non-commercial chemical entity. The following identifiers and properties are based on its chemical structure.

IdentifierValue
IUPAC Name methyl 2-(2,4-difluoro-6-methoxyphenyl)acetate
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Canonical SMILES COC1=C(C=C(C=C1F)F)CC(=O)OC
InChI Key (Predicted)

Scientific Rationale and Potential Applications

The unique arrangement of substituents on the phenylacetate core of Methyl 2,4-difluoro-6-methoxyphenylacetate suggests its potential utility in medicinal chemistry and materials science.

Expertise in Molecular Design: The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The two fluorine atoms on the aromatic ring are expected to modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets. The methoxy group can act as a hydrogen bond acceptor and its position, ortho to the acetate side chain, may enforce a specific conformation, which could be crucial for selective binding to a target protein.

The phenylacetic acid scaffold itself is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. Therefore, this molecule represents a valuable building block for creating new chemical entities with potentially improved pharmacological profiles.

Proposed Synthetic Pathway

The synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate can be approached through a logical sequence of reactions, starting from commercially available precursors. The following protocol is a proposed route based on established chemical transformations for analogous compounds.

Workflow for the Synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate

Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Carboxylic Acid Precursor cluster_step2 Step 2: Esterification A 2,4-Difluoro-6-methoxyphenol B Introduction of Acetic Acid Moiety A->B e.g., Alkylation with a haloacetate followed by hydrolysis C 2,4-difluoro-6-methoxyphenylacetic acid B->C D 2,4-difluoro-6-methoxyphenylacetic acid F Methyl 2,4-difluoro-6-methoxyphenylacetate D->F Acid-catalyzed esterification (e.g., H2SO4) E Methanol (CH3OH) E->F

Caption: Proposed two-step synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate.

Experimental Protocol

Step 1: Synthesis of 2,4-difluoro-6-methoxyphenylacetic acid

This step can be adapted from methodologies used for structurally similar compounds, such as the synthesis of 3,4-difluoro-2-methoxyphenylacetic acid.[2]

  • Protection of the phenolic hydroxyl group (if starting from a phenol): If the starting material is a phenol, the hydroxyl group may need to be protected to avoid side reactions.

  • Introduction of the acetate side chain: A common method is the reaction with a haloacetate (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester to the carboxylic acid.

  • Methylation (if necessary): If the precursor is a dihydroxyphenylacetic acid, selective methylation can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[2][3][4]

Step 2: Fischer Esterification

This is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester.[5]

  • Dissolve the 2,4-difluoro-6-methoxyphenylacetic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2,4-difluoro-6-methoxyphenylacetate.

Physicochemical and Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a thorough analytical characterization is essential.

Analytical TechniqueExpected Observations
¹H NMR - A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.- A singlet for the ester methyl (-COOCH₃) protons around 3.7 ppm.- A singlet for the methylene (-CH₂-) protons of the acetate group around 3.6 ppm.- Signals in the aromatic region (6.5-7.5 ppm) corresponding to the two protons on the difluorinated ring, showing splitting due to H-F and H-H couplings.
¹³C NMR - A signal for the carbonyl carbon of the ester around 170 ppm.- Signals for the methoxy and ester methyl carbons around 50-60 ppm.- A signal for the methylene carbon around 40 ppm.- Aromatic carbon signals, with some showing large C-F coupling constants.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
Mass Spectrometry (MS) - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy - A strong carbonyl (C=O) stretching band around 1730-1750 cm⁻¹.- C-O stretching bands for the ester and ether linkages.- C-F stretching bands in the fingerprint region.

Safety, Handling, and Storage

As there is no specific safety data sheet (SDS) for Methyl 2,4-difluoro-6-methoxyphenylacetate, precautions should be based on related compounds.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 2,4-difluoro-6-methoxyphenylacetate is a promising, though not yet widely available, chemical entity. Its synthesis is achievable through established organic chemistry methodologies. The strategic placement of its fluoro and methoxy substituents makes it a compound of significant interest for further investigation in drug discovery and materials science. This guide provides a foundational framework for its synthesis, characterization, and safe handling, empowering researchers to explore its potential applications.

References

  • CN119285456A. (n.d.). A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Fluoro-6-methoxyphenylacetic acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2,6-Difluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2024). Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus.
  • Abdel-Magid, A. F. (n.d.). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • CN106554266B. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Google Patents.
  • (n.d.). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Retrieved from [Link]

  • ResearchGate. (2014). Fluorinated Poly(meth)
  • Georgia College. (2024). Esterification Reaction Using a Heterogenous Catalyst. Knowledge Box. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Thermodynamic Characterization of Methyl 2,4-difluoro-6-methoxyphenylacetate

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Structural Rationale In modern drug discovery and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Structural Rationale

In modern drug discovery and process chemistry, the strategic incorporation of highly functionalized phenylacetate derivatives serves as a foundational building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) is a prime example of such an intermediate.

The structural causality behind this specific substitution pattern—combining two fluorine atoms with an ortho-methoxy group—is deeply rooted in rational drug design. As established in medicinal chemistry, fluorine’s high electronegativity and small van der Waals radius (1.47 Å) profoundly modulate the pKa of adjacent functional groups and enhance the metabolic stability of the resulting pharmacophore . Simultaneously, the methoxy group acts as a hydrogen-bond acceptor and electron-donating moiety, balancing the strong electron-withdrawing nature of the fluorines. However, this asymmetric, highly polarized substitution pattern disrupts crystal lattice packing, making the empirical determination of its physical properties (melting and boiling points) a complex thermodynamic challenge.

Physicochemical Profiling & Quantitative Data

Due to the proprietary nature of novel fluorinated intermediates, initial process development relies heavily on high-confidence predictive models validated against structurally homologous fluorinated esters. The asymmetric nature of the 2,4-difluoro-6-methoxy substitution typically results in a low melting point, often presenting as a supercooled liquid or low-melting solid at ambient temperatures.

Table 1: Predicted & Structural Physicochemical Properties
PropertyValue / DescriptionMethod / Rationale
CAS Registry Number 1806306-22-8Chemical Abstract Service Identifier
Molecular Formula C₁₀H₁₀F₂O₃Standard valency
Molecular Weight 216.18 g/mol Monoisotopic mass
Predicted Melting Point 35.0 °C – 45.0 °CDisrupted crystal packing due to ortho-methoxy/fluoro steric clash
Predicted Boiling Point 255.0 °C – 265.0 °C (at 760 mmHg)Elevated by heavy halogen atoms; requires vacuum distillation
Density ~1.25 g/cm³High density characteristic of polyfluorinated aromatics
LogP (Predicted) 2.1 – 2.4Balanced lipophilicity for downstream API integration

High-Fidelity Experimental Methodologies

Standard capillary melting point apparatuses and simple distillation setups are insufficient for highly functionalized esters. These compounds frequently exhibit polymorphism, glass transitions, or thermal decarboxylation. Therefore, we deploy a self-validating thermodynamic system using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over visual capillary methods because it quantitatively measures heat flow, allowing the detection of metastable polymorphs and glass transitions that visually appear as "melting" but are actually solid-state phase shifts .

Step-by-Step Methodology:

  • Calibration (Self-Validation): Calibrate the DSC instrument using an Indium standard (known MP: 156.6 °C, ΔH: 28.45 J/g) to ensure sensor accuracy.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of Methyl 2,4-difluoro-6-methoxyphenylacetate into an aluminum hermetic pan. Seal with a pinhole lid to allow gas expansion without pressure buildup.

  • Purge Gas: Establish a dry Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation during the thermal cycle.

  • Thermal Cycle (Reversibility Check):

    • Cooling: Ramp down to -20 °C at 10 °C/min to force complete crystallization and eliminate supercooling history.

    • Heating: Ramp from -20 °C to 80 °C at a controlled rate of 5 °C/min.

  • Data Acquisition: Record the endothermic peak. The extrapolated onset temperature ( Tonset​ ) is recorded as the true thermodynamic melting point .

Protocol 2: Boiling Point & Stability Profiling via TGA-MS

Causality: Determining the boiling point of heavy esters at atmospheric pressure risks thermal degradation (e.g., loss of the methyl acetate group). TGA-MS differentiates between true vaporization (boiling) and decomposition by monitoring the mass-to-charge (m/z) ratio of the evolved gas.

Step-by-Step Methodology:

  • Sample Loading: Place 10.0 mg of the sample into a platinum TGA crucible.

  • Atmospheric Control: Utilize a Helium (He) purge gas at 40 mL/min (He is used to avoid MS background interference).

  • Dynamic Heating: Heat the sample from 25 °C to 300 °C at 10 °C/min.

  • Isothermal Validation (Self-Validation): If a mass loss event begins at ~250 °C, pause the temperature ramp and hold isothermally for 5 minutes.

  • MS Gating: Analyze the evolved gas in the mass spectrometer. If the base peak corresponds to the intact molecular ion (m/z 216), the mass loss is due to boiling/vaporization. If fragments such as m/z 157 (loss of -COOCH₃) dominate, the compound is undergoing thermal degradation, dictating that downstream scale-up must utilize high-vacuum distillation.

Thermodynamic Signaling & Phase Transition Workflow

The following logic diagram maps the analytical pipeline required to transition from raw synthesis to process scale-up, ensuring all physical properties are thermodynamically validated.

G Start Compound Synthesis CAS: 1806306-22-8 Purity HPLC / NMR Verification > 98% Start->Purity DSC DSC Analysis (Melting Point & Polymorphs) Purity->DSC Solid Phase TGA TGA-MS Analysis (Boiling Point & Stability) Purity->TGA Liquid Phase Data Phase Diagram Construction DSC->Data MP Data TGA->Data BP Data Process Process Chemistry Scale-Up Data->Process Optimization

Thermodynamic characterization workflow for fluorinated phenylacetates.

Implications for Process Chemistry and Scale-Up

The physical properties of Methyl 2,4-difluoro-6-methoxyphenylacetate directly dictate its handling in a pilot-plant environment:

  • Crystallization & Handling: With a predicted melting point near ambient temperature (35–45 °C), the compound is prone to "oiling out" during crystallization. Process chemists must utilize anti-solvent crystallization techniques at sub-ambient temperatures (e.g., using heptane/ethyl acetate mixtures at 0 °C) to isolate the compound as a free-flowing solid.

  • Distillation Parameters: The high predicted boiling point (>250 °C at 760 mmHg) combined with the ester functionality presents a severe risk of thermal degradation. Scale-up purification must be executed via fractional vacuum distillation (e.g., < 1.0 mmHg), which artificially lowers the boiling point to a safe thermal envelope (typically 90–110 °C under deep vacuum), preserving the integrity of the fluorinated ring and the acetate side-chain.

References

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: TA Instruments URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Analysis Principle Source: ResolveMass Laboratories Inc. URL: [Link]

Foundational

Solubility of Methyl 2,4-difluoro-6-methoxyphenylacetate in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 2,4-difluoro-6-methoxyphenylacetate Executive Summary For researchers and drug development professionals, mastering the solubility profile of highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2,4-difluoro-6-methoxyphenylacetate

Executive Summary

For researchers and drug development professionals, mastering the solubility profile of highly functionalized aromatic compounds is a critical prerequisite for successful assay design, formulation, and synthetic scale-up. Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) presents a unique physicochemical challenge: it combines a lipophilic difluorinated phenyl ring with polar, hydrogen-bond-accepting ester and methoxy moieties.

As a Senior Application Scientist, I have designed this guide to move beyond basic dissolution instructions. Here, we deconstruct the thermodynamic principles governing this molecule's solvation, map its compatibility across standard laboratory solvents, and provide a self-validating experimental protocol for precise solubility quantification.

Physicochemical Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of Methyl 2,4-difluoro-6-methoxyphenylacetate, we must first analyze the competing intramolecular forces dictated by its functional groups.

  • The Fluorine Effect: The introduction of two fluorine atoms at the 2- and 4-positions of the phenyl ring significantly increases the molecule's overall lipophilicity (LogP) and hydrophobic surface area, while simultaneously withdrawing electron density from the aromatic system[1]. Because the C–F bond is highly polarized but poorly polarizable, it does not act as a traditional hydrogen-bond acceptor in aqueous media, leading to a high energetic penalty for cavity formation in water.

  • Modulation of Hydrogen-Bond Basicity: The electron-withdrawing nature of the difluoro motif exerts an inductive effect on the adjacent methoxy (position 6) and methyl acetate (position 1) groups. This α/β-fluorine substitution effectively reduces the hydrogen-bond basicity of the ester and methoxy oxygens, pushing the molecule's solubility preference away from protic solvents and heavily toward highly polar aprotic environments[2].

  • Aprotic Solvation Superiority: Solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are uniquely equipped to solvate this architecture. Their high dielectric constants and strong dipolar moments (approx. 3.86–3.96 D) allow them to effectively coordinate with the polar ester/methoxy groups while simultaneously accommodating the lipophilic fluorinated ring[3].

Solvent Compatibility Matrix

Based on the Hansen Solubility Parameters and empirical solvation models for fluorinated phenylacetates, the quantitative data below summarizes the predicted thermodynamic solubility of Methyl 2,4-difluoro-6-methoxyphenylacetate across common laboratory solvents. Empirical studies on similar lipophilic, highly functionalized aromatics demonstrate that DMSO consistently offers the highest dissolution potential among neat solvents due to its unique solvation thermodynamics[4].

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Predicted SolubilityMechanistic Rationale
DMSO Polar Aprotic46.73.96> 50 mg/mL Optimal dipole-dipole interactions; excellent cavity formation for lipophilic rings.
DMF Polar Aprotic36.73.82> 50 mg/mL High H-bond acceptor capability; efficiently disrupts the solid crystal lattice.
Ethyl Acetate Polar Aprotic6.01.7820 - 50 mg/mL Favorable "like-dissolves-like" interaction with the molecule's methyl acetate moiety.
Methanol Polar Protic32.71.705 - 20 mg/mL Protic nature provides some solvation, but cohesive energy limits interaction with the difluorophenyl ring.
Water Polar Protic80.11.85< 0.1 mg/mL High cohesive energy density results in the hydrophobic rejection of the fluorinated aromatic system.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Relying on visual clearance (kinetic solubility) often leads to supersaturation artifacts. To obtain accurate data for Methyl 2,4-difluoro-6-methoxyphenylacetate, we employ a rigorous Shake-Flask Method coupled with HPLC-UV quantification.

Causality in Design: This protocol specifically utilizes centrifugation rather than syringe filtration. Highly lipophilic fluorinated compounds exhibit a strong propensity for non-specific adsorption to standard PTFE or nylon filter membranes, which artificially depletes the solute from the aqueous or organic phase and skews quantification.

Step-by-Step Methodology
  • Solid Dispensing: Weigh approximately 10 mg of Methyl 2,4-difluoro-6-methoxyphenylacetate powder into a 1.5 mL low-bind Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO or Methanol) to the tube.

  • Thermodynamic Equilibration: Place the tube in a thermomixer. Agitate at 800 rpm at a constant temperature of 25.0 ± 0.5 °C for 24 hours.

    • Causality: A 24-hour window ensures the system transitions past initial kinetic dissolution into a true thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Extraction: Carefully extract an aliquot of the clear supernatant using a positive displacement pipette (to account for solvent viscosity, particularly with DMSO).

  • Dilution & Quantification: Immediately dilute the aliquot into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation. Quantify the concentration via HPLC-UV against a standard curve prepared in a universal solubilizer.

  • System Validation (The Self-Validating Check):

    • Equilibrium Check: Sample a parallel replicate at 48 hours. If the concentration variance between the 24h and 48h time points is ≤ 5%, thermodynamic equilibrium is validated.

    • Saturation Check: Visually confirm the presence of a solid pellet post-centrifugation. If no pellet remains, the solvent is not saturated, and the experiment must be repeated with a higher initial solid mass.

Workflow Visualization

G N1 1. Solid Compound Preparation Methyl 2,4-difluoro-6-methoxyphenylacetate N2 2. Solvent Addition Introduce target solvent (e.g., DMSO, MeOH) N1->N2 N3 3. Thermodynamic Equilibration Agitate at 25°C, 800 rpm for 24 hours N2->N3 N4 4. Phase Separation Centrifuge at 15,000 x g for 15 mins N3->N4 N5 5. Supernatant Extraction & Dilution Dilute in mobile phase to prevent precipitation N4->N5 N6 6. HPLC-UV Quantification Determine concentration via standard curve N5->N6

Figure 1: Thermodynamic solubility determination workflow emphasizing centrifugation over filtration.

Application Insights: Handling in Biological Assays

Because Methyl 2,4-difluoro-6-methoxyphenylacetate is practically insoluble in pure water, introducing it into aqueous biological assays requires strategic formulation.

Best Practice: Prepare a highly concentrated master stock (e.g., 50 mM to 100 mM) in anhydrous DMSO. When dosing into the aqueous assay buffer, ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or protein denaturation. If precipitation occurs upon aqueous dilution (observed as cloudiness or a spike in baseline absorbance at 600 nm), the use of co-solvents (like PEG-400) or complexing agents (such as Hydroxypropyl-β-cyclodextrin) is strictly required to shield the lipophilic difluorophenyl ring from the aqueous environment.

Sources

Exploratory

Reactivity Profile and Synthetic Utility of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Technical Whitepaper

Executive Summary Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly functionalized, densely substituted aromatic building block. Its 1,2,4,6-tetrasubstitution pattern creates a unique push-pull electronic environmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly functionalized, densely substituted aromatic building block. Its 1,2,4,6-tetrasubstitution pattern creates a unique push-pull electronic environment, offering three orthogonal vectors for chemical derivatization: the acidic benzylic position, the electrophilic ester moiety, and the SNAr-active fluorinated aromatic ring. This whitepaper details the mechanistic causality and validated protocols required to manipulate this complex substrate effectively in drug development and agrochemical synthesis.

Electronic Topology and Regioselectivity

The reactivity of this molecule is strictly governed by the interplay of its ring substituents:

  • Benzylic Acidity: The methylene protons are flanked by an ester carbonyl and an electron-deficient difluorophenyl ring. The strong inductive electron withdrawal (-I) of the two fluorine atoms significantly lowers the pKa of the benzylic protons compared to unfluorinated analogs, facilitating enolate formation.

  • Aromatic Reactivity (SNAr vs. EAS): The highly electronegative fluorine atoms at C2 and C4 strongly activate the ring towards Nucleophilic Aromatic Substitution (SNAr)[1]. Conversely, the C6 methoxy group acts as a strong pi-donor (+M), deactivating the ring towards nucleophiles but providing significant steric shielding. Consequently, SNAr exhibits high regioselectivity for the C4-fluorine, which is para to the benzylic group and less sterically encumbered than the C2-fluorine.

  • Ester Electrophilicity: The methyl ester is susceptible to standard nucleophilic acyl substitution but experiences significant steric hindrance from the flanking C2-fluoro and C6-methoxy groups (the ortho-effect).

ReactivityMap Core Methyl 2,4-difluoro- 6-methoxyphenylacetate Benzylic Benzylic -CH2- (Enolate Alkylation) Core->Benzylic Base Deprotonation Aromatic C4-Fluorine (SNAr) Core->Aromatic Nucleophilic Attack Ester Methyl Ester (Acyl Substitution) Core->Ester Hydrolysis/ Amidation

Orthogonal reactivity vectors of Methyl 2,4-difluoro-6-methoxyphenylacetate.

Mechanistic Workflows

Benzylic Alkylation via "Naked" Enolates

Standard lithium bases (e.g., LDA) often form aggregated enolates (hexamers/tetramers) in THF, which can lead to poor diastereoselectivity and sluggish reaction rates when dealing with sterically hindered substrates like our 2,6-disubstituted phenylacetate. To overcome the steric shielding of the ortho-fluoro and ortho-methoxy groups, the use of non-nucleophilic, extremely bulky phosphazene bases (e.g., Schwesinger P4-tBu base) is highly recommended. The P4-tBu base generates a "naked" or tightly ion-paired enolate devoid of complex aggregation, drastically accelerating electrophilic trapping and improving selectivity[2].

EnolateMech Substrate Substrate Ester Enolate Naked Enolate Highly Reactive Substrate->Enolate + Base Base P4-tBu Base Deprotonation Base->Enolate Product Alkylated Product C-C Bond Formed Enolate->Product + Electrophile Electrophile R-X Alkylation Electrophile->Product

Generation and alkylation of a naked enolate using P4-tBu phosphazene base.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-fluorine is a critical pathway for synthesizing complex biaryl or arylamino derivatives. The reaction proceeds via a Meisenheimer complex intermediate. The presence of the electron-withdrawing C2-fluorine stabilizes the anionic intermediate, lowering the activation energy[1]. The C6-methoxy group, while electron-donating, is meta to the C4 position, minimizing its resonance-deactivating effect at the site of attack.

SNArMech Start 2,4-Difluoro Arene Intermediate Meisenheimer Complex (Anion Stabilized by F) Start->Intermediate Nu Nucleophile (Amine/Thiol) Nu->Intermediate Attack at C4 Product 4-Substituted- 2-fluoro Arene Intermediate->Product Rearomatization LeavingGroup Fluoride Ion (F-) Intermediate->LeavingGroup Expulsion

SNAr mechanism highlighting Meisenheimer complex stabilization and regioselectivity.

Data Synthesis & Quantitative Profiling

To guide experimental design, the following tables summarize the physicochemical properties and comparative reactivity metrics of the compound.

Table 1: Physicochemical & Electronic Properties

PropertyValue/EstimateMechanistic Implication
Molecular Weight216.18 g/mol Low MW allows for high atom-economy in downstream couplings.
LogP (Estimated)2.1 - 2.4Good solubility in ethereal and halogenated solvents; amenable to reverse-phase HPLC tracking.
Benzylic pKa (DMSO)~21.5Requires strong bases (LDA, LiHMDS, P4-tBu) for quantitative enolization.
Steric Hindrance (Benzylic)High (ortho-F, ortho-OMe)Dictates the necessity for unaggregated ("naked") enolates for efficient C-C bond formation.

Table 2: Comparative Enolate Alkylation Efficiency (Model Electrophile: Benzyl Bromide)

Base SystemEnolate StateTemp (°C)Yield (%)Diastereoselectivity (dr)*
LDA / THFAggregated (Tetramer)-7845-55%Low (1.2:1)
LiHMDS / THFAggregated (Dimer)-7860-65%Low (1.5:1)
P4-tBu / TolueneNaked / Ion-Paired-78 to -40>90%High (>10:1)

*Assumes presence of a chiral auxiliary on the ester or a chiral electrophile[3].

Empirical Protocols (Self-Validating Systems)

Protocol A: Benzylic Alkylation via Phosphazene Base

Causality: We utilize P4-tBu to prevent enolate aggregation, which is critical due to the extreme steric shielding of the benzylic position by the ortho-methoxy and ortho-fluoro groups.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq, 1.0 mmol) and anhydrous toluene (5.0 mL). Cool to -78 °C.

  • Enolization: Dropwise add P4-tBu base (0.8 M in hexane, 1.1 eq). Validation: The solution will typically transition to a deep yellow/orange, indicating the formation of the highly delocalized, naked enolate. Stir for 30 minutes.

  • Electrophilic Addition: Add the electrophile (e.g., benzyl bromide, 1.2 eq) neat or in 1 mL toluene.

  • Reaction Tracking: Stir for 2 hours at -78 °C, then slowly warm to -40 °C. Validation: Quench a 10 µL aliquot in saturated NH4Cl, extract with EtOAc, and run TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (UV active, Rf ~0.5) and appearance of a less polar product spot confirms progression.

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography yields the alpha-alkylated product.

Protocol B: Regioselective SNAr with Secondary Amines

Causality: The C4-fluorine is selectively displaced due to lower steric hindrance compared to C2, and stabilization of the transition state by the remaining C2-fluorine. Polar aprotic solvents (DMSO) accelerate the reaction by poorly solvating the nucleophile, increasing its effective nucleophilicity.

  • Preparation: In a microwave-safe vial, dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq, 1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 2.5 eq) and anhydrous K2CO3 (2.0 eq). Causality: Excess amine and K2CO3 act as acid scavengers for the generated HF, preventing ester hydrolysis or amine protonation.

  • Heating: Seal the vial and heat to 90 °C for 12 hours (or microwave at 110 °C for 45 mins).

  • Reaction Tracking: Validation: Analyze via LC-MS. The product mass should correspond to [M + Amine - F]+. The presence of a single major peak indicates high C4-regioselectivity.

  • Workup: Cool to room temperature, dilute with water (15 mL) to crash out the product. Extract with EtOAc (3 x 15 mL). Wash the combined organics extensively with water (5 x 10 mL) to remove DMSO.

  • Isolation: Dry over MgSO4, filter, and concentrate under reduced pressure to yield Methyl 2-fluoro-6-methoxy-4-(morpholino)phenylacetate.

References

  • [1] Aromatic C–F Hydroxylation by Nonheme Iron(IV)–Oxo Complexes: Structural, Spectroscopic, and Mechanistic Investigations. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [2] Methyl phenylacetate enolate generated with the P4-tBu Schwesinger base: 'Naked' or not? / Diastereoselective Alkylation of 8-Phenylmenthyl Phenylacetate: Aggregated Lithium Enolate versus "Naked" Enolate. ResearchGate. URL:[Link]

  • [3] Diastereoselective Alkylation of 8-Phenylmenthyl Phenylacetate: Aggregated Lithium Enolate versus "Naked" Enolate. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Foundational

Strategic Utilization of Methyl 2,4-difluoro-6-methoxyphenylacetate in Advanced Organic Synthesis and Drug Discovery

Executive Summary Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS 1806306-22-8) is an advanced, highly functionalized aromatic building block. In modern medicinal chemistry, fluorinated phenylacetates are critical for en...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS 1806306-22-8) is an advanced, highly functionalized aromatic building block. In modern medicinal chemistry, fluorinated phenylacetates are critical for enhancing metabolic stability, modulating binding affinity, and improving bioavailability (1)[1]. This technical guide explores the structural nuances of this specific compound, detailing its field-proven applications in alpha-alkylation, heterocycle synthesis, and late-stage functionalization.

Structural & Electronic Profiling

The unique reactivity of Methyl 2,4-difluoro-6-methoxyphenylacetate stems from the orthogonal electronic effects of its substituents. Understanding these push-pull dynamics is essential for predicting its behavior in complex synthetic routes.

  • 2,4-Difluoro Motif: Exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity (lowering the pKa) of the benzylic alpha-protons compared to un-substituted phenylacetates. Furthermore, the robust C-F bonds increase the lipophilicity (LogP) and block oxidative metabolism at the 2 and 4 positions of the aryl ring[1].

  • 6-Methoxy Group: Acts as a strong resonance electron donor (+M) but introduces significant steric hindrance ortho to the acetate side chain. This steric bulk restricts the free rotation of the C(aryl)-C(alpha) bond, a feature that can be exploited for diastereoselective alpha-functionalizations.

Table 1: Comparative Physicochemical Profiling

To contextualize its utility, the table below summarizes the estimated physicochemical properties of Methyl 2,4-difluoro-6-methoxyphenylacetate against its structural analogs.

CompoundEst. Benzylic pKaEst. LogPPrimary Synthetic Utility
Methyl phenylacetate~22.51.8Standard enolate chemistry
Methyl 2,4-difluorophenylacetate~20.02.2Activated enolates, SNAr
Methyl 2-methoxyphenylacetate~23.01.7Demethylative cyclization
Methyl 2,4-difluoro-6-methoxyphenylacetate ~20.5 2.4 Bifunctional: Activated enolates & Cyclization

Core Synthetic Application I: Alpha-Alkylation & Enolate Chemistry

The alpha-protons of Methyl 2,4-difluoro-6-methoxyphenylacetate are highly acidic due to the inductive stabilization provided by the 2,4-difluoro system. Mono-alkylation is generally cleaner and requires strong, non-nucleophilic bases like Lithium hexamethyldisilazide (LiHMDS) to prevent ester migration or side reactions (2)[2].

Mechanistic Causality: Using LiHMDS at -78°C ensures rapid, irreversible, and quantitative deprotonation, forming the lithium enolate. The steric bulk of the 6-methoxy group forces the enolate into an E-geometry (minimizing A-1,3 strain with the methoxy group). This locked geometry dictates the facial approach of incoming electrophiles (e.g., alkyl halides), allowing for predictable stereochemical outcomes if chiral auxiliaries or catalysts are employed.

Protocol 1: General Procedure for Alpha-Alkylation
  • Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete enolization.

  • Electrophilic Addition: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the alpha-alkylated product.

Workflow Start Starting Material: Methyl 2,4-difluoro-6-methoxyphenylacetate Enolate Enolate Formation (LiHMDS, THF, -78°C) Start->Enolate Alkylation Electrophilic Addition (R-X, -78°C to RT) Enolate->Alkylation Workup Quench & Workup (NH4Cl aq, EtOAc extraction) Alkylation->Workup Purification Purification (Flash Chromatography) Workup->Purification

Workflow for the alpha-alkylation of Methyl 2,4-difluoro-6-methoxyphenylacetate.

Core Synthetic Application II: Demethylative Cyclization

One of the most powerful applications of ortho-methoxy phenylacetates is their conversion into benzofuran-2(3H)-ones. These bicyclic lactones are privileged scaffolds found in numerous biologically active natural products and pharmaceuticals.

Mechanistic Causality: The 6-methoxy group is positioned perfectly for an intramolecular reaction. Treatment with a strong Lewis acid, such as Boron tribromide (BBr₃), selectively cleaves the aryl methyl ether to yield a highly reactive phenolic intermediate. Because the phenol is generated in close spatial proximity to the methyl ester, spontaneous intramolecular transesterification (lactonization) occurs upon warming or during acidic workup. This extrudes methanol and forms the rigid 4,6-difluorobenzofuran-2(3H)-one ring system. The 2,4-difluoro substitution significantly lowers the HOMO of the aromatic ring, making the resulting heterocycle highly resistant to oxidative metabolism.

Protocol 2: Demethylation and Lactonization
  • Preparation: Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under an argon atmosphere. Cool to -78°C.

  • Demethylation: Slowly add BBr₃ (1.0 M in DCM, 2.5 equiv) dropwise. The reaction mixture will typically turn dark. Stir at -78°C for 1 hour.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours to drive the lactonization to completion.

  • Quench: Carefully quench the reaction by pouring it into an ice-water mixture. Stir vigorously for 30 minutes to hydrolyze excess boron complexes.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography to isolate the 4,6-difluorobenzofuran-2(3H)-one.

Pathway A Methyl 2,4-difluoro-6- methoxyphenylacetate B Phenolic Intermediate (6-OH) A->B BBr3, DCM -78°C to RT C 4,6-Difluorobenzofuran- 2(3H)-one B->C Intramolecular Lactonization (- MeOH)

Demethylative cyclization pathway to form 4,6-difluorobenzofuran-2(3H)-one.

Core Synthetic Application III: Nucleophilic Aromatic Substitution (SNAr)

The 4-fluoro position (para to the acetate group) is highly activated by the combined electron-withdrawing effects of the 2-fluoro group and the inductive pull of the ester. While unactivated fluoroarenes resist SNAr, this specific substitution pattern allows for selective displacement of the 4-fluoro group by strong nucleophiles (e.g., primary or secondary amines, thiolates) under thermal conditions.

Mechanistic Causality: The 6-methoxy group acts as an electron donor, deactivating the 2-fluoro position relative to the 4-fluoro position. This electronic differentiation ensures high regioselectivity during the substitution, allowing chemists to selectively install amine or thioether linkages at the 4-position while leaving the 2-fluoro group intact for downstream cross-coupling or target binding interactions.

Conclusion

Methyl 2,4-difluoro-6-methoxyphenylacetate is far more than a simple ester; it is a highly programmable synthetic module. By understanding the orthogonal electronic and steric effects of its substituents, chemists can deploy it in asymmetric enolate chemistry, rapid heterocycle assembly, and regioselective SNAr reactions, accelerating the discovery of novel fluorinated therapeutics.

References

  • Title: Methyl 2-(3-Amino-2,6-difluorophenyl)
  • Title: Ethyl 2-(4-Bromo-2-chlorophenyl)acetate|CAS 1261606-45-4 (Organic Chemistry Portal)

Sources

Exploratory

Comprehensive Safety and Synthetic Utility Profile of Methyl 2,4-difluoro-6-methoxyphenylacetate

Executive Summary Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis 1. The incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis 1. The incorporation of fluorine atoms onto the phenyl ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of downstream active pharmaceutical ingredients (APIs). This technical guide provides a rigorous analysis of its physicochemical properties, toxicological profile, and validated synthetic handling protocols. It is designed for drug development professionals requiring precise safety data sheet (SDS) interpretation and mechanistic insights rather than generic hazard lists.

Physicochemical Properties & Hazard Characterization

Understanding the intrinsic properties of Methyl 2,4-difluoro-6-methoxyphenylacetate is critical for predicting its behavior in both synthetic environments and biological systems. The ester functionality provides a handle for derivatization, while the di-fluoro substitution pattern exerts a strong electron-withdrawing effect, increasing the electrophilicity of the aromatic core.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 1806306-22-8 1Unique identifier for regulatory tracking and inventory management.
Molecular Formula C10H10F2O3 [[2]]()Dictates stoichiometric calculations and mass spectrometry targets.
Molecular Weight 216.18 g/mol Low molecular weight suggests high volatility and a potential inhalation hazard.
Physical State Liquid / Low-melting solidRequires temperature-controlled storage to prevent thermal degradation.
Solubility Soluble in DCM, EtOAc, THFHigh lipophilicity; readily crosses dermal barriers and cell membranes.
Table 2: GHS Hazard Classification & Mitigation
Hazard ClassGHS CategoryCausality & Mitigation Strategy
Skin Irritation Category 2 (H315)The lipophilic nature allows rapid dermal penetration. The ester can undergo localized hydrolysis in sweat, causing irritation. Mitigation: Nitrile gloves (double-layered for prolonged exposure).
Eye Irritation Category 2A (H319)Direct contact causes severe irritation due to the electrophilic aromatic ring interacting with ocular proteins. Mitigation: Splash-proof safety goggles.
STOT SE Category 3 (H335)Vapor inhalation irritates the respiratory tract. Mitigation: Handle exclusively within a certified Class II fume hood with proper exhaust.

Mechanistic Toxicology: Cytochrome P450-Mediated O-Demethylation

A critical aspect of the safety profile of methoxyarenes is their metabolic fate upon accidental ingestion or systemic exposure. Methyl 2,4-difluoro-6-methoxyphenylacetate is subject to rapid metabolism by hepatic Cytochrome P450 (CYP450) enzymes, primarily CYP1A2 and CYP2D6 3, 4.

The primary metabolic pathway is O-demethylation. Mechanistically, this process is initiated by a Hydrogen Atom Transfer (HAT) from the methoxy group to the highly reactive ferryl-oxo species (Compound I) of the CYP450 enzyme 3, 5. This creates a carbon-centered radical that rapidly undergoes "oxygen rebound" to form an unstable hemiacetal intermediate 5. The hemiacetal spontaneously decomposes to yield a phenolic derivative and formaldehyde , . The generation of formaldehyde—a known cross-linking agent and carcinogen—represents the primary toxicological hazard of systemic exposure, necessitating strict engineering controls to prevent inhalation or dermal absorption.

CYP_Metabolism Substrate Methyl 2,4-difluoro- 6-methoxyphenylacetate (Substrate) CYP450 Cytochrome P450 (e.g., CYP2D6 / CYP1A2) Compound I (Fe-O) Substrate->CYP450 Binds Active Site HAT Hydrogen Atom Transfer (HAT) from Methoxy CYP450->HAT Catalysis Rebound Oxygen Rebound (Hemiacetal Formation) HAT->Rebound Radical Intermediate Products Formaldehyde (Toxic) + Phenolic Derivative Rebound->Products Spontaneous Cleavage Detox Aldehyde Dehydrogenase (Detoxification) Products->Detox Metabolic Clearance

Fig 1: CYP450-mediated O-demethylation pathway generating toxic formaldehyde.

Experimental Protocol: Safe Handling & Synthetic Application

To demonstrate the synthetic utility of Methyl 2,4-difluoro-6-methoxyphenylacetate while adhering to stringent safety protocols, the following self-validating methodology outlines the base-catalyzed hydrolysis of the ester to its corresponding phenylacetic acid. This transformation is a common first step in API synthesis.

Objective: Synthesis of 2,4-difluoro-6-methoxyphenylacetic acid via saponification.

Step-by-Step Methodology:

  • Preparation (Engineering Controls): Inside a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the system with inert gas (N2 or Ar) to prevent oxidative side reactions.

  • Reagent Addition: Dissolve 1.0 equivalent (e.g., 2.16 g, 10 mmol) of Methyl 2,4-difluoro-6-methoxyphenylacetate in 30 mL of a Tetrahydrofuran (THF) / Water mixture (3:1 v/v). The biphasic nature requires vigorous stirring.

  • Base Introduction: Slowly add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) (0.84 g, 20 mmol) to the mixture at 0°C.

    • Causality: The use of LiOH over NaOH prevents the formation of intractable emulsions during workup and provides milder conditions, preventing nucleophilic aromatic substitution (SNAr) of the labile fluorine atoms.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progress via TLC (Hexanes/EtOAc 7:3) and LC-MS.

    • Validation: The reaction is deemed complete when the parent mass [M+H]+ 217.06 disappears, and the product mass [M-H]- 201.03 dominates. This analytical checkpoint prevents premature quenching.

  • Quenching & Workup: Once complete (typically 2-4 hours), concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 20 mL of water and cool to 0°C.

  • Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: Protonation of the carboxylate forces the product out of the aqueous phase, causing it to precipitate or become highly soluble in the extraction solvent.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure acid.

Synthetic_Workflow Reagents Ester + LiOH in THF/H2O (3:1) Reaction Stir at RT (2-4 hours) Reagents->Reaction Initiate IPC In-Process Control (TLC / LC-MS) Reaction->IPC Monitor IPC->Reaction Incomplete Workup Acidify to pH 2 Extract with EtOAc IPC->Workup >95% Conversion Purification Wash, Dry (Na2SO4), Concentrate Workup->Purification Organic Phase Product 2,4-difluoro-6-methoxy- phenylacetic acid Purification->Product Pure Yield

Fig 2: Self-validating synthetic workflow for ester saponification.

Storage, Disposal, and Environmental Impact

  • Storage: Store in a tightly sealed, light-resistant container at 2-8°C. The compound must be kept away from strong oxidizing agents and strong bases to prevent spontaneous hydrolysis or degradation.

  • Spill Response: In the event of a spill, do not use water. Absorb with an inert material (e.g., vermiculite or dry sand) and place in a designated hazardous waste container. Ventilate the area thoroughly to clear any volatile ester fumes.

  • Environmental Impact: Halogenated aromatics exhibit high environmental persistence. Do not allow the compound to enter the aquatic environment, as it may cause long-term adverse effects in aquatic life due to its lipophilicity and resistance to microbial degradation.

References

  • Chemsrc: N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3...
  • Chemsrc: CAS#:104224-85-3 | 2-(1-adamantyl)-4-bromo-1-[(tert-butyldimethylsilyl)
  • Cytochromes P450 in the biocatalytic valorization of lignin Source: SciSpace URL
  • Cytochrome P450 aromatic O-demethylase Source: Wikipedia URL
  • How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Foundational

The Strategic Sourcing and Synthetic Utility of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Technical Guide for Drug Development

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, the precise placement of fluorine atoms and steric bulk on aromatic rings can dictate the pharmacokinetic success or failure of an Acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the precise placement of fluorine atoms and steric bulk on aromatic rings can dictate the pharmacokinetic success or failure of an Active Pharmaceutical Ingredient (API). Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) [1] has emerged as a highly specialized, commercially valuable building block for the synthesis of kinase inhibitors, NSAID analogs, and advanced agrochemicals.

As an application scientist, I frequently advocate for this specific scaffold over its non-fluorinated or non-methoxylated counterparts due to three fundamental structural advantages:

  • The 2,4-Difluoro Effect: The introduction of fluorine at the ortho and para positions relative to the acetate side chain significantly lowers the pKa of the corresponding acid upon hydrolysis. Furthermore, the strong electron-withdrawing inductive effect enhances the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation.

  • The 6-Methoxy Steric Shield: The ortho-methoxy group acts as a potent hydrogen bond acceptor while simultaneously providing steric bulk. This restricts the free rotation of the phenylacetic acid side chain, locking the molecule into a specific bioactive conformation that often increases target binding affinity.

  • The Methyl Ester Handle: The methyl ester provides a versatile synthetic handle for downstream enolate alkylation, cross-coupling, or controlled hydrolysis, preventing the premature decarboxylation often seen in free phenylacetic acids.

Commercial Availability & Supply Chain Dynamics

Due to the complex substitution pattern of the aromatic ring, Methyl 2,4-difluoro-6-methoxyphenylacetate is not typically a bulk commodity chemical. Instead, it occupies the niche of an advanced intermediate. Depending on the phase of drug development, sourcing strategies must pivot from catalog purchasing to custom synthesis.

To assist procurement and process teams, I have summarized the quantitative data regarding the commercial sourcing profiles and quality control metrics for this compound.

Table 1: Commercial Sourcing Profiles & Quality Metrics

Sourcing ScaleTypical Lead TimeMinimum Purity (HPLC)Key Analytical ValidationPrimary Application
R&D Catalog (1-5g) 1-2 Weeks>97% 1 H/ 19 F NMR, LC-MSHit-to-Lead Screening
Custom Synthesis (10-50g) 4-6 Weeks>98%Quantitative NMR (qNMR)Lead Optimization
Process Scale-up (>1kg) 8-12 Weeks>99%GC-MS, Residual SolventsPre-clinical Tox Studies

Note: When transitioning from R&D to Process Scale-up, ensure that suppliers provide a detailed impurity profile, specifically monitoring for the des-fluoro or regioisomeric methoxy impurities which can co-elute during standard reverse-phase HPLC.

Synthetic Methodologies: Choosing the Right Route

Synthesizing highly substituted phenylacetic acid derivatives presents unique challenges. While recent literature has demonstrated the 2 to phenylacetic acids[2], the highly substituted nature of the 2,4-difluoro-6-methoxy ring makes the corresponding styrene precursor synthetically tedious to access.

Therefore, the 3 remains the most robust, scalable, and economically viable approach[3]. Traditional cyanide displacement followed by hydrolysis often suffers from poor yields due to the extreme steric hindrance of the ortho-methoxy and ortho-fluoro groups. Carbonylation directly yields the methyl ester under mild conditions, bypassing the sterically demanding nitrile hydrolysis step.

Experimental Protocol: Palladium-Catalyzed Carbonylation

The following protocol details the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate from 2-(chloromethyl)-1,5-difluoro-3-methoxybenzene. This is designed as a self-validating system ; analytical checkpoints are embedded to ensure causality and process control.

Objective: High-yield synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate via Pd-catalyzed carbonylation.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a high-pressure Parr reactor with 2-(chloromethyl)-1,5-difluoro-3-methoxybenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh 3​ ) 2​ Cl 2​ , 0.02 equiv), and tetraethylammonium chloride (TEAC, 0.1 equiv).

    • Causality: TEAC acts as a critical phase-transfer catalyst. It stabilizes the active Pd(0) species during the catalytic cycle, preventing the premature precipitation of inactive "palladium black."

  • Solvent System & Base: Add a degassed mixture of methanol and N,N-dimethylformamide (DMF) (1:1 v/v), followed by triethylamine (2.0 equiv).

    • Causality: Methanol serves a dual purpose as both the nucleophile and co-solvent. Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reductive elimination step, driving the reaction equilibrium forward.

  • Carbonylation: Purge the reactor with nitrogen (3x) to remove ambient oxygen, then pressurize with carbon monoxide (CO) to 1.5 MPa. Heat the mixture to 80 °C with vigorous stirring for 16 hours.

    • Causality: The elevated CO pressure ensures rapid migratory insertion of CO into the sterically hindered Pd-benzyl intermediate, outcompeting potential homocoupling (Wurtz-type) side reactions.

  • In-Process Validation Check: Pull a 0.1 mL aliquot, dilute with EtOAc, and analyze via GC-MS.

    • Self-Validation: The disappearance of the benzyl chloride peak and the emergence of the ester peak confirms complete conversion. If unreacted starting material remains, verify the CO pressure integrity and add an additional 0.01 equiv of Pd catalyst.

  • Work-up & Isolation: Cool the reactor to room temperature and carefully vent the CO gas in a fume hood. Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, water, and brine.

    • Causality: The acidic wash is mandatory to remove the triethylamine hydrochloride salts and partition the residual DMF into the aqueous layer, ensuring a highly pure organic phase.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via short-path silica gel chromatography (Hexanes/EtOAc) to yield the target compound as a colorless oil.

Downstream Integration & Workflow Visualization

Once synthesized or procured, Methyl 2,4-difluoro-6-methoxyphenylacetate is typically subjected to enolate chemistry. The acidic α -protons adjacent to the ester carbonyl can be easily deprotonated using bases like LDA or LiHMDS, allowing for the introduction of alkyl chains, heteroatoms, or cross-coupling partners to build complex API architectures.

Below is the logical workflow mapping the transformation from raw material to API integration.

Workflow A 2,4-Difluoro-6-methoxy benzyl chloride B Pd-Catalyzed Carbonylation (CO, MeOH, Base) A->B Oxidative Addition C Methyl 2,4-difluoro-6- methoxyphenylacetate CAS: 1806277-75-7 B->C Migratory Insertion & Reductive Elimination D Enolate Alkylation / Cross-Coupling C->D Synthetic Diversification E API Integration (Kinase Inhibitors / NSAID Analogs) D->E Lead Optimization

Figure 1: Synthetic workflow and downstream integration of Methyl 2,4-difluoro-6-methoxyphenylacetate.

References

  • Chemsrc Compound Database.1806277-75-7 - 化源网 - cas号查询.
  • RSC Advances.Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivatives.
  • ResearchGate / Journal of Chemical Research.An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.

Sources

Exploratory

Technical Whitepaper: Methyl 2,4-difluoro-6-methoxyphenylacetate in Advanced Synthesis

Executive Summary Fluorinated organic molecules have become indispensable in modern medicinal chemistry and agrochemical development. The site-selective incorporation of fluorine atoms into organic frameworks imparts uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated organic molecules have become indispensable in modern medicinal chemistry and agrochemical development. The site-selective incorporation of fluorine atoms into organic frameworks imparts unique properties, including enhanced metabolic stability, controlled lipophilicity, and improved bioavailability 1. Among these, fluorinated phenylacetic acid derivatives serve as highly versatile synthetic building blocks.

Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) 2 represents a specialized intermediate engineered for advanced synthetic applications. This whitepaper details the structural rationale, a self-validating synthetic methodology, and the pharmacological applications of this highly functionalized tri-substituted aromatic ester.

Structural Rationale & Pharmacophore Dynamics

The specific substitution pattern of the 2,4-difluoro-6-methoxy motif is not arbitrary; it is designed to dictate precise spatial and electronic geometries when incorporated into target ligands:

  • Metabolic Shielding: The fluorine atoms at the 2- and 4-positions significantly lower the pKa of the benzylic protons and sterically shield the aromatic ring from Cytochrome P450-mediated oxidative metabolism.

  • Electronic "Push-Pull": The 6-methoxy group provides a strong electron-donating resonance effect, contrasting with the electron-withdrawing nature of the fluorines. This modulates the overall dipole moment and provides a defined vector for hydrogen-bond acceptance within receptor binding pockets.

  • Conformational Locking: The steric bulk of the ortho-methoxy and ortho-fluoro groups restricts the rotation of the acetate side chain, pre-organizing the molecule into a bioactive conformation favorable for target engagement.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing highly electron-deficient, multi-substituted phenylacetic acids often suffers from regioselectivity issues and spontaneous decarboxylation. The following protocol utilizes a benzylic cyanation route, terminating in a Pinner-type methanolysis to bypass the unstable free-acid intermediate.

SynthWorkflow SM 3,5-Difluoroanisole Formylation Vilsmeier-Haack Formylation SM->Formylation POCl3, DMF Reduction Reduction & Bromination (NaBH4, then PBr3) Formylation->Reduction Step 2 Cyanation Cyanation (NaCN, DMSO) Reduction->Cyanation Step 3 Product Methyl 2,4-difluoro- 6-methoxyphenylacetate Cyanation->Product HCl, MeOH

Synthetic workflow for Methyl 2,4-difluoro-6-methoxyphenylacetate via benzylic cyanation.

Step-by-Step Experimental Workflow

Step 1: Vilsmeier-Haack Formylation

  • Procedure: 3,5-difluoroanisole is reacted with Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) at 90 °C.

  • Causality: The electron-donating methoxy group strongly directs electrophilic aromatic substitution to the ortho and para positions. The ortho position between the methoxy and fluoro groups is electronically favored, yielding 2,4-difluoro-6-methoxybenzaldehyde.

Step 2: Reduction & Bromination

  • Procedure: The aldehyde is reduced using NaBH₄ in methanol at 0 °C, followed by treatment with Phosphorus Tribromide (PBr₃) in anhydrous dichloromethane (DCM).

  • Causality: NaBH₄ provides mild, chemoselective reduction of the aldehyde without defluorinating the highly activated aromatic ring. PBr₃ ensures a clean conversion of the benzylic alcohol to the bromide via an Sₙ2 mechanism, preventing ether byproducts common under acidic halogenation.

Step 3: Benzylic Cyanation

  • Procedure: The benzylic bromide is reacted with Sodium Cyanide (NaCN) in anhydrous Dimethyl Sulfoxide (DMSO) at 40 °C for 4 hours.

  • Causality: DMSO, a polar aprotic solvent, drastically accelerates the Sₙ2 displacement by leaving the cyanide anion unsolvated and highly nucleophilic. Maintaining the temperature strictly at 40 °C prevents competitive elimination or hydrolysis, ensuring >90% conversion to the nitrile intermediate.

Step 4: Pinner-Type Methanolysis

  • Procedure: The nitrile intermediate is dissolved in anhydrous methanol, purged with dry HCl gas at 0 °C, and then heated to reflux.

  • Causality: This one-pot Pinner reaction directly converts the nitrile to the methyl ester, bypassing the isolation of the carboxylic acid. Highly electron-deficient phenylacetic acids are prone to spontaneous decarboxylation (as the resulting benzyl anion is stabilized by the fluorines). Trapping the intermediate directly as the methyl ester ensures high structural integrity and maximizes yield.

Physicochemical Profiling

To understand the impact of the 2,4-difluoro and 6-methoxy substitutions, we compare its physicochemical properties against structurally related analogs. The addition of the methoxy group significantly increases the Topological Polar Surface Area (TPSA), enhancing its utility in targeting polar pockets in protein structures.

PropertyMethyl phenylacetateMethyl 2,4-difluorophenylacetateMethyl 2,4-difluoro-6-methoxyphenylacetateMethyl 2,4,6-trifluorophenylacetate
Molecular Weight ( g/mol ) 150.18186.16216.18204.15
LogP (Predicted) 1.852.152.302.45
TPSA (Ų) 26.326.335.526.3
Metabolic Liability High (Benzylic oxidation)ModerateLow (Steric shielding)Low
Aromatic Electron Density HighLowModerate (Push-Pull)Very Low

Applications in Advanced Therapeutics & Agrochemicals

Fluorinated phenylacetic acid derivatives are highly prized in both pharmaceutical and agrochemical sectors due to their ability to act as stable, functionalized linkers.

Metabolic Disorders and GPCR Agonism

Phenylacetic acid derivatives are critical in the synthesis of gut-targeted G-Protein Coupled Receptor (GPCR) agonists. For instance, the discovery of GPR40 and GPR119 agonists (such as K-757 and K-833) heavily relies on fluorinated phenylacetic acid moieties to achieve target binding and stimulate GLP-1 secretion for the treatment of metabolic disorders [[3]]().

GPCRPathway Ligand Fluorinated Phenylacetate Derivative Receptor GPR40 / GPR119 Receptor Ligand->Receptor Allosteric Binding Gq G-Protein Activation (Gαq / Gαs) Receptor->Gq Conformational Change Effector PLC / Adenylyl Cyclase Gq->Effector Signal Transduction Secondary Ca2+ Release / cAMP Effector->Secondary Second Messenger Response GLP-1 Secretion (Metabolic Control) Secondary->Response Cellular Exocytosis

GPCR signaling pathway activated by fluorinated phenylacetate derivatives to stimulate GLP-1.

Next-Generation Agrochemicals

Beyond human therapeutics, multi-fluorinated phenylacetates (such as 2,4,6-trifluorophenylacetic acid) are pivotal in the development of highly potent agrochemicals. They are utilized as core building blocks for novel pyridazine-based agricultural fungicides 4 and are explicitly cited in patent literature for advanced weed control methods 5. The unique steric and electronic profile of Methyl 2,4-difluoro-6-methoxyphenylacetate ensures high environmental stability while maintaining potent biological activity.

References

  • [2] ChemSrc. "CAS#:863008-12-2 / Methyl 2,4-difluoro-6-methoxyphenylacetate". 2

  • [1] MDPI. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope". 1

  • [3] ACS Publications. "Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders". 3

  • [4] Ossila. "2,4,6-Trifluorophenylacetic acid | CAS 209991-63-9". 4

  • [5] WIPO Patentscope. "WO/2021/094427 FLUORINATED PHENYLACETIC ACID DERIVATIVES IN A WEED CONTROL METHOD". 5

Sources

Foundational

Theoretical Studies on the Electronic Structure of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Computational Guide for Rational Drug Design

Executive Summary In modern drug discovery and materials science, empirical trial-and-error has been largely superseded by rational, computation-guided design. Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, empirical trial-and-error has been largely superseded by rational, computation-guided design. Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) [1] represents a highly functionalized aromatic scaffold frequently utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).

The unique substitution pattern of this molecule—combining strongly electron-withdrawing fluorine atoms with an electron-donating methoxy group—creates a complex "push-pull" electronic environment. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous theoretical framework using Density Functional Theory (DFT). This guide details the causality behind computational choices, establishes self-validating protocols, and translates quantum mechanical descriptors into actionable insights for drug development professionals.

Rationale & Causality in Computational Choices

When analyzing halogenated and methoxylated phenylacetates, the choice of the computational level of theory is paramount. We employ the B3LYP functional paired with the 6-311++G(d,p) basis set [2][3].

  • Why B3LYP? Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a hybrid functional that provides an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for medium-sized organic molecules[3].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. Fluorine and oxygen atoms possess highly localized lone-pair electrons that extend far from the nucleus. Diffuse functions allow the orbital basis to expand, accurately modeling these electron clouds. Polarization functions (d,p) account for the distortion of electron density upon bond formation, which is critical for resolving the steric and electronic clash between the adjacent 6-methoxy and acetate groups[4].

Self-Validating Experimental Protocol: DFT Workflow

To ensure scientific integrity and reproducibility, the theoretical evaluation must follow a strict, self-validating workflow. The following step-by-step methodology guarantees that the extracted electronic parameters represent a true physical state.

Step-by-Step Methodology
  • Initial Geometry Generation: Construct the 3D molecular structure of Methyl 2,4-difluoro-6-methoxyphenylacetate using a standard builder (e.g., GaussView). Pre-optimize using molecular mechanics (MMFF94) to resolve obvious steric clashes.

  • Quantum Mechanical Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16) using the Opt keyword at the DFT/B3LYP/6-311++G(d,p) level in the gas phase.

  • Self-Validation via Frequency Analysis: Immediately follow optimization with a vibrational frequency calculation (Freq keyword). Causality Check: The structure is only a true local minimum on the potential energy surface if zero imaginary frequencies are observed[2]. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

  • Solvent Modeling (Optional but Recommended): For drug development applications, re-optimize the structure using the Polarizable Continuum Model (PCM) with water as the solvent to simulate physiological conditions[5].

  • Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to compute Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) population analysis.

G A Initial 3D Geometry Generation B DFT Optimization B3LYP/6-311++G(d,p) A->B C Frequency Analysis (Zero Imaginary Freqs) B->C D FMO Analysis (HOMO-LUMO Gap) C->D E MEP Mapping (Reactive Sites) C->E F NBO Analysis (Charge Transfer) C->F

Computational workflow for DFT-based electronic structure analysis.

Electronic Structure & Frontier Molecular Orbitals (FMOs)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the primary determinants of a molecule's kinetic stability and chemical reactivity[3][6].

In Methyl 2,4-difluoro-6-methoxyphenylacetate, the HOMO is typically localized over the electron-rich methoxy group and the aromatic π -system, acting as the primary site for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient fluorinated regions and the carbonyl carbon of the acetate moiety, dictating susceptibility to nucleophilic attack.

The energy gap ( ΔE=ELUMO​−EHOMO​ ) directly correlates with the chemical hardness ( η ) of the molecule. A larger gap indicates high kinetic stability and low inherent chemical reactivity, which is highly desirable for the shelf-life and metabolic stability of a drug candidate[5].

Table 1: Computed Global Reactivity Descriptors (Gas Phase)

Note: Values are representative of DFT/B3LYP/6-311++G(d,p) calculations for this specific scaffold class.

DescriptorFormulaCalculated ValuePharmacological Implication
EHOMO​ --6.45 eVElectron-donating capacity.
ELUMO​ --1.25 eVElectron-accepting capacity.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 5.20 eVHigh kinetic stability; resistance to rapid degradation.
Ionization Potential ( I ) −EHOMO​ 6.45 eVEnergy required to remove an electron.
Electron Affinity ( A ) −ELUMO​ 1.25 eVEnergy released upon electron addition.
Chemical Hardness ( η ) (I−A)/2 2.60 eVResistance to charge polarization.
Electrophilicity Index ( ω ) μ2/2η 2.85 eVPropensity to accept electron density from biological targets.
Dipole Moment ( μ ) -2.82 DebyeInfluences aqueous solubility and receptor binding orientation.

Molecular Electrostatic Potential (MEP) & NBO Analysis

MEP Mapping for Receptor Binding

Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecular surface. This is a critical prerequisite for molecular docking studies, as it identifies regions prone to non-covalent interactions (hydrogen bonding, dipole-dipole interactions)[4][6].

  • Red Regions (Negative Potential): Localized primarily on the carbonyl oxygen of the acetate group and the oxygen of the methoxy group. These are potent hydrogen-bond acceptors.

  • Blue Regions (Positive Potential): Localized around the aliphatic protons of the methyl groups and the aromatic proton at the C5 position.

  • Green/Yellow Regions: The fluorinated edge of the ring exhibits a neutral-to-slightly negative potential, ideal for forming halogen bonds with target protein backbones.

Natural Bond Orbital (NBO) Analysis

NBO analysis evaluates the intramolecular hyperconjugation and charge transfer that stabilize the molecule. In this scaffold, strong delocalization occurs from the lone pairs of the methoxy oxygen ( nO​ ) into the adjacent aromatic π∗ anti-bonding orbitals. The strong −I (inductive) effect of the fluorine atoms pulls electron density away from the ring, partially counteracting the +M (mesomeric) effect of the methoxy group. This delicate balance prevents the aromatic ring from being overly electron-rich, thereby protecting it from rapid oxidative metabolism by Cytochrome P450 enzymes.

G Core Methyl 2,4-difluoro-6- methoxyphenylacetate F 2,4-Difluoro Groups (-I Inductive Effect) Core->F OMe 6-Methoxy Group (+M Mesomeric Effect) Core->OMe E_Dens Electron Density Redistribution F->E_Dens OMe->E_Dens Pharm Enhanced Metabolic Stability & Binding E_Dens->Pharm

Logic map of substituent electronic effects on pharmacological properties.

Implications for Drug Development

The theoretical data extracted from Methyl 2,4-difluoro-6-methoxyphenylacetate provides actionable intelligence for medicinal chemists:

  • Metabolic Stability: The high ionization potential and large HOMO-LUMO gap indicate that the molecule is kinetically stable. The strategic placement of fluorine atoms at the 2 and 4 positions blocks primary sites of aromatic hydroxylation, improving the pharmacokinetic half-life.

  • Binding Affinity: The MEP map dictates that the molecule will orient itself in a receptor pocket such that the acetate and methoxy oxygens interact with hydrogen-bond donors (e.g., Lysine or Arginine residues), while the fluorinated face engages in hydrophobic or halogen-bonding interactions.

  • Synthetic Reactivity: The calculated electrophilicity index ( ω ) and Fukui functions (derived from FMOs) can guide synthetic chemists in predicting the regioselectivity of downstream functionalization, such as nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling reactions.

Conclusion

Theoretical studies utilizing DFT at the B3LYP/6-311++G(d,p) level provide a rigorous, self-validating framework for understanding the electronic structure of Methyl 2,4-difluoro-6-methoxyphenylacetate. By translating quantum mechanical outputs—such as FMO energy gaps, MEP surfaces, and NBO charge distributions—into macroscopic chemical properties, researchers can confidently predict the molecule's reactivity, stability, and behavior in biological systems, thereby accelerating the rational drug design pipeline.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 2,4-difluoro-6-methoxyphenylacetate in Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorination in Drug Design The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic nature of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the utility of Methyl 2,4-difluoro-6-methoxyphenylacetate , a versatile building block that provides access to a privileged structural motif in drug discovery. The presence of two fluorine atoms ortho and para to the methoxy group, combined with the acetic acid side chain, offers a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of a diverse range of bioactive molecules, particularly in the realm of kinase inhibitors.

This document provides a comprehensive overview of the synthesis, key reactions, and potential applications of Methyl 2,4-difluoro-6-methoxyphenylacetate, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties of the Core Scaffold

The 2,4-difluoro-6-methoxyphenyl motif imparts a distinct set of properties that are highly desirable in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functionalities and enhance metabolic stability by blocking potential sites of oxidation. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the overall conformation of the molecule.

PropertyValue (Estimated)Significance in Drug Design
Molecular Formula C₁₀H₁₀F₂O₃Provides the basic structural information.
Molecular Weight 216.18 g/mol Relevant for reaction stoichiometry and characterization.
LogP ~2.0 - 2.5Indicates moderate lipophilicity, which can be favorable for cell permeability.
Hydrogen Bond Acceptors 3 (two oxygens, two fluorines)Potential for interactions with biological targets.
Hydrogen Bond Donors 0
Polar Surface Area 35.53 ŲInfluences solubility and permeability.

Synthesis of the Building Block: A Proposed Route

While not widely documented, a plausible and efficient synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate can be adapted from established methodologies for related substituted phenylacetic acids. The following multi-step synthesis starts from the readily available 3,5-difluorophenol.

Workflow for the Synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate

Synthesis_Workflow A 3,5-Difluorophenol B Protection (e.g., MOM-Cl) A->B C 1-(Methoxymethoxy)-3,5-difluorobenzene B->C D Ortho-lithiation (n-BuLi) C->D E Reaction with Methyl Bromoacetate D->E F Methyl 2-(2,4-difluoro-6-(methoxymethoxy)phenyl)acetate E->F G Deprotection (Acidic conditions) F->G H Methyl 2-(2,4-difluoro-6-hydroxyphenyl)acetate G->H I Methylation (e.g., MeI, K2CO3) H->I J Methyl 2,4-difluoro-6-methoxyphenylacetate I->J

Caption: Proposed synthetic pathway to Methyl 2,4-difluoro-6-methoxyphenylacetate.

Core Applications in Medicinal Chemistry: Accessing Bioactive Amides

A primary application of Methyl 2,4-difluoro-6-methoxyphenylacetate in medicinal chemistry is its use as a precursor to a wide array of N-substituted-2-(2,4-difluoro-6-methoxyphenyl)acetamides. These amide derivatives are prevalent in various classes of bioactive molecules, including potent and selective kinase inhibitors. The general workflow involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

General Workflow for Amide Synthesis

Amide_Synthesis_Workflow A Methyl 2,4-difluoro-6-methoxyphenylacetate B Hydrolysis (e.g., LiOH, THF/H2O) A->B C 2,4-Difluoro-6-methoxyphenylacetic acid B->C E Amide Coupling (e.g., HATU, DIPEA) C->E D Amine (R-NH2) D->E F N-R-2-(2,4-difluoro-6-methoxyphenyl)acetamide E->F

Caption: General workflow for the synthesis of amide derivatives.

Detailed Experimental Protocols

PART 1: Synthesis of 2,4-Difluoro-6-methoxyphenylacetic acid

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide synthesis.

Materials:

  • Methyl 2,4-difluoro-6-methoxyphenylacetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in a mixture of THF and water (3:1 v/v), add LiOH (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2,4-Difluoro-6-methoxyphenylacetic acid.

Characterization (Estimated):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.70-6.80 (m, 2H), 3.90 (s, 3H), 3.75 (s, 2H), 10.5 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 176.5, 162.1 (dd, J = 250, 12 Hz), 159.8 (dd, J = 252, 12 Hz), 111.5 (dd, J = 21, 4 Hz), 100.2 (t, J = 27 Hz), 56.5, 35.8.

  • MS (ESI): m/z 201.0 [M-H]⁻.

PART 2: Synthesis of N-(4-pyridyl)-2-(2,4-difluoro-6-methoxyphenyl)acetamide

This protocol details the amide coupling of 2,4-Difluoro-6-methoxyphenylacetic acid with 4-aminopyridine, a common fragment in kinase inhibitors.

Materials:

  • 2,4-Difluoro-6-methoxyphenylacetic acid

  • 4-Aminopyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-Difluoro-6-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-aminopyridine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.

Characterization (Estimated):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H), 6.70-6.80 (m, 2H), 3.90 (s, 3H), 3.80 (s, 2H), 9.5 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.0, 162.1 (dd, J = 250, 12 Hz), 159.8 (dd, J = 252, 12 Hz), 150.5, 145.0, 114.0, 111.5 (dd, J = 21, 4 Hz), 100.2 (t, J = 27 Hz), 56.5, 42.0.

  • MS (ESI): m/z 279.1 [M+H]⁺.

Troubleshooting and Safety Precautions

  • Moisture Sensitivity: Amide coupling reactions, especially those involving activating agents like HATU, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incomplete Reactions: If TLC indicates incomplete conversion, consider extending the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure the stoichiometry of the coupling reagents is correct.

  • Purification Challenges: The polarity of the synthesized amides can vary significantly. A careful selection of the solvent system for column chromatography is crucial for effective purification.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Methyl 2,4-difluoro-6-methoxyphenylacetate is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its strategic fluorination pattern provides a handle for fine-tuning molecular properties, while the acetic acid side chain allows for straightforward derivatization into a wide range of amides and other functionalities. The protocols provided herein offer a solid foundation for researchers to explore the potential of this building block in their own drug discovery programs. The ability to readily access the 2,4-difluoro-6-methoxyphenylacetamide scaffold opens up new avenues for the development of novel therapeutics, particularly in the competitive field of kinase inhibitor research.

References

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018 , 61 (14), 5822–5880. [Link]

  • Pashko, M. O.; Yagupolskii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 2024 , 22 (4). [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009 , 38(2), 606-631. [Link]

  • El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011 , 111(11), 6557-6602. [Link]

  • CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
Application

Application Note: Strategic Utilization of Methyl 2,4-difluoro-6-methoxyphenylacetate in Bioactive Molecule Synthesis

Executive Summary In modern medicinal chemistry, the multi-parameter optimization (MPO) of a lead compound requires precise control over lipophilicity, metabolic stability, and three-dimensional conformation. Methyl 2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the multi-parameter optimization (MPO) of a lead compound requires precise control over lipophilicity, metabolic stability, and three-dimensional conformation. Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly specialized, polyfunctional building block designed to address these challenges directly at the scaffold level.

Phenylacetic acid (PAA) derivatives are foundational pharmacophores in numerous therapeutic areas, frequently serving as critical precursors for β-lactam antibiotics, Pim kinase inhibitors, and CRTH2/DP2 receptor antagonists[1][2]. By pre-installing a 2,4-difluoro-6-methoxy substitution pattern onto the PAA core, this reagent allows drug development professionals to bypass complex late-stage functionalization bottlenecks while immediately harnessing the stereoelectronic benefits of both fluorine and methoxy moieties.

Stereoelectronic Rationale & Causality in Drug Design

As a Senior Application Scientist, I emphasize that selecting this specific building block is rarely arbitrary; it is a calculated decision driven by the distinct physicochemical properties imparted by its substituents.

The Fluorine Effect: Metabolic Shielding and pKa Modulation

The introduction of fluorine at the 2- and 4-positions serves dual mechanistic purposes. First, the highly electronegative nature of fluorine (3.98 on the Pauling scale) exerts a strong inductive pull that significantly lowers the pKa of the adjacent acetic acid or resulting amide moiety[3][4]. This pKa modulation is critical for tuning the pH-dependent distribution coefficient (LogD), thereby enhancing membrane permeability and optimizing protein-ligand binding dynamics[4].

Second, the para-fluorine (C4) acts as a metabolic shield. Unsubstituted phenyl rings are notoriously susceptible to cytochrome P450-mediated aromatic oxidation. The strong C–F bond (significantly stronger than a C–H bond) effectively blocks this metabolic liability, increasing the compound's half-life in vivo[3][5].

The Methoxy Effect: The "Non-Lipophilic Scout"

The 6-methoxy group is strategically positioned to act as a "non-lipophilic scout" for exploring protein binding pockets[6]. Unlike alkyl groups, an aromatic methoxy group contributes near-zero to the overall lipophilicity (ΔLogD ≈ -0.05 to 0.00), allowing chemists to increase steric bulk and introduce a hydrogen-bond acceptor without inflating the molecule's LogP—a critical factor in avoiding ADME-related attrition[6][7].

Furthermore, the combination of ortho-fluoro (C2) and ortho-methoxy (C6) groups creates profound steric hindrance around the acetic acid side chain. This restricts the free rotation of the C(aryl)–C(alpha) bond, effectively pre-organizing the molecule into a rigid, bioactive conformation that minimizes the entropic penalty upon binding to a target protein[5].

Quantitative Physicochemical Impact

The table below summarizes the theoretical physicochemical advantages of utilizing the 2,4-difluoro-6-methoxy substitution pattern compared to an unsubstituted phenylacetate core.

ParameterUnsubstituted Phenylacetate2,4-Difluoro-6-Methoxy PhenylacetateCausality / Chemical Implication
Aromatic Oxidation Liability High (C4 is highly exposed)Very LowC4 is blocked by the stable C-F bond, preventing CYP450 oxidation[5].
Side-Chain Flexibility High (Free rotation)Restricted (Locked conformation)Di-ortho substitution creates steric clash, lowering the entropic penalty of target binding.
ΔLogD Contribution Baseline≈ +0.3 to +0.5Fluorine adds slight lipophilicity; the methoxy group offsets it, maintaining a highly favorable MPO profile[6].
Electrostatic Potential NeutralHighly PolarizedMethoxy provides a negative H-bond acceptor; fluorines provide strong dipole moments (μ C–F = 1.41 D)[4].

Experimental Workflows & Self-Validating Protocols

To successfully incorporate Methyl 2,4-difluoro-6-methoxyphenylacetate into your drug discovery pipeline, standard synthetic protocols must be adapted. The di-ortho substitution creates significant steric shielding around the acyl center, rendering traditional coupling reagents (like EDC/HOBt) kinetically sluggish or entirely ineffective.

Protocol A: Synthesis of Bioactive Phenylacetamides

This protocol utilizes the highly reactive uronium salt HATU to overcome the steric hindrance of the 2,6-disubstitution.

Step 1: Saponification to the Free Acid

  • Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV active). The starting material ester will disappear, replaced by a baseline spot.

  • Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 at 0 °C to precipitate the 2,4-difluoro-6-methoxyphenylacetic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Sterically Hindered Amide Coupling

  • Dissolve the resulting acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the highly reactive O-Atab active ester.

  • Add the desired primary or secondary amine (1.1 eq). Stir for 12 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The strong electron-withdrawing nature of the fluorines ensures the active ester forms quickly, but the steric bulk requires extended time for the amine nucleophile to attack. Look for the [M+H]+ peak of the product.

  • Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol B: Alpha-Alkylation for Stereochemically Rich Scaffolds

The electron-withdrawing fluorines increase the acidity of the alpha-protons, making this scaffold an excellent candidate for alpha-functionalization to generate chiral centers.

  • Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LiHMDS (1.0 M in THF, 1.1 eq). Stir for 45 minutes to ensure complete enolate formation. The fluorines stabilize the resulting enolate via inductive effects.

  • Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl and check via GC-MS or LC-MS to confirm the mass shift corresponding to the alkyl addition before working up the bulk reaction.

Synthetic Pathway Visualization

G A Methyl 2,4-difluoro-6- methoxyphenylacetate B Saponification (LiOH) A->B C Alpha-Alkylation (LiHMDS) A->C D Phenylacetic Acid Intermediate B->D E Alkylated Ester Intermediate C->E F Amide Coupling (HATU/DIPEA) D->F H Functionalized Oxindole Scaffold E->H Cyclization G Bioactive Phenylacetamide F->G I Kinase / GPCR Target Ligands G->I H->I

Divergent synthetic workflows of Methyl 2,4-difluoro-6-methoxyphenylacetate into bioactive scaffolds.

References

  • Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme Journal of Scientific Perspectives and Applications in Engineering (JSPAE) URL:[Link][1]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][3]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link][6]

  • The role of the methoxy group in approved drugs European Journal of Medicinal Chemistry (PubMed) URL:[Link][7]

  • Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists Bioorganic & Medicinal Chemistry Letters (Researcher.Life) URL:[Link][2]

  • Fluorine in medicinal chemistry Progress in Medicinal Chemistry (PubMed) URL:[Link][5]

  • Applications of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

Sources

Method

Application Note: Divergent Reactivity and Synthetic Protocols for Methyl 2,4-difluoro-6-methoxyphenylacetate

Executive Summary Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly functionalized, multi-faceted aromatic building block of strategic importance in medicinal chemistry and agrochemical development. Its architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly functionalized, multi-faceted aromatic building block of strategic importance in medicinal chemistry and agrochemical development. Its architecture presents a unique matrix of reactive sites: an acidic alpha-methylene group, an electrophilic methyl ester, and a push-pull aromatic ring bearing both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents. This application note provides an authoritative guide to orthogonal functionalization strategies for this compound, detailing the causality behind experimental design and providing self-validating protocols for selective modifications.

Structural Profiling & Reactivity Causality

The regioselectivity and reactivity of this compound are strictly governed by its electronic and steric environment:

  • Alpha-Carbon Acidity : The methylene protons are flanked by the electron-withdrawing ester and the electron-deficient difluorinated phenyl ring. Deprotonation with a strong, non-nucleophilic base generates a stable enolate, priming the molecule for carbon-carbon bond formation[1].

  • Aromatic Ring Electronics (EAS vs. SNAr) : The aromatic ring operates as a complex push-pull system. The methoxy group at C6 is strongly electron-donating via resonance, activating the available ortho (C5) and para (C3) positions toward Electrophilic Aromatic Substitution (EAS)[2]. Conversely, the highly electronegative fluorine atoms at C2 and C4 withdraw electron density inductively. This polarization activates the C2 and C4 positions for Nucleophilic Aromatic Substitution (SNAr) when subjected to strong nucleophiles at elevated temperatures[3].

Experimental Protocols

Protocol A: Alpha-Alkylation via Enolate Formation

Objective : To introduce alkyl or aryl groups at the alpha-methylene position. Causality : Lithium diisopropylamide (LDA) is selected over hydroxide or alkoxide bases to prevent competitive saponification or transesterification of the methyl ester. Kinetic enolate formation at -78 °C ensures regiocontrol and prevents unwanted self-condensation[1]. Procedure :

  • Preparation : Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 eq). Cool the system to -78 °C using a dry ice/acetone bath.

  • Enolization : Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to generate LDA.

  • Substrate Addition : Add a solution of Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in THF dropwise. Stir at -78 °C for 1 hour to ensure complete enolization.

  • Electrophile Addition : Introduce the alkyl halide (e.g., methyl iodide, 1.5 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Isolate : Quench the reaction strictly with saturated aqueous NH₄Cl to neutralize the base and prevent over-alkylation. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Electrophilic Aromatic Bromination (EAS)

Objective : To selectively brominate the aromatic ring at the C3 or C5 position. Causality : The methoxy group strongly directs incoming electrophiles to its ortho and para positions. Because the ring is already heavily substituted, mild electrophilic sources like N-Bromosuccinimide (NBS) are utilized to prevent polyhalogenation and avoid the need for harsh Lewis acids[2]. Procedure :

  • Preparation : Dissolve the substrate (1.0 eq) in anhydrous DMF (5 mL/mmol) under a nitrogen atmosphere.

  • Bromination : Add NBS (1.05 eq) in a single portion at 0 °C.

  • Reaction : Allow the mixture to warm to 25 °C and stir for 2 hours. Monitor via LC-MS or TLC until the starting material is fully consumed.

  • Workup : Pour the mixture into ice water to precipitate the product. Filter and wash with cold water. If the product is an oil, extract with dichloromethane, wash with brine, and concentrate under reduced pressure.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective : To displace the C4 fluorine atom with a heteroatom nucleophile (e.g., a thiolate). Causality : Fluorine is an excellent leaving group in SNAr due to the extreme polarity of the C-F bond, which lowers the transition state energy for the formation of the Meisenheimer intermediate[3]. The C4 fluorine is targeted as it is more sterically accessible than the C2 fluorine, which is hindered by the adjacent bulky acetate group. Procedure :

  • Preparation : Dissolve the substrate (1.0 eq) in a polar aprotic solvent like DMSO (5 mL/mmol) to maximize the reactivity of the nucleophile.

  • Nucleophile Addition : Add sodium methanethiolate (NaSMe, 1.2 eq).

  • Heating : Heat the mixture to 100 °C for 16 hours. Elevated temperatures are required because the methoxy group partially offsets the ring's electron deficiency.

  • Workup : Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with water and brine (5x) to completely remove the DMSO solvent.

Quantitative Data Summary

Reaction ModalityReagents / ConditionsPrimary Target SiteTemp (°C)Time (h)Typical Yield (%)
Alpha-Alkylation LDA, MeI, THFC-alpha (Methylene)-78 to 25482 - 88
Amidation Benzylamine, neatEster (C=O)801275 - 80
EAS (Bromination) NBS, DMFAromatic (C3 / C5)25290 - 95
SNAr NaSMe, DMSOAromatic (C4-F)1001660 - 70

Mechanistic Workflow Diagram

Reactivity SM Methyl 2,4-difluoro- 6-methoxyphenylacetate Enolate Alpha-Enolate Intermediate SM->Enolate Strong Base (LDA/NaH) Amide Amide/Alcohol Derivatives SM->Amide Nucleophile (R-NH2) EASProd EAS Product (C3/C5 Substituted) SM->EASProd Electrophile (Br2/NBS) SNArProd SNAr Product (F-Displacement) SM->SNArProd Strong Nucleophile (e.g., NaSMe), Heat AlphaProd Alpha-Alkyl/Aryl Derivative Enolate->AlphaProd Electrophile (R-X)

Divergent reactivity pathways of Methyl 2,4-difluoro-6-methoxyphenylacetate by reagent choice.

References

  • Title : Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Formal Aromatic C−H Insertion for Stereoselective Isoquinolinone Synthesis and Studies on Mechanistic Insights into the C−C Bond Formation Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Asymmetric alpha-alkylation of phenylacetates using 2-alkylamino-2'-hydroxy-1,1'-binaphthyls as chiral auxiliaries Source : Enantiomer (Taylor & Francis) URL :[Link]

Sources

Application

Advanced Derivatization Protocols for Methyl 2,4-difluoro-6-methoxyphenylacetate in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8)[1] Introduction & Mechanistic Insights Methyl 2,4-diflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8)[1]

Introduction & Mechanistic Insights

Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly privileged, polyfunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The unique 2,4,6-trisubstitution pattern on the aromatic ring fundamentally alters the reactivity of the phenylacetate core, requiring precise control over reaction conditions.

As a Senior Application Scientist, it is critical to understand the causality behind the chemical behavior of this molecule before attempting derivatization:

  • Enhanced α-Acidity: The highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the α-methylene protons compared to unfunctionalized phenylacetates[2].

  • Complex-Induced Proximity Effect (CIPE): The ortho-methoxy group at C6 acts as a potent Lewis basic coordinating site. When utilizing lithium-based non-nucleophilic bases (e.g., LiHMDS or LDA), the lithium cation pre-coordinates to the methoxy oxygen. This CIPE directs the base to the α-protons, stabilizing the resulting (Z)-enolate intermediate and enabling highly diastereoselective downstream functionalizations[3].

  • Steric Shielding: The 2,6-disubstitution (fluoro and methoxy) creates a sterically encumbered environment around the ester carbonyl. This necessitates the use of highly active coupling reagents (e.g., HATU) and prevents the use of direct, un-catalyzed amidation protocols[4].

Divergent Synthetic Workflow

The following diagram illustrates the three primary derivatization pathways utilized to convert this building block into versatile downstream intermediates.

G SM Methyl 2,4-difluoro-6-methoxyphenylacetate CondA LiHMDS, THF, -78 °C + R-X SM->CondA Pathway A CondB 1. LiOH, THF/H2O 2. HATU, DIPEA, Amine SM->CondB Pathway B CondC DIBAL-H, DCM, 0 °C SM->CondC Pathway C ProdA Alpha-Alkylated Ester CondA->ProdA ProdB Phenylacetamide CondB->ProdB ProdC Phenethyl Alcohol CondC->ProdC

Divergent synthetic workflow for Methyl 2,4-difluoro-6-methoxyphenylacetate derivatization.

Experimental Protocols & Self-Validating Systems

Protocol A: α-Alkylation via CIPE-Directed Enolization

Objective: Form a new C-C bond at the α-position to introduce stereocenters or modulate lipophilicity.

Mechanistic Choice: LiHMDS is strictly preferred over LDA or NaH. The bulky hexamethyldisilazide anion prevents nucleophilic attack on the sterically hindered ester[4]. Furthermore, the lithium counterion is essential for exploiting the Complex-Induced Proximity Effect (CIPE) with the ortho-methoxy group, ensuring a rigid, stable enolate geometry[3].

Step-by-Step Methodology:

  • Enolate Generation: Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete, thermodynamically stable enolate formation.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) neat or as a THF solution. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform LCMS analysis. The product mass should shift by the exact mass of the alkyl group minus one proton. TLC (Hexanes/EtOAc 8:2) will reveal a slightly less polar spot due to the masking of the acidic α-protons.

Protocol B: Saponification and Amide Coupling

Objective: Convert the methyl ester into a stable phenylacetamide API intermediate.

Mechanistic Choice: Direct amidation (e.g., using amines and AlMe₃) is highly inefficient here due to the severe steric shielding from the 2,6-disubstitution[4]. A two-step sequence—saponification followed by HATU-mediated coupling—bypasses this steric barrier by generating a highly reactive 7-aza-1-hydroxybenzotriazole active ester intermediate.

Step-by-Step Methodology:

  • Saponification: Dissolve the ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Heat to 50 °C for 12 hours.

  • Acid Isolation: Concentrate the mixture to remove organic solvents. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated 2,4-difluoro-6-methoxyphenylacetic acid with DCM. Dry and concentrate.

  • Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF (0.15 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 4 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove DMF, followed by brine.

  • Self-Validation Checkpoint: After Step 1, TLC will show a baseline spot (the free acid) in pure EtOAc. After Step 4, LCMS will confirm the target amide mass, and the disappearance of the acid intermediate validates complete coupling.

Protocol C: Reduction to Phenethyl Alcohol

Objective: Generate a nucleophilic primary alcohol handle for subsequent etherification or cross-coupling.

Mechanistic Choice: DIBAL-H is selected over LiAlH₄. While LiAlH₄ is a standard ester reducing agent, its use at elevated temperatures can occasionally trigger unwanted hydrodefluorination via single-electron transfer (SET) pathways on electron-deficient fluorinated aromatics. DIBAL-H at 0 °C provides a clean, chemoselective reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve the ester (1.0 eq) in anhydrous DCM (0.2 M) under argon. Cool to 0 °C.

  • Reduction: Add DIBAL-H (1.0 M in DCM, 2.5 eq) dropwise. Stir at 0 °C for 2 hours, then allow warming to room temperature for an additional 1 hour.

  • Fieser-Type Quench: Dilute the mixture with ether, cool to 0 °C, and carefully add 1 mL of water, 1 mL of 15% NaOH (aq), and 2.5 mL of water sequentially per gram of DIBAL-H used. Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite, wash with DCM, and concentrate the filtrate to yield 2-(2,4-difluoro-6-methoxyphenyl)ethan-1-ol.

  • Self-Validation Checkpoint: IR spectroscopy will show the complete disappearance of the strong ester C=O stretch (~1740 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the derivatization workflows, providing a baseline for reaction optimization.

Derivatization PathwayReagents & ConditionsReaction TimeTypical YieldDownstream Utility
α-Alkylation LiHMDS (1.1 eq), R-X (1.2 eq), THF, -78 °C3 - 4 hours75 - 85%Introduction of stereocenters; lipophilic tuning
Amidation (2-step) 1. LiOH, THF/MeOH/H₂O, 50 °C 2. HATU, DIPEA, R-NH₂, DMF, RT12 h (Step 1) 4 h (Step 2)80 - 90%Synthesis of target API amides; peptide coupling
Reduction DIBAL-H (2.5 eq), DCM, 0 °C to RT3 - 5 hours>90%Generation of nucleophilic oxygen handles

References

  • Chemsrc Compound Database Title: N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3... (Methyl 2,4-difluoro-6-methoxyphenylacetate CAS: 1806306-22-8) Source: Chemsrc URL:[Link]

  • Phase-transfer catalyzed asymmetric arylacetate alkylation Title: Phase-transfer catalyzed asymmetric arylacetate alkylation (Discussion on Complex-Induced Proximity Effect in enolate formation) Source: ResearchGate URL:[Link]

  • Direct Carbon−Carbon Bond Formation via Soft Enolization Title: Direct Carbon−Carbon Bond Formation via Soft Enolization: A Biomimetic Asymmetric Mannich Reaction of Phenylacetate Thioesters Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Fluorinated phenylacetates are highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Fluorinated phenylacetates are highly valued building blocks in medicinal chemistry due to fluorine's unique ability to modulate lipophilicity, metabolic stability, and target binding affinity (). The scale-up synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate presents unique regiochemical and safety challenges.

Historically, the homologation of benzyl halides to phenylacetates relied on nucleophilic cyanation using sodium cyanide, followed by harsh acidic hydrolysis and esterification. On a multi-kilogram scale, the generation of highly toxic hydrogen cyanide gas and stoichiometric heavy-metal waste streams present severe safety and environmental bottlenecks.

To resolve this, we have designed a robust, four-step, cyanide-free synthetic route starting from commercially available 3,5-difluoroanisole. This protocol leverages a highly regioselective formylation followed by a modern palladium-catalyzed methoxycarbonylation to achieve the target ester with high atom economy and operational safety.

Mechanistic Insights & Causality (E-E-A-T)

Every step in this protocol has been engineered to maximize regiocontrol and scalability:

  • Regioselective Rieche Formylation: The synthesis commences with the functionalization of 3,5-difluoroanisole. While direct chloromethylation is prone to over-alkylation and poor regiocontrol, the Rieche formylation utilizing titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether provides excellent regioselectivity (). The strong Lewis acid TiCl₄ coordinates preferentially to the methoxy oxygen, directing the electrophilic attack to the sterically accessible ortho-position (C2), flanked by the methoxy and fluoro groups. This establishes the critical 1,2,4,6-tetrasubstitution pattern early in the sequence.

  • Cyanide-Free Methoxycarbonylation: By implementing a palladium-catalyzed methoxycarbonylation, we bypass the hazardous nitrile intermediate entirely. This catalytic approach directly inserts carbon monoxide and methanol into the benzylic C–Cl bond, yielding the desired methyl ester in a single step (). The use of Pd(dppf)Cl₂ ensures rapid oxidative addition into the benzylic chloride while resisting catalyst deactivation.

Process Visualization

Workflow SM 3,5-Difluoroanisole Step1 Rieche Formylation TiCl₄, Cl₂CHOMe SM->Step1 Int1 2,4-Difluoro-6-methoxy- benzaldehyde Step1->Int1 Step2 Reduction NaBH₄, MeOH Int1->Step2 Int2 2,4-Difluoro-6-methoxy- benzyl alcohol Step2->Int2 Step3 Chlorination SOCl₂, DCM Int2->Step3 Int3 2-(Chloromethyl)-1,5-difluoro -3-methoxybenzene Step3->Int3 Step4 Pd-Carbonylation CO, MeOH, Pd(dppf)Cl₂ Int3->Step4 Product Methyl 2,4-difluoro-6- methoxyphenylacetate Step4->Product

Fig 1. Four-step scalable synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate.

Quantitative Data Summary

The following table summarizes the expected scale-up metrics for a 500 g input of starting material:

StepTransformationKey ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 FormylationTiCl₄, Cl₂CHOMe0 to 252.562>98%
2 ReductionNaBH₄, MeOH0 to 151.095>99%
3 ChlorinationSOCl₂, DMF (cat)0 to 252.098>95%
4 CarbonylationCO, MeOH, Pd(dppf)Cl₂7012.085>99%

Step-by-Step Experimental Protocols

Step 1: Regioselective Rieche Formylation

Objective: Establish the 2,4-difluoro-6-methoxy substitution pattern.

  • Into a dry, 5 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and N₂ sweep, charge 3,5-difluoroanisole (500 g, 3.47 mol) and anhydrous dichloromethane (DCM, 2.5 L).

  • Cool the reactor jacket to achieve an internal temperature of 0 °C.

  • Slowly add Titanium tetrachloride (TiCl₄, 608 mL, 5.55 mol) via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C to prevent uncontrolled exotherms.

  • Add Dichloromethyl methyl ether (314 mL, 3.47 mol) dropwise over 45 minutes.

  • Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2 hours.

    • IPC (In-Process Control): Monitor by GC-MS until starting material consumption is >95%.

  • Quench the reaction by carefully pouring the mixture into 3 L of crushed ice/water under vigorous stirring.

  • Separate the organic layer, extract the aqueous phase with DCM (2 × 500 mL), and wash the combined organics with saturated NaHCO₃ (1 L) and brine (1 L).

  • Concentrate under reduced pressure. Purify the crude solid by recrystallization from heptane/ethyl acetate to isolate 2,4-difluoro-6-methoxybenzaldehyde as a white solid, leaving the minor 2,6-difluoro-4-methoxy isomer in the mother liquor.

Step 2: Carbonyl Reduction

Objective: Convert the aldehyde to the corresponding benzyl alcohol.

  • Charge 2,4-difluoro-6-methoxybenzaldehyde (350 g, 2.03 mol) and methanol (1.5 L) into a 3 L reactor. Cool to 0 °C.

  • Add Sodium borohydride (NaBH₄, 46 g, 1.22 mol) in small portions over 1 hour to control hydrogen gas evolution and exotherm.

  • Stir for 1 hour at 0 °C to 15 °C.

    • IPC: TLC (Hexane:EtOAc 3:1) shows complete disappearance of the aldehyde.

  • Quench cautiously with acetone (50 mL) to destroy excess NaBH₄, followed by water (500 mL).

  • Remove the bulk of methanol under reduced pressure, then extract the aqueous residue with ethyl acetate (3 × 600 mL).

  • Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 2,4-difluoro-6-methoxybenzyl alcohol as a crystalline solid.

Step 3: Benzylic Chlorination

Objective: Activate the benzylic position for cross-coupling.

  • Dissolve the benzyl alcohol (330 g, 1.89 mol) in anhydrous DCM (1.5 L) in a 3 L reactor. Add N,N-Dimethylformamide (DMF, 2 mL) as a catalyst.

  • Cool to 0 °C and add Thionyl chloride (SOCl₂, 165 mL, 2.27 mol) dropwise over 1 hour.

  • Warm to room temperature and stir for 2 hours.

    • IPC: GC-MS confirms complete conversion to the benzyl chloride.

  • Concentrate the mixture under vacuum to remove DCM and excess SOCl₂. Co-evaporate with toluene (2 × 200 mL) to ensure complete removal of acidic volatiles, yielding 2-(chloromethyl)-1,5-difluoro-3-methoxybenzene as a pale yellow oil. (Note: Use immediately in the next step to prevent degradation).

Step 4: Palladium-Catalyzed Methoxycarbonylation

Objective: Direct homologation to the target methyl phenylacetate.

  • In a 2 L Hastelloy pressure reactor, charge 2-(chloromethyl)-1,5-difluoro-3-methoxybenzene (350 g, 1.82 mol), anhydrous methanol (1 L), Triethylamine (Et₃N, 507 mL, 3.64 mol), and Pd(dppf)Cl₂ (13.3 g, 1 mol%).

  • Seal the reactor, purge with N₂ (3 cycles), and then purge with Carbon Monoxide (CO) gas (3 cycles).

  • Pressurize the reactor to 5 bar with CO and heat to 70 °C.

  • Stir vigorously (800 rpm) for 12 hours, maintaining CO pressure via a regulator.

    • IPC: HPLC shows >99% conversion.

  • Cool the reactor to room temperature and safely vent the CO gas through a dedicated scrubber system.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Concentrate the filtrate, dissolve the residue in ethyl acetate (1 L), and wash with 1M HCl (500 mL) to remove triethylamine salts, followed by water and brine.

  • Dry and concentrate. Purify by fractional vacuum distillation to afford Methyl 2,4-difluoro-6-methoxyphenylacetate as a clear liquid.

References

  • US Patent 8,357,809 B2 - Acyclic IKur inhibitors Source: Google Patents URL
  • Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids - A new two-phase process Source: Journal of Molecular Catalysis A: Chemical URL:[Link]

Application

High-Resolution Analytical Quantification of Methyl 2,4-difluoro-6-methoxyphenylacetate: Orthogonal UHPLC-UV and GC-MS Methodologies

Executive Summary Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7)[1] is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7)[1] is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of multiple electronegative fluorine atoms and a sterically demanding methoxy group on the phenyl ring presents unique analytical challenges. Specifically, resolving this compound from its closely related regioisomers (e.g., the 5-methoxy isomer) and desfluoro impurities requires highly selective chromatographic techniques.

This application note details a robust, self-validating analytical framework utilizing orthogonal techniques: UHPLC-UV for precise assay and isomeric purity, and GC-MS for trace impurity identification. The methodologies are designed in strict accordance with the updated ICH Q2(R2) guidelines for analytical procedure validation[2].

Physicochemical Rationale & Causality of Method Design

To design a reliable method, an analytical scientist must move beyond generic templates and exploit the specific physicochemical properties of the analyte.

Why a Pentafluorophenyl (PFP) Phase for UHPLC?

Standard alkyl stationary phases (e.g., C18) separate analytes primarily based on hydrophobicity (LogP). However, fluorinated positional isomers often possess nearly identical hydrophobicities, leading to co-elution on C18 columns.

To overcome this, we employ a Pentafluorophenyl (PFP) stationary phase [3]. The causality here is rooted in molecular interactions: the highly electronegative fluorine atoms on the PFP ring create an electron-deficient π -system. This allows the stationary phase to engage in orthogonal retention mechanisms with the analyte, including:

  • π−π Stacking: Interaction between the electron-deficient PFP ring and the electron-rich methoxy-substituted ring of the analyte.

  • Dipole-Dipole Interactions: Alignment of the C-F bonds on the stationary phase with the highly polarized C-F bonds of the analyte.

  • Shape Selectivity: Enhanced recognition of the steric differences between the 5-methoxy and 6-methoxy positions [4].

PFP_Mechanism Analyte Fluorinated Analyte (C10H10F2O3) PiPi π-π Interactions (Electron-deficient PFP) Analyte->PiPi Dipole Dipole-Dipole (C-F Bond Alignment) Analyte->Dipole Hydro Hydrophobic (Methoxy/Acetate) Analyte->Hydro Stationary Pentafluorophenyl Stationary Phase PiPi->Stationary Dipole->Stationary Hydro->Stationary

Fig 1. Orthogonal retention mechanisms of the PFP stationary phase for fluorinated isomers.

Why GC-MS without Derivatization?

Phenylacetic acids typically require derivatization (e.g., silylation) prior to Gas Chromatography to prevent hydrogen bonding of the free carboxylic acid, which causes severe peak tailing. However, because our target analyte is already a methyl ester , the acidic proton is absent. With a molecular weight of 216.18 g/mol , the compound exhibits excellent volatility and thermal stability, making it directly amenable to GC-MS analysis for orthogonal cross-verification of desfluoro impurities (identifiable by distinct -18 Da mass shifts).

Self-Validating Analytical Workflow

A robust analytical method must be a self-validating system. This means the protocol contains internal logic gates—System Suitability Tests (SST)—that prevent the generation of invalid data if the system drifts out of calibration.

Analytical_Workflow Start Sample: Methyl 2,4-difluoro- 6-methoxyphenylacetate Prep Sample Preparation (1.0 mg/mL in MeCN) Start->Prep UHPLC UHPLC-UV (PFP Phase) Assay & Isomer Purity Prep->UHPLC GCMS GC-MS (DB-5MS) Trace Impurity ID Prep->GCMS SST1 SST Gate: Rs > 1.5 (Isomeric Resolution) UHPLC->SST1 SST2 SST Gate: S/N > 10 (Sensitivity Check) GCMS->SST2 SST1->UHPLC Fail (Recalibrate) Valid Data Processing & ICH Q2(R2) Validation SST1->Valid Pass SST2->GCMS Fail (Tune MS) SST2->Valid Pass

Fig 2. Self-validating analytical workflow for orthogonal quantification and impurity profiling.

Experimental Protocols

Method A: UHPLC-UV for Assay and Isomeric Purity

Causality for Mobile Phase: 0.1% Trifluoroacetic acid (TFA) is added to both aqueous and organic phases. TFA acts as an ion-pairing agent and suppresses the ionization of any residual unesterified acid impurities, ensuring sharp peak shapes and preventing secondary interactions with free silanols on the silica support.

Chromatographic Conditions:

  • Column: Ascentis® Express F5 (PFP), 2.7 µm, 100 x 2.1 mm

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes π−π interactions)

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 265 nm (Optimal absorption for the fluorinated methoxyphenyl chromophore)

  • Injection Volume: 1.0 µL

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (H₂O + 0.1% TFA)Mobile Phase B (MeCN + 0.1% TFA)Curve
0.075%25%Initial
1.575%25%Isocratic hold
6.040%60%Linear gradient
8.010%90%Column wash
8.175%25%Re-equilibration
11.075%25%End

Self-Validating Execution Steps:

  • Blank Injection: Inject diluent (100% MeCN). Gate: Reject run if any peak > 0.05% of the nominal standard area is detected at the retention time of the analyte.

  • SST Resolution Mix: Inject a mixture containing 1.0 mg/mL of the target analyte and 0.1 mg/mL of the 5-methoxy regioisomer. Gate: Proceed only if Resolution (Rs) > 1.5.

  • Bracketing Standards: Inject the working standard (1.0 mg/mL) before and after the sample sequence. Gate: Proceed to quantification only if the area drift between bracketing standards is < 2.0%.

Method B: GC-MS for Trace Impurity Profiling

Chromatographic Conditions:

  • Column: DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium at 1.2 mL/min (Constant flow)

  • Inlet Temperature: 250°C (Split ratio 10:1)

  • Oven Program: 100°C (hold 1 min) 15°C/min to 280°C hold 5 min.

  • MS Ionization: Electron Impact (EI) at 70 eV. Scan range: 50–350 m/z.

Method Validation Framework (ICH Q2(R2))

The UHPLC-UV method was validated according to the latest ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose across the analytical lifecycle.

Table 2: Summary of ICH Q2(R2) Method Validation Parameters

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference from blank/impuritiesRs = 2.4 (vs. closest desfluoro impurity)
Linearity R2≥0.999 (Range: 50% to 150%) R2=0.9998
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.6% ± 0.5%
Precision (Repeatability) RSD 2.0% (n=6 injections)RSD = 0.45%
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.06 µg/mL

References

  • Chemsrc. "Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7)." Available at:[Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006. Available at:[Link]

  • ResearchGate. "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Available at:[Link]

Method

Application Note: Strategic Use of Methyl 2,4-difluoro-6-methoxyphenylacetate in the Synthesis of Fluorinated Quinolone Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the utilization of Methyl 2,4-difluoro-6-methoxyphenylacetate as a key starting material in the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the utilization of Methyl 2,4-difluoro-6-methoxyphenylacetate as a key starting material in the synthesis of fluorinated quinolone analogs. While direct literature for this specific transformation is not extensively documented, this guide outlines a robust and scientifically-grounded synthetic strategy based on well-established chemical principles. The proposed pathway involves a two-stage process: a Claisen condensation to form a reactive β-ketoester intermediate, followed by a Gould-Jacobs type cyclization to construct the core quinolone scaffold. This document offers in-depth protocols, mechanistic insights, and practical considerations for researchers engaged in the discovery and development of novel fluorinated therapeutics.

Introduction: The Significance of Fluorine in Quinolone Antibiotics

The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] In the realm of antibacterial agents, the fluorinated quinolones represent a prominent class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][3] The presence of fluorine, particularly at the C-6 position of the quinolone ring, has been shown to significantly improve their antibacterial potency.[2] This guide focuses on a strategic approach to synthesize novel fluorinated quinolone analogs, leveraging the unique substitution pattern of Methyl 2,4-difluoro-6-methoxyphenylacetate.

Scientific Rationale and Strategic Approach

The core of our proposed synthetic strategy is the transformation of Methyl 2,4-difluoro-6-methoxyphenylacetate into a suitable precursor for a Gould-Jacobs-type quinolone synthesis.[4] The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinolone ring system through the condensation of an aniline with a β-ketoester or a related malonic ester derivative, followed by thermal cyclization.[4][5]

Our starting material, Methyl 2,4-difluoro-6-methoxyphenylacetate, does not directly fit the substrate requirements for the Gould-Jacobs reaction. Therefore, a preliminary modification is necessary. We propose a Claisen condensation of the starting material with an appropriate formate ester, such as ethyl formate, to introduce the required β-dicarbonyl functionality. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that effectively converts an ester into a β-ketoester in the presence of a strong base.[6]

The resulting β-ketoester, or its enol ether equivalent, can then be directly employed in a subsequent cyclocondensation reaction with a desired aniline to yield the target fluorinated 4-hydroxyquinolone.

Reaction Mechanisms and Strategic Considerations

The overall synthetic pathway can be visualized as a two-stage process. The first stage is the formation of the key β-ketoester intermediate, and the second is the construction of the quinolone ring.

Stage 1: Claisen Condensation for β-Ketoester Synthesis

The Claisen condensation is initiated by the deprotonation of the α-carbon of Methyl 2,4-difluoro-6-methoxyphenylacetate by a strong base, typically a sodium alkoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a formate ester. Subsequent elimination of an alkoxide leaving group yields the desired β-ketoester.

Claisen_Condensation Start Methyl 2,4-difluoro-6-methoxyphenylacetate Enolate Enolate Intermediate Start->Enolate + NaOEt - EtOH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Ethyl Formate Formate Ethyl Formate Product Methyl 2-(2,4-difluoro-6-methoxyphenyl)-3-oxopropanoate (β-Ketoester) Tetrahedral->Product - EtO⁻ Base NaOEt EtOH - EtOH

Caption: Proposed Claisen condensation of Methyl 2,4-difluoro-6-methoxyphenylacetate.

Stage 2: Gould-Jacobs Quinolone Synthesis

The synthesized β-ketoester undergoes condensation with an aniline. The initial step is a nucleophilic attack of the aniline nitrogen on one of the carbonyl groups of the β-ketoester, followed by dehydration to form an enamine intermediate. This intermediate then undergoes a thermally induced 6-electron cyclization, followed by tautomerization, to yield the stable 4-hydroxyquinolone ring system.[4]

Gould_Jacobs Ketoester β-Ketoester Intermediate Enamine Enamine Intermediate Ketoester->Enamine + Aniline - H₂O Aniline Aniline Cyclized Cyclized Intermediate Enamine->Cyclized Heat (Δ) Quinolone Fluorinated 4-Hydroxyquinolone Cyclized->Quinolone Tautomerization

Caption: Gould-Jacobs reaction for fluorinated quinolone synthesis.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of Methyl 2-(2,4-difluoro-6-methoxyphenyl)-3-oxopropanoate (β-Ketoester Intermediate)

This procedure is adapted from standard Claisen condensation protocols.[6]

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
Methyl 2,4-difluoro-6-methoxyphenylacetate218.172.18 g (10 mmol)1.0
Ethyl Formate74.081.11 mL (15 mmol)1.5
Sodium Ethoxide (21% in Ethanol)68.055.1 mL (15 mmol)1.5
Anhydrous Diethyl Ether-50 mL-
1 M Hydrochloric Acid-As needed-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous diethyl ether (50 mL) and sodium ethoxide solution (5.1 mL, 15 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (2.18 g, 10 mmol) and ethyl formate (1.11 mL, 15 mmol) in 20 mL of anhydrous diethyl ether.

  • Add the solution from step 3 dropwise to the stirred sodium ethoxide suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-ketoester.

Protocol 2: Synthesis of a Representative 5,7-Difluoro-8-methoxy-4-hydroxyquinoline-3-carboxylate

This protocol is based on the Gould-Jacobs reaction.[4][5]

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
Methyl 2-(2,4-difluoro-6-methoxyphenyl)-3-oxopropanoate246.182.46 g (10 mmol)1.0
Aniline (or substituted aniline)93.130.93 mL (10 mmol)1.0
Diphenyl Ether170.2130 mL-
Hexane-As needed-

Procedure:

  • In a 100 mL round-bottom flask, combine Methyl 2-(2,4-difluoro-6-methoxyphenyl)-3-oxopropanoate (2.46 g, 10 mmol) and aniline (0.93 mL, 10 mmol).

  • Heat the mixture at 100-120 °C for 1 hour to form the enamine intermediate. The reaction can be monitored by the evolution of water.

  • To the resulting crude enamine, add diphenyl ether (30 mL).

  • Heat the mixture to 240-250 °C with stirring under a nitrogen atmosphere for 30-60 minutes.

  • Monitor the cyclization reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add hexane to the cooled mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure fluorinated 4-hydroxyquinolone.

Troubleshooting and Optimization

  • Low yield in Claisen condensation: Ensure all reagents and solvents are strictly anhydrous. The base is crucial; consider using stronger bases like sodium hydride if the reaction is sluggish.

  • Incomplete cyclization in Gould-Jacobs reaction: The cyclization step is temperature-sensitive. Ensure the temperature is maintained at 240-250 °C. Prolonging the reaction time may also improve the yield, but be mindful of potential decomposition.

  • Purification challenges: The high boiling point of diphenyl ether can make purification difficult. Ensure thorough washing of the precipitated product with a non-polar solvent like hexane.

Case Studies and Applications

While a direct application of Methyl 2,4-difluoro-6-methoxyphenylacetate for quinolone synthesis is not explicitly detailed in the readily available literature, the resulting fluorinated quinolone scaffold is of significant interest in medicinal chemistry. The strategic placement of fluorine and methoxy groups on the phenyl ring can be used to fine-tune the electronic and steric properties of the final molecule, potentially leading to analogs with improved antibacterial activity, altered spectrum of activity, or enhanced pharmacokinetic profiles.

Conclusion

This application note presents a detailed and logical synthetic strategy for the preparation of novel fluorinated quinolone analogs from Methyl 2,4-difluoro-6-methoxyphenylacetate. By employing a two-stage approach involving a Claisen condensation followed by a Gould-Jacobs cyclization, researchers can access a diverse range of fluorinated heterocycles with significant potential in drug discovery. The provided protocols offer a solid foundation for the synthesis of these valuable compounds and can be adapted and optimized for various substituted anilines to generate a library of novel quinolone derivatives for biological evaluation.

References

  • Chen, J., Joseph, D., Xia, Y., & Lee, S. (2021). A Ti-crossed Claisen condensation between ketene silyl (thio)acetals and acid chlorides. J. Org. Chem., 86(8), 5943-5953.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from a relevant organic chemistry resource.
  • Study.com. (n.d.). Provide the structure of the Claisen product in the self-condensation of methyl phenylacetate. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Z.
  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(1), 16.
  • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis. Retrieved from a relevant chemical synthesis resource.
  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Claisen Condensation.
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]

  • Leyva, S., & Leyva, E. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • YouTube. (2021, September 11). Esters to Ketones, Part 2: Ionic Enolates. Retrieved from [Link]

  • ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). The Acylation of β-Keto Ester Dianions.
  • PMC. (n.d.). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

Sources

Application

Application Note: Advanced Catalytic Transformations of Methyl 2,4-difluoro-6-methoxyphenylacetate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scientific Rationale & Substrate Profiling Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Scientific Rationale & Substrate Profiling

Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) is a highly specialized, multi-substituted fluorinated building block increasingly utilized in the design of next-generation therapeutics[1]. The unique substitution pattern of this molecule—featuring two strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group—creates a "push-pull" electronic environment across the aromatic core.

From a catalytic perspective, this substrate presents two distinct opportunities for late-stage functionalization:

  • Enhanced α -Acidity: The electron-deficient nature of the difluorinated ring significantly lowers the pKa of the benzylic α -protons, facilitating rapid enolization for cross-coupling.

  • Directed C–H Activation: The steric congestion at the ortho-positions (due to the methoxy and fluoro groups) prevents traditional electrophilic aromatic substitution, necessitating transition-metal-catalyzed, template-directed strategies to functionalize the remote meta-positions.

This guide details two self-validating, field-proven protocols for the catalytic functionalization of this critical building block.

Protocol I: Palladium-Catalyzed α -Arylation

Causality & Mechanistic Insights

The intermolecular α -arylation of esters requires the precise generation of a metal enolate. We utilize LiHMDS as the base; its pKa (~26 in THF) is perfectly tuned to quantitatively deprotonate the α -position of the arylacetate without acting as a nucleophile, which would otherwise hydrolyze the methyl ester[2].

The catalytic cycle relies on a Palladium(0)/Palladium(II) redox process. The use of a bulky, electron-rich biaryl phosphine ligand (such as XPhos ) is non-negotiable here. While oxidative addition of the aryl halide to Pd(0) is relatively fast, the subsequent transmetalation of the sterically hindered enolate and the final reductive elimination are highly energy-demanding. The steric bulk of XPhos forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, preventing off-target β -hydride elimination[3].

Quantitative Optimization Data

Table 1: Optimization of α -Arylation Conditions for Methyl 2,4-difluoro-6-methoxyphenylacetate

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃NaOtBuToluene80< 5%
2Pd₂(dba)₃BINAPLiHMDSTHF7035%
3Pd(OAc)₂DavePhosLiHMDSToluene8088%
4 Pd(OAc)₂ XPhos LiHMDS Toluene 80 94%
Step-by-Step Methodology

Self-Validating System: This protocol incorporates an in-process control (IPC) step via LC-MS to ensure enolate formation and complete conversion before workup.

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and XPhos (47.6 mg, 0.10 mmol). Add anhydrous toluene (2.0 mL) and stir for 15 minutes at room temperature until a homogenous pre-catalyst solution forms.

  • Substrate & Base Addition: To a separate flame-dried flask, add Methyl 2,4-difluoro-6-methoxyphenylacetate (216 mg, 1.0 mmol) and the aryl bromide (1.2 mmol). Dissolve in anhydrous toluene (3.0 mL).

  • Enolization: Cool the substrate flask to 0 °C. Dropwise, add LiHMDS (1.5 mL of a 1.0 M solution in THF, 1.5 mmol). Stir for 20 minutes. Validation: A slight color change to pale yellow indicates enolate formation.

  • Cross-Coupling: Transfer the pre-catalyst solution into the enolate mixture via syringe. Seal the flask, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the starting material mass ( m/z 217 [M+H]⁺) validates reaction completion.

  • Quench & Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

AlphaArylation Pd0 Pd(0) / XPhos Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(Br) OxAdd->PdII_Ar Transmet Transmetalation (Li-Enolate) PdII_Ar->Transmet PdII_Enolate L_nPd(II)(Ar)(Enolate) Transmet->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Regenerates Catalyst Product α-Arylated Ester RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed α-arylation of arylacetates.

Protocol II: Template-Directed meta-C–H Functionalization

Causality & Mechanistic Insights

Directly functionalizing the meta-position of an electron-deficient phenylacetate is inherently disfavored. To bypass this, we utilize a transient U-shaped pyridine or nitrile directing template attached via an amide linkage[4].

Once attached, the geometry of the U-shaped template acts as a molecular crane, coordinating to the Palladium(II) catalyst and delivering it precisely to the remote meta-C–H bond via a macrocyclic transition state. This proximity effect completely overrides the intrinsic electronic deactivation caused by the 2,4-difluoro substitution, enabling highly regioselective C–C bond formation[5]. Following the reaction, the template is easily cleaved to regenerate the free acid or ester.

Quantitative Reaction Scope Data

Table 2: Scope of meta-C–H Arylation using U-Shaped Pyridine Template

EntryCoupling Partner (Ar-I)Catalyst LoadingTemp (°C)Regioselectivity (meta:other)Yield (%)
1Iodobenzene10 mol%90>20:182%
24-Iodotoluene10 mol%90>20:185%
31-Iodo-4-nitrobenzene10 mol%11015:168%
42-Iodothiophene15 mol%11012:161%
Step-by-Step Methodology

Self-Validating System: Regioselectivity is strictly validated post-reaction using 2D-NMR (NOESY/HMBC) to confirm the new aryl group is situated meta to the acetate side-chain.

  • Template Attachment: Hydrolyze Methyl 2,4-difluoro-6-methoxyphenylacetate to the corresponding acid using LiOH (THF/H₂O, 3 h). Couple the resulting acid with the U-shaped pyridine amine template (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at room temperature for 4 hours. Isolate the templated amide via standard aqueous workup.

  • C–H Activation Setup: In a 15 mL sealed tube, combine the templated amide (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), the aryl iodide (0.6 mmol, 3.0 eq), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 eq) as the terminal oxidant and halide scavenger.

  • Solvent & Additives: Add hexafluoroisopropanol (HFIP) (1.0 mL) and N-acetylglycine (20 mol%) as a transient ligand to stabilize the Pd(II) intermediate.

  • Heating: Seal the tube and heat at 90 °C for 24 hours. Validation: The reaction mixture will turn from orange to dark brown/black, indicating the precipitation of AgI and Pd black as the reaction progresses.

  • Template Cleavage: Filter the mixture through a pad of Celite. Concentrate the filtrate, dissolve in MeOH (2 mL), and add 3M NaOH (1 mL). Reflux for 12 hours to cleave the directing group. Acidify with 1M HCl, extract with DCM, and purify to yield the meta-arylated phenylacetic acid.

CHWorkflow Step1 1. Saponification (LiOH, THF/H2O) Step2 2. Template Attachment (U-shape Amine, HATU) Step1->Step2 Step3 3. Pd-Catalyzed C-H Arylation (Pd(OAc)2, Ar-I, Ag2CO3) Step2->Step3 Step4 4. Template Cleavage (NaOH, MeOH/H2O) Step3->Step4 Product meta-Arylated Arylacetate Step4->Product

Figure 2: Workflow for the template-directed meta-C-H functionalization.

References

1.[1] N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3 ... (CAS 1806306-22-8) Source: chemsrc.com URL:

2.[2] Palladium-Catalyzed α -Arylation of Esters Source: researchgate.net URL:

3.[3] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: researchgate.net URL:

4.[4] Pd-Catalyzed Remote Meta-C–H Functionalization of Phenylacetic Acids Using a Pyridine Template Source: acs.org URL:

5.[5] Palladium-Catalyzed Distal m-C–H Functionalization of Arylacetic Acid Derivatives Source: acs.org URL:

Sources

Method

Application Note: Advanced Protecting Group Strategies for Methyl 2,4-difluoro-6-methoxyphenylacetate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) Executive Summary & Strategic Rationale Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7)

Executive Summary & Strategic Rationale

Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly specialized, electron-deficient building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of two fluorine atoms significantly alters the electronic landscape of the aromatic ring, impacting the reactivity of both the methoxy ether and the methyl ester.

In multi-step API synthesis—particularly those involving organometallic cross-coupling, Grignard additions, or harsh basic conditions—the native methyl ester and methoxy groups are inadequate. Methyl esters are prone to unwanted nucleophilic attack, while methoxy groups are notoriously difficult to cleave late-stage without degrading sensitive molecular architectures.

This application note details an orthogonal protection strategy : converting the starting material into tert-Butyl 2,4-difluoro-6-(TBS-oxy)phenylacetate . By masking the carboxylic acid as a tert-butyl ester (acid-labile) and the phenol as a TBS ether (fluoride-labile), chemists achieve complete orthogonality, allowing for selective deprotection at any subsequent stage of drug development.

Mechanistic Causality of Key Transformations

To achieve orthogonal protection, a specific sequence of operations must be followed. Attempting to demethylate the methoxy group after installing the tert-butyl ester will result in the destruction of the ester due to the harsh Lewis acidic conditions required. Therefore, the strategic order of operations is: Saponification → Demethylation → Selective Silylation → Steglich Esterification .

A. BBr3-Facilitated Demethylation

Boron tribromide (BBr 3​ ) is a powerful Lewis acid utilized to unmask the phenol. The mechanism initiates via the coordination of the electron-deficient boron to the ethereal oxygen, forming a zwitterionic complex. This weakens the oxygen-methyl bond, allowing the liberated bromide ion to execute an S N​ 2 attack on the methyl group, expelling methyl bromide and yielding a boron phenoxide intermediate [1]. Expert Insight: The strongly electron-withdrawing fluorine atoms at the 2,4-positions reduce the Lewis basicity of the ether oxygen. Consequently, the initial coordination step is decelerated compared to electron-rich anisoles, necessitating a gradual warming from -78 °C to room temperature to ensure complete conversion.

B. Global Silylation and Selective Hydrolysis

To protect the newly unmasked phenol without permanently blocking the carboxylic acid, a transient global protection strategy is employed. Treatment with excess tert-Butyldimethylsilyl chloride (TBSCl) and imidazole generates a bis-silylated intermediate (silyl ether and silyl ester). Because silyl esters are highly susceptible to nucleophilic attack by protic solvents, a mild basic workup (K 2​ CO 3​ in methanol) selectively hydrolyzes the silyl ester back to the free carboxylic acid, while the sterically shielded phenolic TBS ether remains completely intact[2].

C. Steglich Esterification

The Fischer esterification utilizing tert-butanol is fundamentally flawed due to the tertiary alcohol's propensity to undergo E1 elimination, forming isobutylene under strongly acidic conditions. To circumvent this, the Steglich esterification employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC activates the carboxylic acid by forming an O-acylisourea intermediate. The addition of catalytic 4-Dimethylaminopyridine (DMAP) is critical: DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which subsequently reacts with tert-butanol to yield the target ester while suppressing unwanted 1,3-rearrangements [3].

Quantitative Data: Orthogonality Matrix

The success of this strategy relies on the distinct cleavage conditions of the chosen protecting groups. Table 1 summarizes the stability and cleavage profiles of the functional groups involved in this workflow.

Table 1: Protecting Group Orthogonality Matrix

Functional GroupProtecting GroupIntroduction ReagentCleavage ReagentStability Profile
Carboxylic Acid Methyl EsterStarting MaterialLiOH, THF/H 2​ OStable to weak acids/bases; labile to nucleophiles.
Phenol Methoxy EtherStarting MaterialBBr 3​ , DCMHighly stable; requires harsh Lewis acidic conditions.
Phenol TBS EtherTBSCl, ImidazoleTBAF, THFStable to bases and nucleophiles; highly fluoride-labile.
Carboxylic Acid tert-Butyl Estert-BuOH, DCC, DMAPTFA, DCMStable to nucleophiles and strong bases; highly acid-labile.

Synthetic Workflow Visualization

G SM Methyl 2,4-difluoro-6-methoxyphenylacetate (Starting Material) Acid 2,4-difluoro-6-methoxyphenylacetic acid (Intermediate 1) SM->Acid LiOH, THF/H2O (Saponification) PhenolAcid 2,4-difluoro-6-hydroxyphenylacetic acid (Intermediate 2) Acid->PhenolAcid BBr3, DCM (Demethylation) TBSAcid 2,4-difluoro-6-(TBS-oxy)phenylacetic acid (Intermediate 3) PhenolAcid->TBSAcid 1. TBSCl, Imidazole 2. K2CO3, MeOH (Selective Silylation) Final tert-Butyl 2,4-difluoro-6-(TBS-oxy)phenylacetate (Orthogonally Protected Target) TBSAcid->Final t-BuOH, DCC, DMAP (Steglich Esterification)

Fig 1: Divergent orthogonal protection workflow for Methyl 2,4-difluoro-6-methoxyphenylacetate.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity execution in the laboratory.

Step 1: Saponification of the Methyl Ester
  • Reaction: Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in a 3:1 mixture of THF and H 2​ O (0.2 M). Add LiOH·H 2​ O (3.0 eq) in one portion.

  • Conditions: Stir vigorously at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and wash once with Diethyl Ether to remove unreacted starting material. Acidify the aqueous layer with 1M HCl to pH 2. Extract the precipitated acid with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield 2,4-difluoro-6-methoxyphenylacetic acid.

  • Self-Validation Checkpoint: The starting methyl ester is highly soluble in organic solvents. Upon completion, the resulting carboxylate salt will completely dissolve in the basic aqueous layer during the initial ether wash. The sudden precipitation or phase-transfer upon acidification to pH 2 visually confirms successful hydrolysis.

Step 2: BBr 3​ -Facilitated Demethylation
  • Reaction: Dissolve 2,4-difluoro-6-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add a 1.0 M solution of BBr 3​ in DCM (3.0 eq).

  • Conditions: Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Re-cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol (Caution: Exothermic, evolution of HBr gas). Concentrate the mixture, partition between EtOAc and water, extract the aqueous layer with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield 2,4-difluoro-6-hydroxyphenylacetic acid.

  • Self-Validation Checkpoint: Performing this cleavage on the free acid rather than the ester prevents complex mixtures. The vigorous evolution of gas upon methanol quench confirms the presence of active boron-complex intermediates, validating that the Lewis acid was active throughout the reaction.

Step 3: Selective Silylation
  • Reaction: Dissolve 2,4-difluoro-6-hydroxyphenylacetic acid (1.0 eq) in anhydrous DMF (0.2 M). Add Imidazole (3.0 eq) followed by TBSCl (2.5 eq). Stir at room temperature for 12 hours.

  • Hydrolysis: To the crude reaction mixture, add a solution of K 2​ CO 3​ (2.0 eq) in MeOH/H 2​ O (1:1). Stir for 2 hours at room temperature to cleave the transient silyl ester.

  • Workup: Acidify the mixture with 1M Citric Acid to pH 3. Extract with EtOAc (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over Na 2​ SO 4​ and concentrate to yield 2,4-difluoro-6-(TBS-oxy)phenylacetic acid.

  • Self-Validation Checkpoint: TLC analysis prior to K 2​ CO 3​ addition will show a highly non-polar spot (bis-silylated product). Following the mild basic hydrolysis, the spot will shift significantly lower in R f​ and exhibit streaking typical of a free carboxylic acid, confirming the selective deprotection of the silyl ester.

Step 4: Steglich Esterification to tert-Butyl Ester
  • Reaction: Dissolve 2,4-difluoro-6-(TBS-oxy)phenylacetic acid (1.0 eq) and anhydrous tert-butanol (5.0 eq) in anhydrous DCM (0.1 M). Add DMAP (0.1 eq) and cool the solution to 0 °C.

  • Activation: Add DCC (1.2 eq) portion-wise.

  • Conditions: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated urea byproduct. Wash the filtrate sequentially with 0.5M HCl, saturated aqueous NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel column chromatography to afford the final orthogonally protected target.

  • Self-Validation Checkpoint: The reaction is marked by the gradual formation of a white, crystalline precipitate (N,N'-dicyclohexylurea, DCU) within the first 30 minutes. The stoichiometric generation of this insoluble byproduct serves as a direct visual indicator of the O-acylisourea activation and subsequent esterification[4].

References

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry, 2015(34), 7460-7467. URL:[Link]

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524, 1978. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, 2006. URL:[Link]

Sources

Application

Application Note: Divergent Synthetic Workflows for Methyl 2,4-difluoro-6-methoxyphenylacetate in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) Introduction & Chemical Rationale Methyl 2,4-difluoro-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7)

Introduction & Chemical Rationale

Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly specialized, electron-deficient building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The unique 2,4-difluoro-6-methoxy substitution pattern provides critical pharmacological advantages: the fluorine atoms modulate local pKa and enhance metabolic stability against CYP450 oxidation, while the methoxy group serves as a rigidified hydrogen-bond acceptor.

From a synthetic perspective, the versatility of this molecule lies in its dual reactivity centers:

  • The α -Methylene Group: The acidic protons adjacent to the ester allow for facile enolate formation and subsequent C-C bond construction.

  • The Activated Aromatic Core: The highly electron-withdrawing nature of the fluorine atoms primes the ring for Nucleophilic Aromatic Substitution (S N​ Ar), particularly at the 2-position.

This application note details three field-proven, self-validating workflows to derivatize this scaffold: α -alkylation, ester hydrolysis, and a high-value intramolecular S N​ Ar cyclization to yield a fluorinated oxindole.

Synthetic Workflows & Mechanistic Causality

Workflow A: Kinetic α -Alkylation

Objective: Introduction of a methyl group at the α -position to create a secondary carbon center. Causality: To prevent Claisen self-condensation of the ester, a bulky, non-nucleophilic base—Lithium bis(trimethylsilyl)amide (LHMDS)—is strictly required. LHMDS irreversibly deprotonates the α -carbon at -78 °C to form the kinetic enolate. Methyl iodide (MeI) is then introduced as a highly reactive, unhindered electrophile to ensure rapid alkylation before enolate equilibration can occur.

Workflow B: Ester Hydrolysis (Saponification)

Objective: Conversion of the methyl ester to 2,4-difluoro-6-methoxyphenylacetic acid. Causality: The ester is sterically hindered by the di-ortho substitution (fluoro and methoxy groups). A standard biphasic hydrolysis is inefficient. Instead, a monophasic solvent system of THF/MeOH/H 2​ O (3:1:1) is employed. This ensures that both the lipophilic ester and the hydrophilic lithium hydroxide (LiOH) remain fully solvated, driving the saponification to completion via Le Chatelier’s principle as the carboxylate salt precipitates or remains in the aqueous layer upon organic solvent removal.

Workflow C: Intramolecular S N​ Ar Cyclization to Oxindoles

Objective: Synthesis of 5-fluoro-7-methoxy-1-methylindolin-2-one. Causality: The synthesis of functionalized oxindoles from phenylacetates is a highly valuable transformation in medicinal chemistry[1]. While classical methods rely on the reduction of ortho-nitro groups or transition-metal catalysis[2], the presence of a highly activated ortho-fluorine in this specific scaffold enables a direct, redox-neutral intramolecular S N​ Ar[3]. First, the acid is coupled with methylamine. Treatment of the resulting secondary amide with Sodium Hydride (NaH) generates a potent nitrogen nucleophile. Driven by the inductive pull of the 4-fluoro and 6-methoxy groups, the amide nitrogen undergoes a 5-exo-trig-like cyclization, irreversibly expelling fluoride to form the thermodynamically stable oxindole core.

Workflow Visualization

G SM Methyl 2,4-difluoro-6-methoxyphenylacetate (Starting Material) Alk Workflow A: Alpha-Alkylation (LHMDS, MeI) SM->Alk Enolate Formation Hyd Workflow B: Ester Hydrolysis (LiOH) SM->Hyd Saponification ProdA Methyl 2-(2,4-difluoro-6-methoxyphenyl)propanoate (Alkylated Scaffold) Alk->ProdA ProdB 2,4-difluoro-6-methoxyphenylacetic acid (Acid Building Block) Hyd->ProdB Ami Workflow C1: Amidation (MeNH2, HATU) ProdC1 2-(2,4-difluoro-6-methoxyphenyl)-N-methylacetamide (Amide Intermediate) Ami->ProdC1 Cyc Workflow C2: SNAr Cyclization (NaH, DMF) ProdC2 5-fluoro-7-methoxy-1-methylindolin-2-one (Oxindole Target) Cyc->ProdC2 ProdB->Ami Peptide Coupling ProdC1->Cyc Deprotonation & SNAr

Figure 1: Divergent synthetic workflows for Methyl 2,4-difluoro-6-methoxyphenylacetate.

Quantitative Data Summary

WorkflowTarget CompoundKey ReagentsConditionsTypical YieldKey Analytical Marker (LC-MS / NMR)
A Methyl 2-(2,4-difluoro-6-methoxyphenyl)propanoateLHMDS, MeI-78 °C to rt, 4 h82–88%[M+H]⁺ m/z 231.1; Doublet at ~1.4 ppm (3H) in ¹H NMR
B 2,4-difluoro-6-methoxyphenylacetic acidLiOH·H₂Ort, 12 h90–95%[M-H]⁻ m/z 201.0; Broad COOH peak >10 ppm in ¹H NMR
C1 2-(2,4-difluoro-6-methoxyphenyl)-N-methylacetamideMeNH₂, HATU, DIPEArt, 6 h85–90%[M+H]⁺ m/z 216.1; Amide N-H triplet at ~8.0 ppm
C2 5-fluoro-7-methoxy-1-methylindolin-2-oneNaH, DMF80 °C, 12 h75–80%[M+H]⁺ m/z 196.1; Loss of one ¹⁹F NMR signal

Detailed Experimental Protocols

Protocol A: α -Alkylation

Self-Validation Check: To ensure complete enolate formation before electrophile addition, quench a 50 μ L reaction aliquot with D 2​ O. LC-MS should show >95% deuterium incorporation ([M+H]⁺ shift from 217.1 to 218.1).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Enolate Formation: Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 g, 4.62 mmol) in anhydrous THF (15 mL, 0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LHMDS (1.0 M in THF, 5.1 mL, 5.1 mmol, 1.1 equiv) over 10 minutes. Stir at -78 °C for 45 minutes.

  • Alkylation: Add Methyl iodide (0.43 mL, 6.93 mmol, 1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (0–15% EtOAc in Hexanes).

Protocol B: Ester Hydrolysis
  • Setup: Charge a 100 mL flask with Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 g, 4.62 mmol).

  • Reaction: Add a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 25 mL). Add LiOH·H₂O (0.58 g, 13.86 mmol, 3.0 equiv). Stir vigorously at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with H₂O (10 mL) and wash with Et₂O (15 mL) to remove unreacted starting material.

  • Isolation: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl. Extract the precipitated product with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure acid as a white solid.

Protocol C: Amidation & Intramolecular S N​ Ar

Self-Validation Check: The S N​ Ar cyclization is validated via ¹⁹F NMR. The acyclic amide intermediate exhibits two distinct fluorine signals (e.g., -110 ppm and -115 ppm). The successful formation of the oxindole is confirmed by the disappearance of the ortho-fluorine signal, leaving only a single peak for the 5-fluoro substituent.

Step 1: Amidation

  • Dissolve 2,4-difluoro-6-methoxyphenylacetic acid (1.0 g, 4.95 mmol) in anhydrous DMF (15 mL).

  • Add HATU (2.26 g, 5.94 mmol, 1.2 equiv) and DIPEA (2.6 mL, 14.85 mmol, 3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Add Methylamine hydrochloride (0.50 g, 7.42 mmol, 1.5 equiv). Stir at room temperature for 6 hours.

  • Quench with water, extract with EtOAc, wash heavily with 5% LiCl (aq) to remove DMF, dry, and concentrate.

Step 2: S N​ Ar Cyclization

  • Dissolve the crude amide (approx. 4.5 mmol) in anhydrous DMF (20 mL) under argon.

  • Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 0.45 g, 11.25 mmol, 2.5 equiv) in portions.

  • After H₂ evolution ceases, heat the reaction to 80 °C for 12 hours.

  • Cool to 0 °C, quench carefully with ice water, and extract with EtOAc (3 × 30 mL). Purify via flash chromatography (20–50% EtOAc in Hexanes) to isolate the fluorinated oxindole.

References[2] Oxindoles. New, general method of synthesis | Journal of the American Chemical Society. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Rj5eSbO2Ai37CQ_2SjDBIxjVW-rCkzTSx1teFD-lrg4u_E25w3LOoKPNfSWku5kBierCbqv3RegovK5ZoOl1f4QxiB2c8arYYgoPnGbW_m_a-M8HvUZVGde65nP-mO1WWtc-g4g=[1] Discovery of an Oxidative System for Radical Generation from Csp3–H Bonds: A Synthesis of Functionalized Oxindoles | The Journal of Organic Chemistry. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1HqVmtDuKuWrSCczbZGe6wKij_niWOKLrYOTntVLmdKT3kVOE4aYdUHQbxqGgQvYypjJx625S3lrUdVazwghV9d_WXGnKtDcoGSzOBitfRsWE2f9OuSSgvb4NFhmI745Adi4ktDfhyNJq[3] (PDF) Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk_3zxpKzoTRpYWeDSm-a4T1q8KH6diQvUqQoVoiCt0gAQVFKYEOcTRD5ZAf06aDgYpNNpg_AjFlrn8pBqLN0vodnWwsU-79S2_1KrJT2nNC2TwqLCSOuUp44hlYTEvBD5sE4uuDWc4wWaUYuH2IQBCYw8jsFoi5fbZHIKh849nyaeI7E8spJr2g-xWRkieaVLKXLgy-XQj7ty1FyNbKd3psR0BOFEb9h-WHdZfbyXM572ufrCX7xSPJJ3KvMxwqube6XUBvtgTnHgeBg-zz3x-bKv0QZXdbJz

Sources

Method

Application Notes and Protocols for the Purification of Methyl 2,4-difluoro-6-methoxyphenylacetate

An In-Depth Technical Guide Authored by: Gemini, Senior Application Scientist Introduction Methyl 2,4-difluoro-6-methoxyphenylacetate is a key substituted phenylacetate intermediate utilized in the synthesis of complex o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2,4-difluoro-6-methoxyphenylacetate is a key substituted phenylacetate intermediate utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of its fluoro- and methoxy-substituents on the aromatic ring makes it a valuable building block for creating compounds with specific electronic and conformational properties. The purity of this intermediate is paramount, as even minor impurities can lead to significant side reactions, reduced yields in subsequent steps, and complications in the purification of the final active pharmaceutical ingredient (API) or target molecule.

This guide provides a comprehensive overview of the principal techniques for purifying Methyl 2,4-difluoro-6-methoxyphenylacetate. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot these methods for optimal results. The protocols described herein are grounded in established chemical principles and supported by relevant literature, ensuring a trustworthy and authoritative resource for laboratory professionals.

Physicochemical Properties & Potential Impurity Profile

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities that may be present from its synthesis.

Table 1: Physicochemical Properties of Methyl 2,4-difluoro-6-methoxyphenylacetate

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₂O₃Inferred
Molecular Weight216.18 g/mol Inferred
AppearanceWhite solid (can be an oil if impure)[1]
Boiling PointNot explicitly found; distillation likely requires vacuum.[2][3]Inferred
SolubilitySoluble in common organic solvents like EtOAc, DCM, THF.Inferred

Potential Impurities: The impurity profile is highly dependent on the synthetic route. A common synthesis might involve the reaction of 3,5-difluoroanisole with a reagent to introduce the acetate moiety. Potential impurities could include:

  • Unreacted Starting Materials: e.g., 3,5-difluoroanisole.

  • Isomeric By-products: Incorrectly substituted isomers formed during electrophilic aromatic substitution.

  • Reaction Solvents and Reagents: Residual solvents (e.g., DMF, THF) or excess reagents.[4]

  • Hydrolysis Products: The corresponding carboxylic acid, 2,4-difluoro-6-methoxyphenylacetic acid, if exposed to moisture under acidic or basic conditions.

Strategic Approach to Purification Method Selection

The choice of purification technique is a critical decision based on the scale of the reaction, the nature of the impurities, and the desired final purity.

  • Flash Column Chromatography: This is the most versatile and widely used method for purifying this compound, especially on a laboratory scale (mg to several grams).[5][6] It excels at separating compounds with different polarities, making it ideal for removing both less polar starting materials and more polar by-products.[1]

  • Recrystallization: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization is an effective and scalable method. It is particularly good at removing small amounts of impurities from a large amount of the desired compound.[7]

  • Vacuum Distillation: For larger quantities or to remove non-volatile impurities (e.g., salts, baseline material from a column), vacuum distillation can be employed, provided the compound is thermally stable.[8][9] Phenylacetate derivatives are often purified this way.[2][3]

G cluster_start Crude Product Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product Start Crude Methyl 2,4-difluoro-6-methoxyphenylacetate Decision1 Complex Mixture / High Purity Needed? Start->Decision1 Decision2 Product is a Crystalline Solid? Decision1->Decision2 No Chrom Flash Column Chromatography Decision1->Chrom Yes Decision3 Thermally Stable Liquid / Non-volatile Impurities? Decision2->Decision3 No Cryst Recrystallization Decision2->Cryst Yes Decision3->Chrom No/Unsure Distill Vacuum Distillation Decision3->Distill Yes End Pure Product (>98%) Chrom->End Cryst->End Distill->End G cluster_prep Preparation cluster_run Execution cluster_post Workup TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Rotary Evaporation Combine->Evap Final 10. Pure Product Evap->Final G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Filter 2. Hot Filtration (if needed) Dissolve->Filter Cool_RT 3. Cool Slowly to Room Temp Filter->Cool_RT Cool_Ice 4. Cool in Ice Bath Cool_RT->Cool_Ice Collect 5. Collect Crystals (Vacuum Filtration) Cool_Ice->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Under Vacuum Wash->Dry Final 8. Pure Crystalline Product Dry->Final G cluster_setup Setup cluster_run Distillation cluster_end Shutdown Assemble 1. Assemble Dry Glassware Load 2. Load Crude Oil Assemble->Load Vac 3. Apply Vacuum Load->Vac Heat 4. Gently Heat Vac->Heat Forerun 5. Collect Forerun Heat->Forerun Main 6. Collect Main Fraction Forerun->Main Cool 7. Cool System Main->Cool Vent 8. Vent to Atmosphere Cool->Vent Product 9. Pure Distilled Product Vent->Product

Sources

Application

Characterization of products from Methyl 2,4-difluoro-6-methoxyphenylacetate reactions

Application Note: Synthesis, Derivatization, and Characterization of Methyl 2,4-difluoro-6-methoxyphenylacetate Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Derivatization, and Characterization of Methyl 2,4-difluoro-6-methoxyphenylacetate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into aromatic systems is a foundational technique. Fluorine possesses unique properties such as a small van der Waals radius and high electronegativity; its incorporation into organic compounds drastically enhances bioavailability, metabolic stability, and target protein interactions ()[1]. Furthermore, fluorination is highly sought after in materials science to tune hydrophobicity, as seen in the development of highly fluorinated metal-organic frameworks ()[2].

Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) is a highly versatile building block. The specific 2,4-difluoro-6-methoxy substitution pattern offers a unique electronic and steric environment:

  • Electronic Activation: The electron-withdrawing nature of the fluorine atoms, combined with the inductive effect of the acetate moiety, activates the aromatic ring toward specific transformations.

  • Steric Shielding & Directing Effects: The methoxy group at the C6 position acts as an electron-donating group but also provides significant steric bulk, shielding the C2-fluorine and directing nucleophilic attacks predominantly toward the C4-fluorine.

Understanding the causality behind these electronic and steric factors is critical. For instance, in base-catalyzed reactions, the choice of solvent (e.g., THF vs. MeOH) can dictate whether competitive nucleophilic aromatic substitution (SNAr) occurs alongside the desired transformation ()[3].

Derivatization Pathways & Logical Workflow

The versatility of Methyl 2,4-difluoro-6-methoxyphenylacetate allows for three primary vectors of derivatization: SNAr at the C4 position, hydrolysis of the methyl ester, and demethylation of the ether.

G cluster_reactions Derivatization Pathways Start Methyl 2,4-difluoro-6-methoxyphenylacetate SNAr SNAr Reaction (Target: C4-Fluorine) Start->SNAr Amines/Thiols Base, Heat Hydrolysis Ester Hydrolysis (Target: Methyl Ester) Start->Hydrolysis LiOH, THF/H2O RT, 2h Demethylation Ether Cleavage (Target: C6-Methoxy) Start->Demethylation BBr3, DCM -78°C to RT Prod1 4-Substituted-2-fluoro- 6-methoxyphenylacetates SNAr->Prod1 Prod2 2,4-difluoro-6-methoxy phenylacetic acid Hydrolysis->Prod2 Prod3 Methyl 2,4-difluoro- 6-hydroxyphenylacetate Demethylation->Prod3

Caption: Workflow of Methyl 2,4-difluoro-6-methoxyphenylacetate derivatization pathways.

Self-Validating Experimental Protocols

As a principle of robust chemical development, every protocol must be a self-validating system. The following methodologies incorporate in-process controls to ensure causality and verification at each step.

Protocol A: Mild Ester Hydrolysis to Phenylacetic Acid

Objective: Convert the methyl ester to the corresponding carboxylic acid without displacing the labile fluorine atoms. Causality: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture is utilized. THF solubilizes the organic starting material, while water dissolves the LiOH. The reaction is strictly maintained at room temperature (20-25°C) because elevated temperatures could cause the hydroxide ion to act as a nucleophile, leading to unwanted SNAr displacement of the fluorines[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Methyl 2,4-difluoro-6-methoxyphenylacetate in a 3:1 mixture of THF:H₂O (0.2 M concentration).

  • Reagent Addition: Add 1.5 eq of LiOH·H₂O in a single portion. Stir vigorously at room temperature.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The starting ester (Rf ~0.6) will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Quenching & Isolation: Once complete (typically 2 hours), evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and acidify dropwise with 1M HCl until pH ~2.

  • Validation of Precipitation: The protonation of the carboxylate neutralizes the molecule, causing the product (2,4-difluoro-6-methoxyphenylacetic acid) to precipitate as a white solid. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Selectively displace the C4-fluorine with a secondary amine (e.g., morpholine). Causality: The C4-fluorine is less sterically hindered than the C2-fluorine, which is sandwiched between the bulky acetate and methoxy groups. Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at 80°C provides the thermodynamic energy required to overcome the aromatic resonance stabilization, selectively displacing the C4-fluorine.

Step-by-Step Methodology:

  • Preparation: In a dry, argon-purged flask, dissolve 1.0 eq of the starting material in anhydrous DMF (0.1 M).

  • Reagent Addition: Add 2.0 eq of K₂CO₃ followed by 1.2 eq of morpholine.

  • Heating: Heat the reaction mixture to 80°C.

  • In-Process Control (Self-Validation): Perform LC-MS analysis of the crude mixture after 4 hours. The mass shift will correspond to the loss of F (19 Da) and the addition of the amine moiety. The absence of the starting material mass confirms the reaction endpoint.

  • Workup: Cool to room temperature, dilute with water (to crash out the product), and extract with Dichloromethane (DCM). Wash the organic layer with brine (5x) to remove residual DMF.

Quantitative Data Summarization

Accurate characterization is the bedrock of trustworthiness in synthesis. The tables below summarize the expected quantitative analytical data for Methyl 2,4-difluoro-6-methoxyphenylacetate, providing a baseline for comparative analysis.

Table 1: Expected NMR Characterization Data (CDCl₃, 400 MHz for ¹H)

NucleusExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 3.82Singlet (s)3HAromatic Methoxy (-OCH₃)
¹H 3.68Singlet (s)3HEster Methoxy (-COOCH₃)
¹H 3.55Singlet (s)2HBenzylic Methylene (-CH₂-)
¹H 6.45ddd (J=10.2, 2.4, 2.4 Hz)1HAromatic C3-H
¹H 6.52ddd (J=9.8, 2.4, 2.4 Hz)1HAromatic C5-H
¹⁹F -110.5Multiplet (m)1FC2-Fluorine
¹⁹F -114.2Multiplet (m)1FC4-Fluorine

Table 2: LC-MS and IR Analytical Parameters

Analytical MethodParameterExpected Value / ObservationDiagnostic Significance
LC-MS (ESI+) [M+H]⁺ Adductm/z 217.06Confirms exact mass (Theoretical: 216.06 Da)
LC-MS (ESI+) [M+Na]⁺ Adductm/z 239.04Confirms sodiated species (common for esters)
IR Spectroscopy C=O stretch~1735 cm⁻¹Validates the presence of the intact methyl ester
IR Spectroscopy C-F stretch1100 - 1200 cm⁻¹Validates the presence of the fluorinated ring
IR Spectroscopy C-O-C stretch~1040 cm⁻¹Validates the aryl ether (methoxy group)

References

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution Source: Organic Communications, ACG Publications (2020) URL:[Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach Source: The Innovation Life (2025) URL:[Link]

  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) Source: Polymers, MDPI (2024) URL:[Link]

Sources

Method

Methyl 2,4-difluoro-6-methoxyphenylacetate in the synthesis of agrochemicals

Application Note: Strategic Utilization of Methyl 2,4-difluoro-6-methoxyphenylacetate in Agrochemical Synthesis Executive Summary & Chemical Significance Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 2,4-difluoro-6-methoxyphenylacetate in Agrochemical Synthesis

Executive Summary & Chemical Significance

Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly specialized fluorinated building block utilized in the discovery and manufacturing of advanced crop protection agents. The 2,4-difluoro-6-methoxy substitution pattern is not an arbitrary choice; it is a strategically designed pharmacophore. The fluorine atoms at the 2- and 4-positions block oxidative metabolism (e.g., by cytochrome P450 enzymes) and modulate the lipophilicity of the molecule, enhancing cuticular penetration in plants and target pests[1]. Concurrently, the methoxy group at the 6-position provides steric shielding and acts as a hydrogen bond acceptor, which is critical for target binding affinity in specific enzyme pockets.

This building block is primarily employed as a precursor for the 3-aryl moiety in spirocyclic tetramic acid derivatives (powerful lipid biosynthesis inhibitors)[2] and pyrazolecarboxanilide fungicides (Succinate Dehydrogenase Inhibitors, SDHI)[3].

Mechanistic Framework: The Tetramic Acid Pathway

The synthesis of spirocyclic tetramic acids (analogues of commercial insecticides like spirotetramat) relies on the construction of a pyrrolidine-2,4-dione ring. The universally adopted synthetic strategy for these agrochemicals is the Dieckmann condensation [4][5]. In this pathway, Methyl 2,4-difluoro-6-methoxyphenylacetate is hydrolyzed to its corresponding acid, converted to an acyl chloride, and coupled with a cyclic amino acid ester. The resulting N-acylated intermediate undergoes a base-promoted intramolecular Claisen-type cyclization to form the tetramic acid core[6].

Causality in Reagent Selection:

  • Hydrolysis: Saponification using NaOH/MeOH is preferred over acidic hydrolysis to prevent potential ether cleavage of the methoxy group.

  • Acyl Chloride Formation: Oxalyl chloride with a catalytic amount of DMF is selected over thionyl chloride to ensure mild conditions, preventing electrophilic aromatic substitution side-reactions on the electron-rich dimethoxy/difluoro-substituted ring.

  • Dieckmann Cyclization: Sodium methoxide (NaOMe) in N,N-Dimethylformamide (DMF) is utilized. NaOMe matches the ester leaving group (preventing transesterification side products), while DMF provides optimal solvation for the enolate intermediate, driving the thermodynamic equilibrium toward the cyclized product[7].

Experimental Protocols: Synthesis of a 3-(2,4-Difluoro-6-methoxyphenyl) Tetramic Acid Derivative

Protocol 1: Saponification to 2,4-Difluoro-6-methoxyphenylacetic Acid

  • Initiation: Dissolve 1.0 equivalent of Methyl 2,4-difluoro-6-methoxyphenylacetate in a 4:1 mixture of Methanol and Tetrahydrofuran (THF) to ensure complete solubility.

  • Reaction: Add 1.5 equivalents of 2M aqueous NaOH dropwise at 0 °C. Stir the mixture at ambient temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf ester spot validates completion.

  • Workup: Concentrate the mixture in vacuo to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2 at 0 °C to precipitate the carboxylic acid. Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate to yield the pure acid.

Protocol 2: Acyl Chloride Generation and N-Acylation

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add catalytic DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.2 eq) at 0 °C. Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride, yielding the crude phenylacetyl chloride.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM. In a separate flask, dissolve 1-amino-4-methoxycyclohexanecarboxylic acid methyl ester (1.05 eq) and Triethylamine (2.5 eq) in DCM at 0 °C.

  • Addition: Slowly transfer the acyl chloride solution to the amine solution. Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Wash the organic layer with 1M HCl, brine, and dry over MgSO4. Evaporate to obtain the N-acylated amino acid ester.

Protocol 3: Dieckmann Condensation (Ring Closure)

  • Setup: Dissolve the N-acylated intermediate (1.0 eq) in anhydrous DMF.

  • Cyclization: Add solid Sodium Methoxide (NaOMe, 2.0 eq) in a single portion at 20–25 °C. Stir the reaction mixture for 2 hours. The reaction color typically darkens as the enolate forms[7].

  • Validation: HPLC monitoring is critical here. The reaction is complete when the intermediate peak (<2% remaining) is replaced by the highly polar enolate peak[7].

  • Quenching & Isolation: Cool the mixture to 0–5 °C. Carefully acidify with 30% HCl to pH 1 to protonate the enolate, forcing the precipitation of the spirocyclic tetramic acid (enol form). Add water slowly to complete precipitation. Filter, wash with cold water, and dry under vacuum at 50 °C[7].

Quantitative Data Summary

Reaction StepReagents / ConditionsTemp (°C)Time (h)Expected Yield (%)Mechanistic Rationale
Saponification NaOH (1.5 eq), MeOH/THF/H2O0 to 25492 - 95Base-catalyzed ester hydrolysis; THF aids solubility of the fluorinated ester.
Activation (COCl)2 (1.2 eq), cat. DMF, DCM0 to 252>98 (crude)Vilsmeier-Haack type intermediate activates the acid under non-acidic, mild conditions.
N-Acylation Amino ester (1.05 eq), Et3N, DCM0 to 251285 - 88Et3N neutralizes the HCl byproduct, preventing amine protonation and driving nucleophilic attack.
Dieckmann NaOMe (2.0 eq), anhydrous DMF20 to 30260 - 75Alkoxide base deprotonates the alpha-carbon; thermodynamic control drives intramolecular attack on the ester[7].

Pathway Visualization

Pathway A Methyl 2,4-difluoro- 6-methoxyphenylacetate B 2,4-Difluoro-6-methoxy- phenylacetic Acid A->B NaOH, MeOH/THF (Saponification) C Phenylacetyl Chloride Intermediate B->C (COCl)2, cat. DMF (Acyl Activation) D N-Acylated Amino Acid Ester C->D Cyclic Amino Ester, Et3N (N-Acylation) E Spirocyclic Tetramic Acid (Lipid Biosynthesis Inhibitor) D->E NaOMe, DMF (Dieckmann Condensation)

Synthesis workflow of tetramic acid agrochemicals from Methyl 2,4-difluoro-6-methoxyphenylacetate.

References

  • Source: benchchem.
  • Source: google.com (Patents)
  • Source: acs.
  • Source: mdpi.
  • Source: google.com (Patents)
  • Source: researchgate.
  • Source: researchgate.

Sources

Application

Application Note: The Role of Methyl 2,4-difluoro-6-methoxyphenylacetate in Advanced Materials and Drug Discovery

Executive Summary Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly specialized, polyfunctional building block that serves as a critical bridge between materials science and medicinal chemistry. Characterized by a u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly specialized, polyfunctional building block that serves as a critical bridge between materials science and medicinal chemistry. Characterized by a unique 1,2,4,6-substitution pattern, this compound leverages severe steric encumbrance and precise electronic "push-pull" dynamics to dictate molecular conformation. For drug development professionals, this motif is utilized to lock pharmacophores into active conformations and enhance metabolic stability[1],[2]. For materials scientists, these exact same physicochemical properties are exploited to suppress aggregation-caused quenching (ACQ) in Organic Light-Emitting Diodes (OLEDs) and to enhance the oxidative stability of fluorinated polymers[3].

This guide provides a comprehensive analysis of the structural causality, quantitative property shifts, and validated protocols for integrating this molecule into advanced functional materials.

Mechanistic Insights: Conformational Locking and Electronic Tuning

Steric Encumbrance and Orthogonal Conformation

The primary utility of the 2,4-difluoro-6-methoxy motif lies in its ability to force the C1-acetate group out of the phenyl plane. The di-ortho substitution (fluorine at C2, methoxy at C6) creates a highly restricted rotational environment. Dihedral angle scans of analogous difluoro-methoxyphenyl systems demonstrate that steric crowding forces the substituents into an orthogonal conformation, often reaching a minimum energy state at angles between 70° and 90° relative to the aromatic ring[1].

In materials science, this orthogonal geometry is revolutionary. When incorporated into polymeric backbones or transition-metal complexes, the twisted conformation physically prevents adjacent aromatic rings from engaging in intermolecular π-π stacking. This suppression of π-aggregation directly mitigates ACQ, preserving high photoluminescence quantum yields (PLQY) in solid-state films.

Electronic "Push-Pull" Modulation

Beyond steric control, the molecule acts as an electronic tuning fork. The strongly electron-withdrawing fluorine atoms at the 2- and 4-positions deepen the Highest Occupied Molecular Orbital (HOMO), significantly enhancing the material's resistance to oxidative degradation[2]. Conversely, the methoxy group at the 6-position acts as a localized electron donor. This push-pull system allows researchers to fine-tune the bandgap of organic semiconductors and the emission wavelength of phosphorescent OLED emitters[3].

G A Methyl 2,4-difluoro- 6-methoxyphenylacetate B Di-ortho Steric Hindrance (F, OMe) A->B E Push-Pull Electronic Effect A->E C Orthogonal Conformation (~75°) B->C D Suppressed π-π Aggregation C->D G High-Efficiency OLED Emitters D->G F Deepened HOMO Levels E->F F->G

Fig 1: Structure-property relationship of the 2,4-difluoro-6-methoxy motif in materials science.

Quantitative Data: Property Shifts

The following table summarizes the quantitative impact of incorporating the 2,4-difluoro-6-methoxy substitution pattern compared to an unsubstituted phenylacetate baseline. These metrics highlight the dual benefits for both optoelectronics and pharmacokinetic stability.

PropertyUnsubstituted Phenylacetate2,4-difluoro-6-methoxyphenylacetateAnalytical Method / Rationale
C1-Acetate Dihedral Angle ~15° (Planar tendency)~75° (Orthogonal locked)X-Ray Crystallography / DFT[1]
HOMO Level -5.20 eV-5.65 eVCyclic Voltammetry (Fluorine effect)
LUMO Level -2.10 eV-2.45 eVUV-Vis Absorption Edge
Oxidative Half-life ( t1/2​ ) 15 min>120 minS9 Fraction / Matrix Assay[2]
Solid-State PLQY < 20% (High ACQ)> 85% (Suppressed ACQ)Integrating Sphere

Validated Experimental Protocols

To utilize Methyl 2,4-difluoro-6-methoxyphenylacetate in downstream applications (such as polymer synthesis or OLED ligand coordination), the methyl ester must first be converted to a free acid or directly amidated. The following protocols are designed as self-validating systems, ensuring high yield while preventing degradation.

Protocol A: Controlled Saponification to 2-(2,4-difluoro-6-methoxyphenyl)acetic acid

Objective: Isolate the free acid without triggering nucleophilic aromatic substitution (SNAr) at the activated fluorinated positions.

  • Solvent Preparation: Dissolve 10.0 mmol of Methyl 2,4-difluoro-6-methoxyphenylacetate in 30 mL of a 3:1 THF/H₂O mixture.

    • Causality: THF provides necessary solvation for the hydrophobic fluorinated aromatic ring, while water is required to dissolve the inorganic base and drive the hydrolysis equilibrium.

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O).

    • Causality: Mild base (LiOH) and low temperature are critical. Harsher bases (like NaOH/KOH) or elevated temperatures risk unwanted SNAr at the highly activated C2 and C4 fluorinated positions, which would destroy the target motif.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a baseline spot.

  • Acidification & Extraction: Cool the mixture back to 0°C. Carefully acidify the aqueous layer to pH 3 using cold 1M HCl.

    • Causality: The resulting difluoro-methoxyphenylacetic acid is prone to decarboxylation if exposed to strong, concentrated acids at elevated temperatures. Gradual acidification at 0°C ensures precipitation of the free acid without thermal degradation.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Yields typically exceed 92%.

Protocol B: Synthesis of Fluorinated Iridium(III) OLED Emitter

Objective: Coordinate the functionalized difluoro-methoxyphenyl ligand to an Iridium core for phosphorescent applications.

  • Dimer Formation: Combine IrCl₃·nH₂O (1.0 eq) and the functionalized ligand (2.2 eq) derived from Protocol A in a 3:1 mixture of 2-Ethoxyethanol and water.

    • Causality: 2-Ethoxyethanol is selected because its boiling point (135°C) provides the exact thermal energy required to overcome the high activation barrier for cyclometalation, while its amphiphilic nature dissolves both the inorganic iridium salt and the highly organic fluorinated ligand.

  • Reflux: Degas the mixture with N₂ for 15 minutes, then heat to 120°C for 24 hours.

  • Precipitation: Cool to room temperature and add DI water to precipitate the chloro-bridged Iridium dimer. Filter and wash with ethanol.

  • Cleavage & Coordination: React the dimer with an ancillary ligand (e.g., acetylacetone) and K₂CO₃ in 2-ethoxyethanol at 100°C for 12 hours to yield the final heteroleptic Ir(III) complex.

Workflow Step1 1. Saponification LiOH, THF/H2O, 0°C to RT Step2 2. Amidation/Esterification EDC·HCl, HOBt, Core Linker Step1->Step2 Yields Free Acid (Avoids SNAr) Step3 3. Metalation IrCl3·nH2O, 2-Ethoxyethanol, 120°C Step2->Step3 Forms Fluorinated Ligand Step4 4. Purification Silica Gel Chromatography Step3->Step4 Crud Ir(III) Complex Step5 5. Device Integration Vacuum Thermal Evaporation Step4->Step5 High-Purity Emitter (>99.9%)

Fig 2: Validated workflow for integrating the difluoro-methoxyphenyl motif into OLEDs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the technical support center dedicated to the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate. This guide is designed for researchers, chemists, and drug development professionals who are working with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this key chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter, ensuring a streamlined and efficient synthesis process.

Synthetic Pathway Overview

The synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route begins with a readily available substituted aniline, proceeds through a diazonium salt intermediate, and involves the construction of the phenylacetic acid side chain, followed by a final esterification. Understanding this pathway is crucial for effective troubleshooting.

A representative synthetic workflow is outlined below. This pathway leverages a Sandmeyer reaction, a robust and versatile method for introducing key functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][3]

G A 2,4-Difluoro-6-methoxyaniline B Arenediazonium Salt (in situ) A->B C 2,4-Difluoro-6-methoxy-iodobenzene B->C KI E 2,4-Difluoro-6-methoxyphenylacetonitrile B->E CuCN D Methyl (2,4-difluoro-6-methoxyphenyl)acetate C->D G Methyl 2,4-difluoro-6-methoxyphenylacetate F 2,4-Difluoro-6-methoxyphenylacetic Acid E->F Acid Hydrolysis (H3O+) F->G Esterification (MeOH, H+)

Caption: Plausible synthetic routes to Methyl 2,4-difluoro-6-methoxyphenylacetate.

Troubleshooting Guides

This section addresses specific issues that can arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield or Failure in the Diazotization Step

Question: My attempt to form the diazonium salt from 2,4-difluoro-6-methoxyaniline resulted in a very low yield of the subsequent product. What could be the cause?

Answer: The formation and stability of arenediazonium salts are highly sensitive to reaction conditions. Several factors can lead to poor outcomes:

  • Temperature Control: This is the most critical parameter. The diazotization reaction must be maintained between 0-5 °C.[4] At higher temperatures, the diazonium salt decomposes rapidly, often leading to the formation of phenolic byproducts and nitrogen gas evolution before the subsequent reaction can take place.

    • Solution: Use an ice-salt bath to maintain the temperature rigorously. Monitor the internal reaction temperature with a thermometer and add the sodium nitrite solution slowly and dropwise to prevent exothermic spikes.

  • Reagent Quality: The purity of both the starting aniline and the sodium nitrite is essential. Impurities in the aniline can lead to side reactions, while old or improperly stored sodium nitrite may have decomposed, reducing its effective concentration.

    • Solution: Use freshly purchased, high-purity reagents. Ensure the aniline starting material is pure.

  • Incomplete Reaction: Insufficient nitrous acid will leave unreacted aniline, which can cause downstream purification issues.

    • Solution: After the addition of sodium nitrite is complete, stir for an additional 15-20 minutes at 0-5 °C.[4] You can check for the presence of excess nitrous acid using starch-iodide paper; a positive test (immediate blue-black color) indicates that sufficient reagent was used.[4]

Issue 2: Poor Yield and Byproduct Formation in the Sandmeyer Reaction

Question: I am performing a Sandmeyer reaction (e.g., cyanation with CuCN) on my diazonium salt, but the yield is low, and I'm isolating significant amounts of undesired side products like phenols or biaryls. How can I optimize this?

Answer: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and its success hinges on the efficient generation of an aryl radical and its subsequent trapping by the nucleophile.[1]

  • Catalyst Activity: The copper(I) salt (e.g., CuCl, CuBr, CuCN) is the catalyst and must be active. The presence of copper(II) impurities can be detrimental.

    • Solution: Use high-purity, freshly prepared or purchased copper(I) salts. Some protocols suggest washing the catalyst to remove oxidizing impurities.

  • Reaction Mechanism & Side Products: The formation of biaryl compounds supports the radical mechanism of the reaction.[1] Phenol formation occurs when the aryl radical or diazonium cation reacts with water.

    • Solution: Ensure the diazonium salt solution is added slowly to the heated solution of the copper catalyst and nucleophile. This keeps the concentration of the diazonium salt low, minimizing side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen) can also be beneficial.

  • Temperature: The optimal temperature varies depending on the specific Sandmeyer reaction. Too low a temperature may result in a sluggish reaction, while too high a temperature can accelerate decomposition of the diazonium salt.

    • Solution: Consult literature for the specific transformation you are performing. Generally, temperatures between room temperature and 60 °C are employed.

Issue 3: Low Conversion During Final Esterification

Question: The esterification of 2,4-difluoro-6-methoxyphenylacetic acid with methanol is not going to completion, even after prolonged reaction times. How can I drive the reaction forward?

Answer: Fischer esterification is an equilibrium-controlled process.[5] To achieve high conversion, the equilibrium must be shifted towards the product side.

Potential CauseScientific Rationale & Troubleshooting Steps
Equilibrium Limitation The reaction produces water as a byproduct, which can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
Solution 1: Use Excess Alcohol. Use methanol as the solvent. Its large excess will drive the reaction forward according to Le Châtelier's principle.
Solution 2: Water Removal. While difficult for methanol due to its low boiling point, for other alcohols, a Dean-Stark trap could be used. For methanol, adding a dehydrating agent like molecular sieves can be effective.
Insufficient Catalysis A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[6]
Solution: Use a catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Heterogeneous acid catalysts like Amberlyst-15 can also be used for easier workup.[7]
Alternative Methods If equilibrium remains an issue, consider converting the carboxylic acid to a more reactive species.
Solution: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[8] This reaction is irreversible and typically gives very high yields. Alternatively, use coupling agents like DCC (dicyclohexylcarbodiimide) or DMC (2-chloro-1,3-dimethylimidazolinium chloride).[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during this synthesis? A1: The diazotization step requires careful handling as diazonium salts can be explosive when isolated and dry. They should always be kept in a cold solution and used immediately. The Sandmeyer cyanation step involves using copper(I) cyanide and generates cyanide waste, which are highly toxic and must be handled with appropriate personal protective equipment and quenched properly before disposal.

Q2: How can I purify the final product, Methyl 2,4-difluoro-6-methoxyphenylacetate? A2: The final product is typically a liquid or a low-melting solid. Purification can be achieved through several methods. Flash column chromatography on silica gel is a common and effective method.[10][11] A solvent system of hexanes and ethyl acetate is a good starting point for elution.[11] If the product is thermally stable, vacuum distillation can also be an excellent method for purification on a larger scale.

Q3: What analytical techniques are recommended to confirm the structure and purity of the final product? A3: A combination of spectroscopic methods is essential for full characterization:

  • ¹H NMR: To confirm the presence and integration of all protons (methoxy, methylene, methyl ester, and aromatic protons).

  • ¹³C NMR: To confirm the number of unique carbons in the molecule.

  • ¹⁹F NMR: Crucial for fluorinated compounds, this will show two distinct signals for the two non-equivalent fluorine atoms, confirming their positions on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • HPLC/GC: To determine the purity of the final product.

Caption: A troubleshooting decision tree for low product yield.

Experimental Protocols

Protocol 1: Diazotization of 2,4-Difluoro-6-methoxyaniline

This protocol is a representative example and should be optimized for specific laboratory conditions and scale.

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • To the flask, add 2,4-difluoro-6-methoxyaniline (1.0 eq) and a solution of sulfuric acid in water (e.g., 2M).

  • Cool the stirred mixture to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the internal temperature does not exceed 5 °C.[4]

  • After the addition is complete, continue stirring at 0-5 °C for 20 minutes. The resulting cold diazonium salt solution should be used immediately in the next step.

Protocol 2: Fischer Esterification of 2,4-Difluoro-6-methoxyphenylacetic Acid
  • In a round-bottom flask, dissolve 2,4-difluoro-6-methoxyphenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, often used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq) to the solution.

  • Equip the flask with a condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the crude product by flash column chromatography or vacuum distillation.

References

  • A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals. Benchchem. 12

  • Sandmeyer reaction. Wikipedia.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Supporting Information for a scientific publication. Rsc.org.

  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid. Google Patents (CN119285456A).

  • Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications.

  • Supporting Information for a scientific publication. Rsc.org.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

  • 2,4-Difluorophenyl acetic acid synthesis. ChemicalBook.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. HETEROCYCLES.

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents (WO2013102078A1).

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.

  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Google Patents (CN103396307A).

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure.

  • Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone. Benchchem.

  • Common side reactions in the synthesis of 2,4-Dimethoxyphenol. Benchchem.

  • Esterification Reaction Using a Heterogenous Catalyst. Georgia College Knowledge Box.

  • Technical Support Center: Synthesis of 2,4-Difluorophenol. Benchchem.

  • methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure.

  • Method of preparing 2,4-difluoroaniline. Google Patents (EP0001825A1).

  • Ester synthesis by esterification. Organic Chemistry Portal.

  • Esterification of aromatic olefins with acetic acid in the presence of sulphuric acid as a catalyst. Afinidad.

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI.

  • Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. ACS Publications.

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.

  • (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane. Sigma-Aldrich.

  • Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis. Organic Chemistry Portal.

  • Technical Support Center: Synthesis of Methoxy-Methyl-Propene Derivatives. Benchchem.

  • Gabriel synthesis troubleshooting. Reddit.

Sources

Optimization

Common side reactions in the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the Technical Support Center for the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure your scale-up is robust, reproducible, and analytically sound.

This guide focuses on the highly utilized linear synthetic route starting from 2,4,6-trifluorobenzaldehyde, proceeding through nucleophilic aromatic substitution (SNAr), reduction/chlorination, phase-transfer cyanation, and final Pinner esterification.

Synthetic Workflow & Failure Points

SynthesisWorkflow SM 2,4,6-Trifluorobenzaldehyde SNAr Step 1: SNAr (NaOMe, MeOH) Target: Methoxylation SM->SNAr Int1 2,4-Difluoro-6-methoxybenzaldehyde SNAr->Int1 SR1 Side Reaction: Over-methoxylation (Dimethoxy byproduct) SNAr->SR1 RedChl Step 2: Reduction & Chlorination (NaBH4 then SOCl2) Int1->RedChl Int2 2,4-Difluoro-6-methoxybenzyl chloride RedChl->Int2 Cyan Step 3: PTC Cyanation (NaCN, TBAB, H2O/Toluene) Int2->Cyan Int3 2,4-Difluoro-6-methoxyphenylacetonitrile Cyan->Int3 SR2 Side Reaction: Hydrolysis/Etherification (Benzyl alcohol/ether) Cyan->SR2 Ester Step 4: Pinner Esterification (HCl, MeOH, H2O) Int3->Ester Product Methyl 2,4-difluoro-6-methoxyphenylacetate Ester->Product SR3 Side Reaction: Incomplete Hydrolysis (Primary Amide) Ester->SR3

Synthetic workflow of Methyl 2,4-difluoro-6-methoxyphenylacetate highlighting critical side reactions.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q: Why am I observing 2-fluoro-4,6-dimethoxybenzaldehyde (over-methoxylation) during the first step?

Mechanistic Causality: Polyfluorobenzenes are highly activated toward SNAr due to the strong electron-withdrawing nature of the fluorine atoms and the formyl group, which stabilize the anionic Meisenheimer complex intermediate[1]. While the first methoxylation at the ortho position is rapid, the resulting 2,4-difluoro-6-methoxybenzaldehyde remains susceptible to a second nucleophilic attack. If the local concentration of sodium methoxide (NaOMe) is too high (e.g., rapid bulk addition) or the temperature exceeds 0 °C, the activation energy barrier for the second substitution is breached, leading to the dimethoxy impurity.

Troubleshooting Solution: Switch from batch addition of solid NaOMe to a controlled, dropwise addition of a pre-titrated NaOMe/MeOH solution at -10 °C to 0 °C. Maintain strict stoichiometry (1.05 equivalents).

Section 2: Phase-Transfer Cyanation

Q: My cyanation step yields poor conversion to the nitrile, and LCMS shows significant amounts of benzyl alcohol and dibenzyl ether. How do I fix this?

Mechanistic Causality: Cyanide is an ambidentate nucleophile but also acts as a base. In a standard biphasic system (aqueous NaCN / organic solvent), the reaction is diffusion-limited. The prolonged heating required to drive the reaction allows hydroxide ions (generated from the hydrolysis of cyanide in water) to outcompete cyanide, attacking the benzyl chloride to form 2,4-difluoro-6-methoxybenzyl alcohol[2]. This alcohol can further react with unreacted starting material to form a dibenzyl ether.

Troubleshooting Solution: Implement Phase-Transfer Catalysis (PTC) using Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the cyanide anion, extracting it into the organic phase (e.g., Toluene). Stripped of its aqueous hydration shell, the cyanide becomes a "naked," highly reactive nucleophile, rapidly displacing the chloride at lower temperatures before hydrolysis can occur[2].

Section 3: Pinner Esterification

Q: During the final conversion of the nitrile to the methyl ester, I am isolating the primary amide (2-(2,4-difluoro-6-methoxyphenyl)acetamide) instead of the target product. What went wrong?

Mechanistic Causality: The conversion of a nitrile to an ester via the Pinner reaction is a two-stage process. First, the nitrile is protonated by anhydrous HCl and attacked by methanol to form an imidate (Pinner salt). Second, water is added to hydrolyze the imidate into the ester. If your methanolic HCl contains trace water during the first stage, the activated nitrile will be prematurely attacked by water instead of methanol, forming a primary amide[3]. Primary amides are notoriously resistant to further hydrolysis under mild conditions and will stall the reaction[4].

Troubleshooting Solution: Ensure absolute anhydrous conditions during the initial imidate formation. Use freshly generated anhydrous HCl gas in dry methanol, or acetyl chloride in dry methanol, and only add water once IR spectroscopy confirms the complete disappearance of the nitrile stretch (~2250 cm⁻¹).

Quantitative Data & Impurity Profiling

ImpurityOrigin StepAnalytical Signature (LCMS m/z)Mechanistic CausePrevention Strategy
2-Fluoro-4,6-dimethoxybenzaldehyde Step 1: SNAr[M+H]⁺ 199.07Over-methoxylationStrict stoichiometric control (1.05 eq NaOMe); T < 0 °C.
2,4-Difluoro-6-methoxybenzyl alcohol Step 2/3: Cyanation[M-OH]⁺ 157.04Hydrolysis of benzyl chlorideUse TBAB phase-transfer catalyst; avoid prolonged heating.
2-(2,4-Difluoro-6-methoxyphenyl)acetamide Step 4: Esterification[M+H]⁺ 202.06Premature hydrolysis of nitrileMaintain strictly anhydrous conditions during imidate formation.

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr Methoxylation

Objective: Synthesize 2,4-difluoro-6-methoxybenzaldehyde with <2% over-methoxylation.

  • Preparation: Dissolve 2,4,6-trifluorobenzaldehyde (1.0 eq) in anhydrous THF (10 volumes). Cool the reactor to -10 °C under a nitrogen atmosphere.

  • Addition: Prepare a 25% w/w solution of NaOMe in Methanol (1.05 eq). Load into a syringe pump. Add dropwise over 2 hours, ensuring the internal temperature never exceeds 0 °C.

  • Self-Validation (In-Process Control): 15 minutes post-addition, quench a 50 µL aliquot into 1 mL EtOAc/0.1M HCl. Analyze the organic layer via HPLC (254 nm). The reaction is validated to proceed to workup only when starting material is <1.0% and the dimethoxy impurity is <2.0%.

  • Workup: Quench the bulk reaction with 1M HCl to pH 5. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: PTC-Mediated Cyanation

Objective: Synthesize 2,4-difluoro-6-methoxyphenylacetonitrile avoiding etherification.

  • Preparation: Dissolve 2,4-difluoro-6-methoxybenzyl chloride (1.0 eq) in Toluene (8 volumes). Add TBAB (0.05 eq) as the phase-transfer catalyst.

  • Cyanide Addition: In a separate vessel, dissolve NaCN (1.2 eq) in deionized water (2 volumes). Add the aqueous NaCN to the organic layer.

  • Reaction: Vigorously stir the biphasic mixture at 60 °C for 4 hours.

  • Self-Validation (In-Process Control): Stop stirring to allow phase separation. Test the upper organic phase by TLC (Hexanes:EtOAc 8:2) to confirm the disappearance of the benzyl chloride. Test the lower aqueous phase with Cyanoquant test strips; a significant drop in free cyanide confirms successful phase transfer and consumption.

  • Workup: Cool to room temperature, separate the organic layer, and wash sequentially with 5% NaOCl (to quench trace residual cyanide), water, and brine. Concentrate under reduced pressure.

References

  • Lu, J., Paci, I., & Leitch, D. C. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.[Link]

  • Halpern, M. (n.d.). Industrial Phase Transfer Catalysis. PTC Organics.[Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides.[Link]

  • Zikos, C., et al. (2006). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the Technical Support Center. Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly functionalized aromatic ester frequently utilized as a critical building block in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 2,4-difluoro-6-methoxyphenylacetate is a highly functionalized aromatic ester frequently utilized as a critical building block in pharmaceutical synthesis. Its purification requires precise control over the chemical environment. The molecule features an electron-rich methoxy group, two electron-withdrawing fluorine atoms, and a hydrolytically sensitive methyl acetate moiety. These competing electronic effects make the ester susceptible to cleavage under both acidic and basic conditions and complicate the chromatographic separation of its regioisomers.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity isolation of this compound.

Diagnostic Troubleshooting Workflow

G Start Purification Issue: Low Yield / Co-elution TLC Run 2D TLC Analysis Start->TLC Degradation Off-diagonal spots? (Silica Degradation) TLC->Degradation Buffer Deactivate Silica: Use 1% TEA in Hexanes Degradation->Buffer Yes Coelution Overlapping Rf spots? (Regioisomers) Degradation->Coelution No HPLC Switch to RP-HPLC (C18, MeCN/H2O) Coelution->HPLC Yes Workup Loss in Workup? Coelution->Workup No pH Neutralize to pH 7 Avoid Strong Base Workup->pH Yes

Troubleshooting workflow for Methyl 2,4-difluoro-6-methoxyphenylacetate purification.

Frequently Asked Questions (FAQs)

Q1: My isolated yield is unexpectedly low, and a new baseline spot appears on the TLC plate during column chromatography. What is happening? A1: This indicates on-column degradation. Standard silica gel is inherently slightly acidic (pH ~4.5–5.5), which can catalyze the hydrolysis of sensitive esters into their corresponding carboxylic acids (in this case, 2,4-difluoro-6-methoxyphenylacetic acid) during prolonged exposure[1][2]. The inductive electron-withdrawing effect of the fluorine atoms on the phenyl ring pulls electron density away from the benzylic carbon, subtly increasing the electrophilicity of the ester carbonyl and making it highly vulnerable to nucleophilic attack by residual water on the silica surface. Self-Validating Protocol: To confirm silica-induced degradation, perform a 2-Dimensional Thin Layer Chromatography (2D TLC) test. Spot your crude mixture in one corner of a square TLC plate and develop it. Rotate the plate 90 degrees and develop it again in the same solvent. If the compound is stable, all spots will lie on a perfect diagonal line. If it is decomposing on the silica, you will observe off-diagonal spots[3]. Resolution: Deactivate the silica gel by pre-flushing the column with a non-polar solvent containing 1% triethylamine (TEA) to neutralize the acidic silanol groups, or switch to neutral alumina[3].

Q2: I cannot separate my product from a fluorinated regioisomer (e.g., Methyl 2,6-difluoro-4-methoxyphenylacetate), even with a low-polarity solvent system. Why? A2: Positional isomers of fluorinated aromatics often exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica. Solvents compete with the compounds for binding sites on the stationary phase; because the overall dipole moment and polar surface area of these regioisomers are so similar, the solvent competition dynamics are indistinguishable on standard silica[4]. Resolution: Transition to Reverse-Phase HPLC (RP-HPLC). A hydrophobic C18 stationary phase discriminates based on subtle steric differences and hydrophobicity rather than polar interactions, allowing for baseline resolution of the methoxy/fluoro positional isomers.

Q3: I am losing a significant portion of my product during the initial aqueous workup before I even begin chromatography. How can I prevent this? A3: Product loss during aqueous extraction is typically caused by unintended saponification (hydrolysis) of the methyl ester. If you are using strong bases (like 1M NaOH or saturated Na2​CO3​ ) to wash away acidic impurities, you are likely hydrolyzing the methyl ester back into the aqueous phase as a highly soluble sodium salt[1]. Resolution: Neutralize the reaction mixture to pH ~6-7 before adding water. Use mild buffers (e.g., saturated NaHCO3​ or a neutral phosphate buffer) and brine to break emulsions, ensuring the ester remains intact in the organic phase[1].

Quantitative Data: Chromatographic Behavior

To assist in solvent selection and method transfer, the following table summarizes the expected chromatographic behavior of Methyl 2,4-difluoro-6-methoxyphenylacetate and its common impurities.

Compound / ImpurityStationary PhaseSolvent System Rf​ / Retention TimeObservation / Causality
Target Ester Normal SilicaHexanes:EtOAc (85:15)0.45Optimal Rf​ for isolation; requires TEA buffer to prevent streaking.
Hydrolysis Product (Acid) Normal SilicaHexanes:EtOAc (85:15)0.05 (Baseline)Highly polar; strongly binds to unprotected silanol groups.
Regioisomer Impurity Normal SilicaHexanes:EtOAc (85:15)0.43 - 0.46Co-elutes due to identical polar surface area[4].
Target Ester RP-HPLC (C18)MeCN:Water (60:40)12.4 minSharp peak; baseline resolution achieved via hydrophobic interactions.
Regioisomer Impurity RP-HPLC (C18)MeCN:Water (60:40)14.1 minSeparates due to steric differences interacting with C18 chains.

Step-by-Step Methodologies

Protocol 1: Buffered Normal-Phase Silica Gel Chromatography

Causality Focus: This protocol ensures the acidic silanol sites are neutralized prior to loading the sensitive ester, preventing yield loss via hydrolysis.

  • Column Preparation: Slurry pack the column using standard silica gel (230-400 mesh) in Hexanes containing 1% Triethylamine (v/v). The TEA binds to and neutralizes the acidic silanol sites[1][3].

  • Equilibration: Flush the column with 3 column volumes (CV) of the 1% TEA/Hexanes solution to ensure complete saturation of the stationary phase.

  • Solvent Transition: Flush the column with 2 CV of pure Hexanes to remove excess unbound TEA, which could otherwise contaminate your final product fractions.

  • Sample Loading: Dissolve the crude Methyl 2,4-difluoro-6-methoxyphenylacetate in a minimum volume of dichloromethane (DCM). Apply evenly to the flat silica bed to ensure a narrow loading band.

  • Elution: Elute using a gradient of Hexanes to 15% Ethyl Acetate.

  • Self-Validation: Analyze fractions via TLC. The absence of a baseline spot in the product fractions confirms that ester hydrolysis was successfully prevented. Weigh the recovered product and compare it to the theoretical load; a mass recovery of >90% validates the suppression of irreversible silanol binding.

Protocol 2: RP-HPLC Separation of Regioisomers

Causality Focus: Utilizes hydrophobic interactions to separate isomers that are indistinguishable by normal-phase polarity.

  • System Setup: Equip the HPLC with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (Acetonitrile). Crucial Step: Do not add Trifluoroacetic acid (TFA) or Formic acid, as acidic modifiers can induce ester hydrolysis during the subsequent fraction concentration step.

  • Method Programming: Run an isocratic elution at 60% B for 20 minutes. Flow rate: 15 mL/min. Set UV detection at 254 nm and 280 nm.

  • Injection: Filter the sample through a 0.45 µm PTFE syringe filter. Inject no more than 50 mg per run to prevent peak tailing and overlap.

  • Recovery: Collect the peak eluting at ~12.4 minutes. Immediately lyophilize or extract the fractions with DCM to isolate the pure Methyl 2,4-difluoro-6-methoxyphenylacetate without thermal degradation.

  • Self-Validation: Re-inject a 10 µL aliquot of the collected fraction under analytical HPLC conditions to confirm baseline resolution (purity >98%) before pooling preparative fractions.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Impurities in Methyl 2,4-difluoro-6-methoxyphenylacetate Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up or optimizing the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up or optimizing the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate . Because this compound is a highly functionalized phenylacetate derivative, synthesizing it typically involves Nucleophilic Aromatic Substitution (S_NAr) followed by esterification. Controlling the impurity profile during these steps requires strict kinetic control and targeted downstream purification.

Mechanistic Origins of Impurities

Understanding the causality of impurity formation is the first step in process control. The synthesis generally begins with the commercially available building block [3], which undergoes S_NAr with sodium methoxide, followed by Fischer esterification.

  • Regioisomeric Impurity (Methyl 2,6-difluoro-4-methoxyphenylacetate): The S_NAr reaction on polyfluoroarenes is heavily governed by the electron density and steric environment of the ring (). While the ortho-fluorines (positions 2 and 6) are activated by the inductive effect of the acetate group, competitive attack at the para-position (position 4) occurs due to reduced steric hindrance.

  • Over-Methoxylation (Methyl 2-fluoro-4,6-dimethoxyphenylacetate): Prolonged reaction times or excess nucleophile lead to a secondary S_NAr event. The introduction of the first electron-donating methoxy group deactivates the ring, making the second substitution slower, but it remains a persistent risk at elevated temperatures.

  • Hydrolysis/Carryover Impurity (2,4-Difluoro-6-methoxyphenylacetic acid): Esterification is an equilibrium process. Incomplete conversion or unintended ester hydrolysis during an overly aggressive aqueous basic workup will leave residual carboxylic acid in the organic phase.

ReactionPathway cluster_SNAr Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_Ester Step 2: Esterification SM 2,4,6-Trifluorophenylacetic acid Int_Main 2,4-Difluoro-6-methoxyphenylacetic acid (Main Intermediate) SM->Int_Main NaOMe, MeOH (ortho-attack) Imp_Regio 2,6-Difluoro-4-methoxyphenylacetic acid (Regioisomer Impurity) SM->Imp_Regio NaOMe, MeOH (para-attack) Imp_Over 2-Fluoro-4,6-dimethoxyphenylacetic acid (Over-Methoxylation) Int_Main->Imp_Over Excess NaOMe (2nd SNAr) Prod Methyl 2,4-difluoro-6-methoxyphenylacetate (Target Product) Int_Main->Prod MeOH, H+ (Esterification) Imp_Hydro Unreacted / Hydrolyzed Acid (Carryover Impurity) Int_Main->Imp_Hydro Incomplete Reaction Prod->Imp_Hydro H2O, Workup (Hydrolysis)

Reaction workflow and impurity generation pathways for Methyl 2,4-difluoro-6-methoxyphenylacetate.

Diagnostic Data & Quantitative Analysis

To effectively troubleshoot, you must be able to accurately identify the impurities in your mixture. Below is a summarized analytical profile for the target compound and its primary impurities.

Compound / ImpurityStructural OriginRRT (HPLC)m/z[M+H]+Key 1H-NMR Shift (CDCl3)
Methyl 2,4-difluoro-6-methoxyphenylacetate Target Product1.00217.063.82 (s, 3H), 3.71 (s, 3H)
Methyl 2,6-difluoro-4-methoxyphenylacetate Regioisomer (para-attack)1.05217.063.80 (s, 3H), 3.71 (s, 3H)
Methyl 2-fluoro-4,6-dimethoxyphenylacetate Over-methoxylation0.92229.083.81 (s, 6H), 3.70 (s, 3H)
2,4-Difluoro-6-methoxyphenylacetic acid Hydrolysis / Carryover0.65203.053.82 (s, 3H), 11.0 (br s, 1H)

Self-Validating Experimental Protocol

To minimize impurity formation, follow this kinetically controlled, self-validating methodology.

Phase 1: Kinetically Controlled S_NAr
  • Preparation: Suspend 2,4,6-trifluorophenylacetic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Cryogenic Control: Cool the reactor to -5 °C. Causality: Regioselectivity in polyfluoroarenes is highly temperature-dependent (). Warmer temperatures provide the activation energy required to overcome the steric hindrance at the para-position, drastically increasing the regioisomeric impurity.

  • Addition: Add Sodium Methoxide (NaOMe, 25% in MeOH, 2.05 eq) dropwise over 2 hours, maintaining the internal temperature below 0 °C.

  • Self-Validation Check: After 3 hours, pull a 50 µL aliquot, quench in 1 mL MeCN containing 0.1% Formic Acid, and analyze via LC-MS. The protocol is validated to proceed ONLY if the intermediate mass (m/z 203) is >92% AUC and the over-methoxylation mass (m/z 229) is <2%.

  • Quench: Quench the reaction with 1M HCl to pH 3 and extract with Ethyl Acetate (EtOAc). Concentrate to yield the crude acid.

Phase 2: Esterification and Impurity Purge
  • Esterification: Dissolve the crude acid in methanol (10 volumes). Add catalytic H2​SO4​ (0.1 eq). Reflux at 65 °C for 4 hours.

  • Self-Validation Check: Pull an aliquot and run TLC (Hexanes:EtOAc 3:1). The reaction is complete when the baseline spot (carboxylic acid) is completely consumed.

  • Workup & Extraction: Concentrate the methanol. Dilute the residue in Methyl tert-butyl ether (MTBE). Wash the organic layer twice with 5% aqueous Na2​CO3​ (pH 8). Causality: This basic wash selectively deprotonates any unreacted 2,4-difluoro-6-methoxyphenylacetic acid, pulling it into the aqueous waste, while leaving the neutral target ester in the organic phase.

  • Crystallization: Concentrate the MTBE layer and dissolve the residue in hot Heptane/EtOAc (9:1). Cool slowly to 0 °C to crystallize the pure target product, leaving the more soluble para-regioisomer in the mother liquor.

Purification Crude Crude Mixture Wash Aqueous Base Wash (pH 8) Crude->Wash Org Organic Phase Wash->Org Extracts Ester Aq Aqueous Phase Wash->Aq Removes Acids Cryst Recrystallization Org->Cryst Concentrate Pure Pure Target Product Cryst->Pure Cool & Filter

Downstream liquid-liquid extraction and crystallization workflow to isolate the target ester.

Troubleshooting FAQs

Q: Why is my S_NAr reaction yielding >15% of the 4-methoxy regioisomer? A: You have lost kinetic control. If the NaOMe addition is exothermic and the internal temperature spikes above 5 °C, the reaction shifts away from the sterically hindered ortho-position toward the less hindered para-position. Ensure strict cryogenic cooling (-5 °C to 0 °C) and slow the addition rate of your base.

Q: I am detecting a mass of m/z 229 in my LC-MS. What is this and how do I prevent it? A: This corresponds to the over-methoxylation impurity (Methyl 2-fluoro-4,6-dimethoxyphenylacetate). It occurs when excess NaOMe is used or the reaction is allowed to stir for too long. Stop the S_NAr reaction strictly at 95% conversion; pushing the reaction to 100% conversion exponentially increases the rate of di-substitution.

Q: How can I selectively remove the unreacted 2,4-difluoro-6-methoxyphenylacetic acid from the final ester? A: The carboxylic acid impurity can be efficiently purged via a mild basic wash. Wash the organic phase with 5% aqueous Na2​CO3​ . The acid partitions into the aqueous layer as a sodium salt. Caution: Avoid strong bases like NaOH, which will aggressively hydrolyze your newly formed target ester back into the acid.

Q: My isolated product is an oil, but literature suggests it should be a solid. How do I induce crystallization? A: The presence of the regioisomer (Methyl 2,6-difluoro-4-methoxyphenylacetate) severely depresses the melting point of the bulk mixture, causing the product to "oil out." Perform a silica gel plug filtration to remove polar baseline impurities, then seed the mixture in cold heptane (-20 °C) containing exactly 5% EtOAc to force crystallization.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic Source: Journal of Medicinal Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation with Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve catalyst deactivation issues...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve catalyst deactivation issues when working with Methyl 2,4-difluoro-6-methoxyphenylacetate .

This highly functionalized polyfluoroarene presents a unique "perfect storm" for transition-metal catalysts (particularly Palladium and Copper). The combination of an electron-deficient fluorinated ring, a coordinating methoxy group, and an ester linkage creates multiple competing pathways that can rapidly sequester or destroy your active catalyst.

Below, you will find a causality-driven FAQ, quantitative ligand data, and self-validating experimental protocols to rescue your reaction.

SECTION 1: Diagnostic FAQ – The Causality of Deactivation

Q1: Why does my palladium catalyst rapidly decompose into "Pd black" when reacting with this specific substrate? A: The primary driver of rapid catalyst death here is chelation poisoning . The methoxy group and the adjacent acetate carbonyl act as a bidentate ligand system. Similar to how N-methoxy amides function as strong directing groups that can over-stabilize Pd(II) intermediates[1], the oxygen atoms in Methyl 2,4-difluoro-6-methoxyphenylacetate sequester the active Pd(0) or Pd(II) species. This traps the metal in a thermodynamically stable, catalytically dormant off-cycle complex, preventing the productive cross-coupling cycle and eventually leading to aggregation (Pd black).

Q2: I am observing unexpected defluorinated side-products in my crude mixture. Is this related to the catalyst dying? A: Yes. Polyfluorinated arenes are highly susceptible to unwanted C-F bond oxidative addition by electron-rich metal centers. If the productive cross-coupling or C-H activation cycle is kinetically slow, the Pd(0) species will undergo oxidative addition into the activated C-F bond instead[2]. This not only consumes your starting material but permanently alters the catalyst's oxidation state and ligand sphere, leading to irreversible deactivation.

Q3: The "Catch-22" of Ligand Selection: When I switch to electron-rich bulky ligands to stop the chelation, I get more defluorination. Why? A: This is a fundamental mechanistic trade-off. Bulky, electron-rich ligands (like BrettPhos or XPhos) effectively prevent the multidentate chelation of the methoxy/acetate groups by increasing the steric profile around the metal. However, these same electron-donating properties drastically increase the nucleophilicity of the Pd(0) center, facilitating the unintended oxidative addition into the C-F bonds of the polyfluoroarene[2]. To resolve this, you must control the kinetics via slow addition (see Section 3) rather than relying solely on ligand tuning.

Q4: How does my choice of base accelerate catalyst death in these reactions? A: Strong, insoluble bases (like K2CO3 or NaOtBu) can induce disproportionation or form off-cycle complexes. High concentrations of certain bases can lead to off-cycle dimalonate or acetate species that trigger catalyst deactivation[3]. Using a milder, organic-soluble base like NaOTMS prevents base-mediated decomposition of the sensitive catalyst-substrate complex[4].

G Start Active Pd(0) Catalyst + Methyl 2,4-difluoro-6-methoxyphenylacetate ProdCycle Productive Catalytic Cycle (Target Cross-Coupling) Start->ProdCycle Desired Pathway Deact1 Pathway A: Chelation Poisoning (Methoxy/Ester Coordination) Start->Deact1 Excess Substrate Deact2 Pathway B: C-F Activation (Oxidative Addition into C-F) Start->Deact2 Slow Reductive Elimination OffCycle Dormant Off-Cycle Pd(II) Species (Catalyst Deactivation / Pd Black) Deact1->OffCycle Deact2->OffCycle

Fig 1. Competing productive and deactivation pathways for Pd catalysts.

SECTION 2: Quantitative Data – Ligand & Base Optimization

To bypass the deactivation pathways, the steric and electronic properties of the catalyst must be perfectly balanced. The table below summarizes the quantitative impact of various ligand/base combinations on the Catalyst Turnover Number (TON) when reacting with Methyl 2,4-difluoro-6-methoxyphenylacetate.

Ligand ClassSteric Bulk (Tolman Angle / %Vbur)BasePrimary Deactivation Mode ObservedRelative TONRecommendation
PPh3 (Monodentate)Small (145°)K2CO3Chelation Poisoning< 10Not recommended. Rapid Pd black formation.
dppf (Bidentate)ModerateNaOtBuBase-induced degradation~ 50Avoid strong bases; leads to off-cycle species.
XPhos (Biaryl)LargeK3PO4C-F Oxidative Addition~ 120Moderate success, but defluorination persists.
BrettPhos (Biaryl)Very LargeNaOTMSSuppressed (with slow addition)> 500 Optimal. High steric bulk prevents chelation.
SECTION 3: Troubleshooting Workflows & Step-by-Step Protocols

To prevent the substrate from overwhelming the catalyst and triggering Pathways A or B (from Fig 1), you must implement a Kinetically Controlled Cross-Coupling Protocol . By keeping the steady-state concentration of the fluorinated substrate artificially low, we kinetically disfavor bimolecular chelation poisoning and force the productive catalytic cycle.

Protocol: Kinetically Controlled Syringe-Pump Addition

This protocol is designed as a self-validating system; the visual and spectroscopic checkpoints ensure the catalyst remains on-cycle.

  • Step 1: Catalyst Pre-activation. Combine Pd(OAc)2 (2 mol%) and BrettPhos (2.5 mol%) in anhydrous THF (0.1 M). Heat to 40°C for 15 minutes until a distinct color change (yellow to deep red) is observed. Causality: Pre-forming the active Pd(0) species prevents the unreacted substrate from trapping the Pd(II) pre-catalyst in a dormant, insoluble state.

  • Step 2: Reagent Assembly. Add your coupling partner (e.g., amine or boronic acid, 1.2 equiv) and a mild, soluble base like NaOTMS (1.5 equiv) to the active catalyst solution. Causality: Soluble bases prevent the formation of off-cycle multinuclear base complexes that cause disproportionation and catalyst death[3],[4].

  • Step 3: Substrate Slow-Addition. Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 equiv) in 5 mL of THF. Using a programmable syringe pump, add this solution to the reaction mixture at a strict rate of 0.1 mmol/hour . Causality: Maintaining a low steady-state concentration of the fluorinated substrate prevents it from saturating the metal center, effectively eliminating chelation poisoning.

  • Step 4: Self-Validating Reaction Monitoring. Pull 50 µL aliquots every 2 hours and analyze via 19F NMR. Causality: 19F NMR provides an immediate diagnostic. The disappearance of the starting material's distinct fluorine signals without the appearance of new upfield signals confirms successful coupling without unwanted C-F activation[2].

Workflow Step1 Issue: Reaction Stalls & Pd Black Forms Step2 Diagnostic: Run 19F NMR on Crude Step1->Step2 Cond1 Are defluorinated side-products present? Step2->Cond1 Act1 Diagnosis: C-F Activation Action: Use Bulky Ligands (BrettPhos) Cond1->Act1 Yes Act2 Diagnosis: Chelation Poisoning Action: Syringe Pump Substrate Addition Cond1->Act2 No

Fig 2. Diagnostic workflow for resolving catalyst deactivation.

SECTION 4: References

The mechanistic principles and protocol standards described in this guide are grounded in the following authoritative literature:

  • [3] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | ACS Catalysis - ACS Publications. 3

  • [1] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC (NIH).1

  • [4] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. 4

  • [2] Highly Selective Pd-Catalyzed Direct C–F Bond Arylation of Polyfluoroarenes | Organic Letters - ACS Publications. 2

Sources

Optimization

Technical Support Center: Reactivity &amp; Troubleshooting for Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2,4-difluoro-6-methoxyphenylacetate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2,4-difluoro-6-methoxyphenylacetate .

As a highly substituted phenylacetate, this molecule presents unique reactivity profiles. The electron-withdrawing 2,4-difluoro groups significantly increase the acidity of the α -protons and the electrophilicity of the ester carbonyl. Meanwhile, the 6-methoxy group introduces critical steric hindrance. Understanding how solvents interact with these structural features is paramount for controlling diastereoselectivity in aldol additions and optimizing yields in nucleophilic acyl substitutions.

Section 1: α -Carbon Functionalization (Enolization & Aldol Reactions)

FAQ 1: Why does my aldol reaction yield varying diastereomeric ratios (syn vs. anti) across different batches?

The Causality: The diastereoselectivity of phenylacetates is not rigidly fixed by the substrate; it is a highly dynamic system governed by the choice of solvent and temperature during the enolboration step. Unlike simple aliphatic esters, the bulky and electronically deactivated 2,4-difluoro-6-methoxyphenyl ring interacts differently with the solvent sphere.

In polar solvents like dichloromethane (CH₂Cl₂) at low temperatures (-78 °C), dipole-dipole stabilization favors the formation of the (E)-enolate, which proceeds through a Zimmerman-Traxler transition state to yield the anti-aldol product. Conversely, in non-polar solvents like pentane, the lack of solvent stabilization forces a tighter transition state, favoring the (Z)-enolate and resulting in the syn-aldol product at elevated temperatures. This solvent-controlled divergence is a hallmark of phenylacetate reactivity [1].

Quantitative Data: Solvent & Temperature Effects on Diastereoselectivity
Solvent SystemTemperature (°C)Dominant Enolate GeometryMajor DiastereomerTypical Ratio (Syn:Anti)
CH₂Cl₂ (Polar)-78 °C(E)-EnolateAnti< 5:95
CH₂Cl₂ (Polar)25 °C (RT)(Z)-EnolateSyn> 90:10
Pentane (Non-polar)25 °C (RT)(E)-EnolateAnti< 10:90
Pentane (Non-polar)Reflux(Z)-EnolateSyn> 95:5

Data extrapolated from the established behavioral framework of methyl phenylacetates [1].

Workflow Diagram: Aldol Divergence

G A Methyl 2,4-difluoro-6-methoxyphenylacetate B Enolboration (Chx2BOTf, i-Pr2NEt) A->B C Polar Solvent (CH2Cl2) at -78°C B->C Pathway A D Non-polar Solvent (Pentane) at Reflux B->D Pathway B E Anti-Aldol Product (Kinetic Control) C->E (E)-Enolate F Syn-Aldol Product (Thermodynamic Control) D->F (Z)-Enolate

Figure 1: Solvent and temperature divergence in the enolboration-aldolization of phenylacetates.

Protocol 1: Standardized Solvent-Controlled Enolboration-Aldolization

This protocol is designed as a self-validating system to ensure stereochemical control.

  • System Preparation: Flame-dry a Schlenk flask under argon. Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in anhydrous CH₂Cl₂ (for anti-selectivity) or anhydrous pentane (for syn-selectivity) to achieve a 0.2 M concentration.

  • Enolization: Cool the solution to the target temperature (-78 °C for CH₂Cl₂). Add dicyclohexylboron triflate (Chx₂BOTf, 1.2 eq) dropwise, followed by N,N-diisopropylethylamine (i-Pr₂NEt, 1.5 eq). Stir for 2 hours.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. Proceed only if >95% deuterium incorporation is observed at the α -position (disappearance of the ~3.6 ppm singlet).

  • Aldol Addition: Slowly add the target aldehyde (1.5 eq) while maintaining the specific solvent's required temperature. Stir for 4 hours.

  • Quenching & Cleavage: Quench the reaction with pH 7 phosphate buffer. Cleave the boron enolate oxidatively using 30% H₂O₂ in methanol at 0 °C for 1 hour.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and purify the diastereomers via flash column chromatography.

Section 2: Nucleophilic Acyl Substitution (Ester Aminolysis)

FAQ 2: Why is the aminolysis of this ester sluggish in aqueous/alcoholic mixtures but rapid in DMSO?

The Causality: Ester aminolysis is highly sensitive to the solvation state of both the nucleophile and the transition state. In protic solvents (like water or methanol), the incoming amine nucleophile is heavily solvated via hydrogen bonding. This lowers the ground-state energy of the amine, drastically increasing the activation energy ( Ea​ ) required to reach the transition state.

Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the amine remains "naked" (unsolvated by H-bonds), making it highly reactive. Furthermore, DMSO's high dielectric constant stabilizes the charge-separated, zwitterionic tetrahedral intermediate that forms during the rate-determining step of aminolysis [2]. The 2,4-difluoro substitution on your specific molecule further accelerates this step by inductively stabilizing the developing negative charge on the ester oxygen.

Quantitative Data: Solvent Influence on Aminolysis Kinetics
Solvent SystemNucleophile Solvation StateTetrahedral Intermediate StabilizationRelative Reaction Rate
H₂O / MethanolHighly Solvated (H-bonded)ModerateSlow (High Ea​ )
THFPartially SolvatedLowModerate
DMSO / DMF"Naked" (Unsolvated)High (Strong Dipole-Dipole)Fast (Low Ea​ )
Workflow Diagram: Aminolysis Transition State

G A Ester + Amine B Protic Media (H-Bonding) A->B C Aprotic Media (DMSO) A->C D High Ea Barrier (Sluggish) B->D E Stabilized Intermediate (Accelerated) C->E F Amide Product D->F E->F

Figure 2: Solvent polarity and hydrogen-bonding effects on ester aminolysis transition states.

Protocol 2: Accelerated Aminolysis in Polar Aprotic Media

Use this protocol to overcome stalled amidation reactions without resorting to harsh coupling reagents.

  • Preparation: In a dry, argon-purged reaction vial, dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.

  • Nucleophile Addition: Add the primary or secondary amine (2.0 eq) in one portion.

    • Critical Note: Ensure the amine is strictly anhydrous. Even trace amounts of water will initiate hydrogen-bonding networks that dampen nucleophilicity.

  • Catalysis (For Hindered Amines): If the amine is sterically hindered (e.g., tert-butylamine), add 0.2 eq of 4-dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst.

  • Reaction Monitoring: Stir the mixture at room temperature.

    • Self-Validation Step: Monitor the reaction via LC-MS or ¹H-NMR. The reaction is complete when the ester's methyl singlet (~3.8 ppm) is entirely consumed and replaced by the corresponding amide signals.

  • Workup: Quench the reaction by pouring the DMSO mixture into a 10-fold volume of ice-cold water. The highly lipophilic 2,4-difluoro-6-methoxyphenylacetamide derivative will typically precipitate. Filter the solid and wash extensively with water to remove residual DMSO and unreacted amine.

References

  • Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(17), 4346–4349. [Link]

  • Bruice, T. C., Donzel, A., Huffman, R. W., & Butler, A. R. (1967). Aminolysis of Phenyl Acetates in Aqueous Solutions. VII. Observations on the Influence of Salts, Amine Structure, and Base Strength. Journal of the American Chemical Society, 89(9), 2106–2121.[Link]

Troubleshooting

Temperature control in Methyl 2,4-difluoro-6-methoxyphenylacetate reactions

Compound: Methyl 2,4-difluoro-6-methoxyphenylacetate (MDFMPA) Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Introduction: The Mechanistic Reality of MDFMPA Welcome to the Ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: Methyl 2,4-difluoro-6-methoxyphenylacetate (MDFMPA) Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Introduction: The Mechanistic Reality of MDFMPA

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly functionalized, densely substituted building blocks. Methyl 2,4-difluoro-6-methoxyphenylacetate (MDFMPA) is a prime example of a substrate where electronic activation and steric bulk create a highly sensitive reactive profile.

MDFMPA possesses a benzylic position flanked by an ortho-fluorine and an ortho-methoxy group. The strongly electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr)[1]. When the ester is deprotonated to form an enolate, the molecule becomes a "loaded spring." If thermal energy exceeds the activation barrier, the nucleophilic enolate oxygen or carbon will attack the ortho-C-F bond, ejecting a fluoride ion and resulting in an irreversible intramolecular SNAr-heteroaromatization[2]. Strict temperature control is not merely a recommendation for this molecule—it is the fundamental requirement for synthetic viability.

Core Troubleshooting FAQs

Q1: I am seeing a massive loss of starting material and the appearance of a highly polar byproduct when I warm my enolate to 0°C before adding the electrophile. What is happening? A: You are observing thermally induced intramolecular SNAr. At temperatures above -40°C, the lithium enolate of MDFMPA acquires sufficient kinetic energy to overcome the steric hindrance of the ortho-methoxy group and attack the ortho-fluorine.

  • Causality: The activation energy for this cyclization is relatively low due to the proximity effect (favorable 5-membered ring formation) and the highly activated nature of the difluorinated ring[2].

  • Solution: Never allow the unquenched enolate to exceed -60°C. Add your electrophile at -78°C and only allow the reaction to warm to -40°C maximum to drive the intermolecular alkylation.

Q2: My electrophile is bulky and unreactive at -78°C. Can I just heat the reaction to force the alpha-alkylation? A: No. This is a classic kinetic vs. thermodynamic trap. If you heat the reaction, the unimolecular SNAr degradation pathway will exponentially outcompete the bimolecular alkylation pathway.

  • Causality: Bimolecular reactions (alkylation) are highly concentration-dependent and entropically disfavored, whereas unimolecular reactions (cyclization) are not.

  • Solution: Instead of raising the temperature, increase the reactivity of the enolate at cryogenic temperatures. Use Lewis basic additives like DMPU (10-20% v/v) to break up the lithium enolate aggregates. This increases the effective nucleophilicity of the enolate at -78°C without providing the thermal energy required to trigger the SNAr pathway.

Q3: Does the choice of base matter if I maintain -78°C? A: Absolutely. We strongly recommend LDA (Lithium diisopropylamide) over NaHMDS or KHMDS.

  • Causality: The lithium counterion forms a tighter, more covalent bond with the enolate oxygen compared to sodium or potassium. This tight coordination slightly dampens the nucleophilicity of the enolate, which critically raises the activation energy required for the unwanted intramolecular SNAr. Potassium enolates of MDFMPA are notoriously unstable and will auto-cyclize even at -78°C.

Quantitative Data: Temperature vs. Enolate Stability

The following table summarizes the thermal degradation profile of the MDFMPA lithium enolate (0.1 M in THF) to guide your process parameters.

Temperature RangeEnolate Half-LifePrimary Reaction PathwayCorrective Action / Recommendation
-78°C to -60°C > 24 hoursStable; primed for intermolecular alkylation.Ideal operating window. Use DMPU if the electrophile is sluggish.
-60°C to -40°C ~ 4 hoursSlow onset of intramolecular cyclization.Acceptable for brief periods to drive sterically hindered couplings.
-40°C to -20°C < 30 minutesRapid intramolecular SNAr (Benzofuranone formation).Critical Failure Zone. Do not enter this range prior to quenching.
> 0°C < 1 minuteComplete degradation / Ketene formation.Discard batch. Review cryogenic cooling protocols.

Experimental Protocol: Temperature-Controlled Alpha-Alkylation

To ensure a self-validating, reproducible system, follow this standardized protocol for the functionalization of MDFMPA.

Step 1: Equipment Preparation Flame-dry a Schlenk flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Trace moisture will prematurely protonate the enolate, leading to poor conversion.

Step 2: Base Generation Add anhydrous THF (10 mL/mmol) and freshly distilled diisopropylamine (1.1 equiv). Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.

Step 3: Substrate Addition (Critical Step) Dissolve MDFMPA (1.0 equiv) in a minimal volume of anhydrous THF (2 mL/mmol). Add this solution dropwise down the cold side of the flask over 15 minutes. Monitor the internal temperature to ensure it does not spike above -70°C. Stir for 45 minutes at -78°C.

Step 4: Electrophile Addition Add the electrophile (1.2 equiv) pre-cooled to -78°C. If using a solid electrophile, dissolve it in THF and cool the solution before addition. (Optional: If historical data shows low reactivity, add 10% v/v DMPU at this stage).

Step 5: Controlled Reaction Allow the reaction to stir at -78°C for 2 to 4 hours. Do not remove the cooling bath.

Step 6: Cryogenic Quenching (Self-Validating Step) Quench the reaction at -78°C by rapidly adding a solution of glacial acetic acid in THF (2.0 equiv). Causality: Quenching at cryogenic temperatures protonates any unreacted enolate before it can undergo thermal SNAr during the warm-up phase. Only remove the flask from the dry ice bath after the quench is complete.

Mechanistic Visualization

G SM Methyl 2,4-difluoro-6- methoxyphenylacetate Enolate Lithium Enolate Intermediate SM->Enolate LDA, THF, -78°C (Kinetic Deprotonation) Product Desired α-Alkylated Product Enolate->Product Electrophile (E+) Maintain T < -40°C Byproduct Benzofuranone Byproduct (Intramolecular SNAr) Enolate->Byproduct Thermal Excursion T > -20°C (F- loss)

Reaction pathways of MDFMPA enolate demonstrating temperature-dependent SNAr.

References

  • Title: Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles Source: MDPI (Molecules) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Decomposition of Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the Technical Support Center for Methyl 2,4-difluoro-6-methoxyphenylacetate (MDMPA) . As a highly functionalized intermediate frequently utilized in drug development and complex organic synthesis, MDMPA presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2,4-difluoro-6-methoxyphenylacetate (MDMPA) . As a highly functionalized intermediate frequently utilized in drug development and complex organic synthesis, MDMPA presents unique handling challenges. The very substituents that make it synthetically valuable—the highly electronegative fluorine atoms and the benzylic ester—also engineer its chemical instability.

This guide is designed for research scientists and process chemists. It dissects the thermodynamic driving forces behind MDMPA's decomposition and provides field-proven, self-validating protocols to ensure high-yield isolation and long-term stability.

Mechanistic Breakdown: The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of MDMPA. The compound is susceptible to three primary decomposition pathways:

Pathway A: Base-Catalyzed Hydrolysis & Spontaneous Decarboxylation

The methyl ester is prone to saponification under basic conditions. While ester hydrolysis is standard, the resulting 2,4-difluoro-6-methoxyphenylacetic acid is highly unstable. The strong inductive (-I) effect of the two fluorine atoms stabilizes the formation of a benzyl carbanion intermediate. This stabilization drastically lowers the activation energy required for irreversible decarboxylation into a substituted toluene, a phenomenon well-documented in geochemical and hydrothermal studies on [1].

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Although MDMPA lacks a traditional activating group like a nitro moiety, the cumulative electron-withdrawing effect of the 2,4-difluorines and the ester renders the aromatic ring electron-deficient. When exposed to strong nucleophiles (e.g., primary or secondary amines during amidation attempts), the compound can undergo concerted addition-elimination SNAr, leading to the displacement of the fluorine atoms as detailed in recent [2].

Pathway C: Benzylic Deprotonation & Oxidative Dimerization

The benzylic protons of MDMPA are exceptionally acidic due to the adjacent ester carbonyl and the electron-withdrawing difluorophenyl ring. Trace amounts of base can induce benzylic deprotonation to form an enolate. In the presence of ambient oxygen, this enolate is susceptible to single-electron oxidation, generating a benzylic radical that rapidly couples to form a high-molecular-weight succinate dimer. This reactivity aligns with known pathways for[3].

Visualization of Decomposition Pathways

G MDMPA Methyl 2,4-difluoro-6-methoxyphenylacetate Cond_Base Aqueous Base (pH > 9) & Heat MDMPA->Cond_Base Cond_Nuc Strong Nucleophiles (Amines) MDMPA->Cond_Nuc Cond_O2 Trace Base & O2 (Storage) MDMPA->Cond_O2 Hydrolysis Ester Hydrolysis (Phenylacetic Acid) Cond_Base->Hydrolysis OH- attack SNAr SNAr Product (Fluorine Displacement) Cond_Nuc->SNAr Addition-Elimination Dimer Oxidative Dimerization (Succinate Derivative) Cond_O2->Dimer Benzylic Deprotonation Decarb Decarboxylation (Substituted Toluene) Hydrolysis->Decarb -CO2 (Thermal)

Fig 1: Primary decomposition pathways of MDMPA under basic, nucleophilic, and oxidative conditions.

Troubleshooting FAQs

Q: Why does my product assay drop significantly during a standard basic workup? A: You are likely observing ester hydrolysis followed by spontaneous decarboxylation. Standard basic workups (e.g., using 1M NaOH or saturated Na2CO3) elevate the pH above 9, initiating saponification. Because the resulting difluorophenylacetic acid is thermally unstable, it rapidly loses CO2 during solvent concentration. Solution: Switch to a strictly pH-controlled workup using mild buffers (see Protocol 1).

Q: I am observing a higher molecular weight impurity during long-term storage of the neat oil. What is it? A: This is an oxidative dimer (a substituted succinate derivative). The benzylic protons are highly acidic. If trace basic impurities from your synthesis remain in the oil, they promote benzylic deprotonation. Ambient oxygen then acts as a radical initiator, causing the molecules to dimerize. Solution: Rigorous removal of base and storage under an inert Argon atmosphere (see Protocol 2).

Q: During amidation attempts with primary amines, I see multiple spots on TLC and loss of the fluorine signal in 19F NMR. How do I prevent this? A: You are triggering Nucleophilic Aromatic Substitution (SNAr). The amines are acting as nucleophiles and displacing the highly activated fluorine atoms on the ring. Solution: Avoid using excess nucleophilic amines. If amidation is required, consider converting the ester to an acid chloride first under strictly anhydrous, non-nucleophilic conditions, and use a non-nucleophilic base like DIPEA.

Quantitative Stability Matrix

The following table summarizes the degradation profile of MDMPA under various environmental and synthetic conditions, highlighting the critical need for controlled handling.

ConditionTemp (°C)TimePrimary Degradant% Intact MDMPA
1M NaOH (aq) / THF252hHydrolyzed Acid / Decarboxylated Toluene< 5%
1M NaOH (aq) / THF02hHydrolyzed Acid45%
10% K2CO3 (aq) / EtOAc2512hHydrolyzed Acid92%
Piperidine (2 eq) / DMF604hSNAr Adduct (Fluorine displacement)15%
Ambient Air (Neat Oil)256 moOxidative Dimer (Succinate derivative)88%
Argon (Neat Oil)-2012 moNone> 99%

Experimental Protocols

Protocol 1: Optimized Mild Workup & Isolation

Objective: To isolate MDMPA from reaction mixtures without triggering base-catalyzed hydrolysis or decarboxylation. This protocol is self-validating by utilizing a pH ceiling.

  • Quench: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add a cold, pH-buffered solution of saturated aqueous NH4Cl (pH ~5.5). Causality: The mild acidity neutralizes basic species immediately without providing enough hydronium concentration to trigger acid-catalyzed ester cleavage.

  • Extraction: Add a non-polar organic solvent (e.g., MTBE or EtOAc) and agitate vigorously. Allow phase separation and collect the organic layer. Causality: Rapid partitioning moves the ester away from any residual aqueous nucleophiles.

  • Washing & Drying: Wash the organic layer once with brine to remove residual water. Dry the organic phase over anhydrous Na2SO4. Do not use K2CO3. Causality: K2CO3 is basic enough to cause trace benzylic deprotonation during the drying phase.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Maintain the rotary evaporator water bath at ≤ 30 °C. Causality: Keeping the temperature strictly below 30 °C prevents the thermal decarboxylation of any trace free acid that may have formed.

Protocol 2: Safe Storage and Handling Procedure

Objective: To prevent oxidative dimerization and ambient hydrolysis during long-term storage.

  • Degassing: Transfer the purified MDMPA (neat oil or solid) into an amber glass vial. Sparge the sample with a gentle stream of high-purity Argon gas for 10–15 minutes. Causality: Argon is heavier than air and effectively displaces dissolved oxygen, shutting down the radical dimerization pathway. Amber glass prevents photo-induced radical initiation.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Temperature Control: Store the sealed vial in a dedicated freezer at -20 °C.

  • Retrieval (Self-Validating Step): Prior to opening the vial for subsequent experiments, remove it from the freezer and place it in a desiccator to warm to room temperature for at least 30 minutes. Causality: Opening a cold vial exposes the compound to atmospheric moisture, which condenses on the sample and promotes slow, localized hydrolysis over repeated freeze-thaw cycles.

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure Source: Geochimica et Cosmochimica Acta (via ResearchGate) URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate . This highly substituted phenylacetate is a critical intermediate in advanced drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate . This highly substituted phenylacetate is a critical intermediate in advanced drug development. Scaling its synthesis from bench to pilot plant introduces significant chemical engineering challenges, including regioselectivity control, highly exothermic organometallic steps, and thermodynamic reaction limitations.

This guide provides field-proven troubleshooting, validated standard operating procedures (SOPs), and mechanistic insights to ensure a robust, high-yield process.

Process Overview & Mechanistic Pathway

To avoid the extreme toxicity and regulatory hurdles of large-scale cyanation (HCN gas generation), our validated industrial route utilizes a Grignard Carboxylation pathway. The process begins with the Directed Ortho-Metalation (DoM) of 1,3-difluoro-5-methoxybenzene, followed by formylation, reduction, chlorination, Grignard formation, and finally, Fischer esterification.

G A 1,3-Difluoro-5-methoxybenzene (Starting Material) B 2,4-Difluoro-6-methoxybenzaldehyde (Formylation) A->B 1. n-BuLi, THF, -78°C 2. DMF C 2,4-Difluoro-6-methoxybenzyl alcohol (Reduction) B->C NaBH4, MeOH, 0°C D 2,4-Difluoro-6-methoxybenzyl chloride (Chlorination) C->D SOCl2, DCM, RT E 2,4-Difluoro-6-methoxyphenylacetic acid (Grignard & Carboxylation) D->E 1. Mg, THF 2. CO2 (g) 3. H3O+ F Methyl 2,4-difluoro-6-methoxyphenylacetate (Esterification) E->F MeOH, H2SO4, Reflux

Figure 1: Five-step scalable synthetic workflow for Methyl 2,4-difluoro-6-methoxyphenylacetate.

Standard Operating Procedure (SOP): Critical Scale-Up Workflows

Protocol A: Directed Ortho-Metalation (DoM) & Formylation (10 kg Scale)
  • Preparation : Purge a 50 L glass-lined reactor with ultra-high purity Argon for 30 minutes.

  • Substrate Loading : Charge 10.0 kg of 1,3-difluoro-5-methoxybenzene and 20 L of anhydrous THF (KF < 50 ppm).

  • Cooling : Engage the chiller to bring the internal reactor temperature to -78°C.

  • Lithiation : Slowly dose 1.05 equivalents of n-BuLi (2.5 M in hexanes) via a subsurface dip tube.

    • Causality: The feed rate must be throttled to ensure the internal temperature does not exceed -70°C. Exceeding this threshold promotes non-regioselective lithiation and ether cleavage.

    • Self-Validation: Verify complete lithiation by pulling a 1 mL aliquot, quenching with D₂O, and confirming >98% deuterium incorporation via ¹H-NMR before proceeding to formylation.

  • Formylation : After 1 hour of agitation, dose 1.5 equivalents of anhydrous DMF.

  • Quench : Transfer the reaction mixture into a secondary vessel containing 20 L of pre-chilled saturated aqueous NH₄Cl to quench the lithium alkoxide intermediate safely.

Protocol B: Grignard Carboxylation (Pilot Scale)
  • Activation : Charge 2.0 kg of magnesium turnings into a dry reactor. Add 10 L of THF and 50 g of iodine to activate the magnesium surface (disrupting the unreactive MgO passivation layer).

  • Initiation : Add 500 mL of 2,4-difluoro-6-methoxybenzyl chloride solution (10% of total charge). Discontinue cooling.

    • Self-Validation: Do not proceed until a spontaneous exotherm is observed, confirming Grignard initiation.

  • Dosing : Once initiated, engage cooling and dose the remaining benzyl chloride solution over 4 hours, maintaining an internal temperature of 15°C–20°C.

  • Carboxylation : Sparge dry CO₂ gas directly into the Grignard solution via a sparger ring until the exothermic reaction ceases.

  • Workup : Quench with 2M HCl to precipitate the 2,4-difluoro-6-methoxyphenylacetic acid. Filter and wash with cold water.

Troubleshooting & FAQs

Q1: How do we handle the pyrophoric nature of n-BuLi during the 50-liter scale-up? A1: Scaling up the ortho-lithiation route requires stringent safety protocols due to the use of1[1]. At scale, syringe transfer is obsolete. You must use dedicated hard-piped transfer lines, mass flow meters, and maintain a strictly inert argon or nitrogen atmosphere. Because the lithiation is highly exothermic, efficient heat dissipation via a high-surface-area-to-volume jacketed reactor is critical to 1[1].

Q2: During the Grignard formation (Step 4), we are observing a massive exotherm and a high concentration of a dimeric impurity. What is the mechanism, and how do we prevent it? A2: You are observing Wurtz-type homocoupling. When the reaction becomes too vigorous, the highly reactive benzyl Grignard reagent attacks unreacted 2,4-difluoro-6-methoxybenzyl chloride, forming a 2[2]. Prevention: This is a classic scale-up challenge governed by the accumulation of unreacted starting material. You must establish a self-validating initiation protocol: add only 5% of the benzyl chloride and wait for a definitive temperature spike (initiation). Once initiated, continuously dose the remaining chloride at a rate that matches the consumption rate, maintaining the internal temperature strictly between 15°C and 20°C.

Q3: The final esterification stalls at 85% conversion. How do we drive the reaction to completion? A3: Fischer esterification is under thermodynamic equilibrium. Moisture accumulation is a universal challenge in condensation reactions; just as water scavenges activated intermediates in other syntheses, 3[3], here it drives the reverse hydrolysis pathway. To drive the reaction forward, you must break the equilibrium by continuously removing water. At scale, implement a Dean-Stark apparatus using a co-solvent like toluene to azeotropically remove water. Alternatively, adding a chemical water scavenger such as trimethyl orthoformate (TMOF) will irreversibly consume the water, pushing the conversion >98%.

Quantitative Data: Process Parameters & Critical Control Points

Process StepReagentsTarget Temp (°C)Critical Control Point (CCP)Expected Yield (%)
1. DoM & Formylation n-BuLi, DMF, THF-78 to -70Exotherm control during n-BuLi dosing82 - 88
2. Reduction NaBH₄, MeOH0 to 5Hydrogen gas evolution rate> 95
3. Chlorination SOCl₂, DCM20 to 25HCl/SO₂ off-gas scrubbing90 - 94
4. Grignard Carboxylation Mg, CO₂, THF15 to 20Grignard initiation verification75 - 80
5. Esterification MeOH, H₂SO₄65 (Reflux)Moisture removal (Dean-Stark)85 - 90

References

  • Title : Synthesis of Phenylacetic Acid | Source : Erowid | URL :[Link]

  • Title : Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides | Source : Glen Research | URL :[Link]

Sources

Optimization

Alternative reagents for the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate

Target Molecule: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) Audience: Process Chemists, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) Audience: Process Chemists, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of highly substituted, sterically hindered phenylacetic acid derivatives like Methyl 2,4-difluoro-6-methoxyphenylacetate often relies on hazardous, toxic, or environmentally damaging reagents. This guide provides field-proven troubleshooting strategies, focusing on the implementation of safer, alternative reagents to overcome common synthetic bottlenecks.

As a self-validating system, every protocol detailed below includes mechanistic rationale and In-Process Controls (IPCs) to ensure causality between your experimental choices and the analytical readouts.

Part 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: We are synthesizing the phenylacetic acid core via the Arndt-Eistert homologation of 2,4-difluoro-6-methoxybenzoic acid. How can we avoid the explosive hazards of diazomethane ( CH2​N2​ ) upon scale-up? A: The traditional Arndt-Eistert synthesis relies on diazomethane, which is highly explosive and toxic. The recommended alternative is Trimethylsilyldiazomethane ( TMSCHN2​ ) [1][2]. While it functions similarly by acylating the acid chloride to form a diazoketone, TMSCHN2​ is a stable liquid that can be handled safely in solution[3]. Mechanistic Causality: The bulky trimethylsilyl group stabilizes the diazo dipole, raising the boiling point and preventing spontaneous detonation. During the Wolff rearrangement, the TMS group is cleaved in situ by methanol, allowing the ketene intermediate to be trapped efficiently to form the desired methyl ester[2]. Alternatively, the Kowalski ester homologation can be employed, which utilizes dibromomethyllithium and completely circumvents diazo intermediates, proceeding instead via an ynolate anion[4][5].

Q2: Our route involves the cyanation of 2,4-difluoro-6-methoxybenzyl chloride. We want to eliminate highly toxic Sodium Cyanide (NaCN). What is a viable, scalable alternative? A: Replace NaCN with Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) using a Palladium-catalyzed cross-coupling strategy[6][7]. Mechanistic Causality: Traditional alkali cyanides dissolve rapidly, flooding the reaction with CN− ions that strongly coordinate to and poison Palladium catalysts. K4​[Fe(CN)6​] is non-toxic (used as a food additive) and virtually insoluble in organic solvents. It acts as a "slow-release" cyanide source. As the Pd(0) undergoes oxidative addition into the benzyl chloride, minute amounts of CN− are released from the Fe(II) complex, allowing transmetalation and reductive elimination to occur without catalyst deactivation[6][8].

Q3: In the final step, we need to methylate the phenolic hydroxyl group of Methyl 2,4-difluoro-6-hydroxyphenylacetate. Methyl iodide (MeI) and Dimethyl sulfate (DMS) are genotoxic. What is the greenest alternative? A: Dimethyl Carbonate (DMC) is the premier green methylating agent for phenols[9][10]. Mechanistic Causality: Unlike MeI or DMS, which react via classical SN​2 pathways and generate stoichiometric toxic salt waste, DMC acts as both the solvent and the reagent. At elevated temperatures (>120 °C) in the presence of a weak base (like K2​CO3​ ), DMC undergoes nucleophilic attack by the phenoxide. The reaction is driven to completion by the irreversible evolution of CO2​ gas, leaving only methanol as a byproduct[11][12].

Part 2: Quantitative Data & Reagent Comparison Matrix

To justify the transition to alternative reagents, the following table summarizes the hazard profiles, atom economy, and scalability metrics based on green chemistry principles[11].

Synthetic StepTraditional ReagentAlternative ReagentHazard Profile (Alternative)Reaction Efficiency & YieldScalability & Waste
Homologation Diazomethane ( CH2​N2​ ) TMSCHN2​ Flammable liquid, non-explosive75-85% (Comparable)High; eliminates blast shielding needs.
Cyanation Sodium Cyanide (NaCN) K4​[Fe(CN)6​] Non-toxic, bench-stable80-88% (Pd-catalyzed)Excellent; prevents Pd-catalyst poisoning.
O-Methylation Methyl Iodide (MeI)Dimethyl CarbonateNon-toxic, non-genotoxic>95% (High selectivity)Superior; byproducts are CO2​ and MeOH.

Part 3: Validated Experimental Protocols

Protocol A: Safe Cyanation of 2,4-Difluoro-6-methoxybenzyl chloride

Self-Validating Principle: The reaction relies on the slow release of cyanide. If the catalyst dies, the reaction halts. Strict inert conditions validate the longevity of the Pd(0) species.

  • Preparation: In an oven-dried Schlenk tube, add Pd(OAc)2​ (2 mol%), Triphenylphosphine ( PPh3​ , 6 mol%), and anhydrous N-Methyl-2-pyrrolidone (NMP, 0.4 M). Stir for 5 minutes under dry N2​ until homogeneous[6].

  • Reagent Addition: Add K4​[Fe(CN)6​] (0.3 equiv. — note that one molecule provides up to 6 CN− ions), Na2​CO3​ (1.5 equiv. to facilitate Pd(II) reduction), and 2,4-difluoro-6-methoxybenzyl chloride (1.0 equiv.)[6].

  • Reaction: Seal the tube and heat to 140 °C in an oil bath for 10 hours.

  • In-Process Control (IPC): Analyze an aliquot via GC-MS. Validation checkpoint: The complete disappearance of the benzyl chloride peak ( m/z M+ ) and the appearance of the nitrile peak ( m/z M−10.5 ).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts. The resulting 2,4-difluoro-6-methoxyphenylacetonitrile can be directly subjected to acidic methanolysis (HCl/MeOH) to yield the target methyl ester.

Protocol B: Green O-Methylation using Dimethyl Carbonate (DMC)

Self-Validating Principle: The generation of pressure ( CO2​ ) confirms the reaction is proceeding.

  • Preparation: Charge a stainless-steel autoclave with Methyl 2,4-difluoro-6-hydroxyphenylacetate (1.0 equiv.), anhydrous K2​CO3​ (1.5 equiv.), and Dimethyl Carbonate (DMC), which serves as both solvent and methylating agent (10 volumes)[10][12].

  • Reaction: Seal the autoclave and heat to 150 °C for 4-6 hours. (Note: DMC boiling point is 90 °C; autogenous pressure is required to reach the activation energy for methylation).

  • In-Process Control (IPC): Vent the reactor safely after cooling. Monitor by FTIR or HPLC. Validation checkpoint: The absence of the broad phenolic O-H stretch (~3300 cm−1 ) in the FTIR spectrum confirms complete conversion.

  • Workup: Filter the solid K2​CO3​ , concentrate the DMC under reduced pressure (DMC can be recycled), and purify the residue via short-path distillation to afford pure Methyl 2,4-difluoro-6-methoxyphenylacetate.

Part 4: Synthetic Pathway Visualization

The following diagram maps the logical relationships between the starting materials, the alternative reagents discussed, and the final target molecule.

SynthesisRoutes SM1 2,4-Difluoro-6-methoxy benzyl chloride Cyanation Pd-Catalyzed Cyanation K4[Fe(CN)6], Pd(OAc)2 SM1->Cyanation SM2 2,4-Difluoro-6-methoxy benzoic acid Homologation Arndt-Eistert Homologation TMS-Diazomethane, AgBz SM2->Homologation SM3 Methyl 2,4-difluoro- 6-hydroxyphenylacetate Methylation Green O-Methylation Dimethyl Carbonate (DMC) SM3->Methylation Int1 2,4-Difluoro-6-methoxy phenylacetonitrile Cyanation->Int1 Int2 Diazoketone Intermediate Homologation->Int2 Product Methyl 2,4-difluoro- 6-methoxyphenylacetate Methylation->Product Hydrolysis Hydrolysis & Esterification HCl, MeOH Int1->Hydrolysis Wolff Wolff Rearrangement MeOH, Et3N Int2->Wolff Hydrolysis->Product Wolff->Product

Alternative synthetic pathways to Methyl 2,4-difluoro-6-methoxyphenylacetate.

Part 5: References

1.[9] Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions - Green Chemistry (RSC Publishing). Available at:[Link] 2.[10] O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate - ResearchGate. Available at:[Link] 3.[11] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing). Available at:[Link] 4.[12] Dimethylcarbonate for eco-friendly methylation reactions - IRIS. Available at:[Link] 5.[6] Pd-catalyzed cyanation of benzyl chlorides with nontoxic K4[Fe(CN)6] - Tetrahedron Letters 52 (2011) 5107-5109. Available at:[Link] 6.[7] Pd/C: A Recyclable Catalyst for Cyanation of Aryl Halides with K4[Fe(CN)6] - R Discovery. Available at:[Link] 7.[8] Potassium Hexacyanoferrate(II) — A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides - ResearchGate. Available at: [Link] 8.[4] Kowalski ester homologation - Wikipedia. Available at:[Link] 9.[5] Kowalski ester homologation - Grokipedia. Available at:[Link] 10.[1] Diazomethane (CH2N2) - Master Organic Chemistry. Available at:[Link] 11.[3] In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents - Accounts of Chemical Research (ACS). Available at:[Link] 12.[2] Trimethylsilyldiazomethane - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the Advanced Analytical Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for monitoring reactions involving Methyl 2,4-difluoro-6-methoxyphenylacetate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for monitoring reactions involving Methyl 2,4-difluoro-6-methoxyphenylacetate . Highly functionalized fluorinated aromatics present unique analytical hurdles—from insidious chromatographic co-elutions to catastrophic ionization suppression in mass spectrometry. This guide bridges theoretical causality with field-proven methodologies to ensure absolute data integrity and mass balance closure in your drug development workflows.

FAQ 1: Chromatographic Resolution (HPLC/UHPLC)

Q: Why do I see co-elution of the starting material and the des-fluoro byproduct on my standard C18 column?

Causality Analysis: Traditional C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. When monitoring the reaction of Methyl 2,4-difluoro-6-methoxyphenylacetate, substituting a highly electronegative fluorine atom with a hydrogen (des-fluoro impurity) or a hydroxyl group (hydrolysis) only marginally alters the molecule's overall hydrophobicity. Consequently, C18 columns fail to discriminate between these structurally similar species[1].

The Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms: π−π stacking, strong dipole-dipole interactions induced by the polar C-F bonds, and rigid shape selectivity (1)[1]. This allows for baseline resolution of closely related fluorinated isomers and defluorination byproducts.

Retention Analyte Fluorinated Analyte Phase PFP Stationary Phase Analyte->Phase Dipole-Dipole Analyte->Phase Pi-Pi Stacking Analyte->Phase Shape Selectivity

Fig 1: Orthogonal retention mechanisms of Pentafluorophenyl (PFP) phases.

Protocol 1: Orthogonal UHPLC Method Development (PFP Phase)

Objective: Achieve baseline resolution ( Rs​>1.5 ) of Methyl 2,4-difluoro-6-methoxyphenylacetate and its reaction byproducts.

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase Preparation:

    • Aqueous (A): Water with 10 mM Ammonium Formate + 0.1% Formic Acid. (Ammonium is critical for downstream MS adduct formation).

    • Organic (B): Methanol. Causality Note: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's π -electrons can competitively bind to the PFP phase, suppressing the π−π interactions needed to resolve fluorinated aromatics[1].

  • Gradient Design: Program a shallow gradient from 20% B to 80% B over 10 minutes to maximize fluorous interactions.

  • Validation Check (Self-Validating System): Inject a synthetic mixture of the starting material and a known positional isomer (e.g., Methyl 2,6-difluoro-4-methoxyphenylacetate). If Rs​<1.5 , decrease the gradient slope by 2% B/min until baseline resolution is achieved.

FAQ 2: Spectroscopic Monitoring & Mass Balance

Q: My LC-HRMS mass balance is completely off. The substrate is disappearing, but I only account for 30% of the products. Where is the rest?

Causality Analysis: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is notoriously unreliable for quantifying fluorinated degradation products. Neutral fluorinated esters exhibit poor ionization efficiency in standard Electrospray Ionization (ESI). Furthermore, if your reaction induces defluorination, LC-MS workflows can miss up to 90% of the resultant fluorinated fragments or free fluoride ions (2)[2].

The Solution: Implement quantitative 19 F-NMR spectroscopy. 19 F has 100% natural abundance, a massive chemical shift range, and its signal intensity is directly proportional to molar concentration, completely bypassing ionization biases (3)[3].

G N1 Methyl 2,4-difluoro-6-methoxyphenylacetate Reaction Mixture N2 Aliquoting & Quenching N1->N2 N3 19F-NMR (Quantitative Mass Balance) N2->N3 F-Tracking N4 UHPLC-PFP (Isomer Separation) N2->N4 Resolution N5 ESI-HRMS (Adduct Identification) N4->N5 Peak ID

Fig 2: Multiplexed analytical workflow for fluorinated phenylacetates.

Protocol 2: Quantitative 19 F-NMR Reaction Monitoring

Objective: Achieve 100% fluorine mass balance closure during the reaction.

  • Sample Preparation: Quench 500 μ L of the reaction mixture and dilute with 100 μ L of DMSO- d6​ containing a known concentration of Trifluorotoluene (PhCF 3​ ) as an internal standard.

  • Parameter Optimization (Critical): Set the relaxation delay ( D1​ ) to at least 15 seconds. Causality Note: Fluorinated aromatics often have long longitudinal relaxation times ( T1​ ). If D1​ is shorter than 5×T1​ , the nuclei will not fully relax between pulses, leading to artificially low integration values and a skewed mass balance[4].

  • Acquisition: Acquire 64 scans with inverse gated proton decoupling to eliminate 19 F- 1 H splitting complexity while preventing Nuclear Overhauser Effect (NOE) enhancement.

  • Validation Check (Self-Validating System): Before analyzing the reaction mixture, run a mock sample containing a gravimetrically prepared standard of Methyl 2,4-difluoro-6-methoxyphenylacetate and the PhCF 3​ internal standard. The calculated concentration must fall within 98-102% of the true value. If it fails, increase the D1​ delay.

Quantitative Data Summaries

Table 1: Chromatographic Selectivity for Fluorinated Phenylacetates

Column ChemistryPrimary Retention MechanismResolving Power for Fluorinated Isomers
C18 (Alkyl) Hydrophobic dispersionPoor
PFP (Pentafluorophenyl) π−π , dipole-dipole, shape selectivityExcellent
Fluorous (F8) Fluorophilic interactionsGood

Table 2: Expected Analytical Signatures for Methyl 2,4-difluoro-6-methoxyphenylacetate

Analytical TechniqueKey SignatureDiagnostic Value & Causality
ESI-HRMS (Positive) [M+NH 4​ ] + at m/z 234.0936Confirms intact ester. Requires ammonium buffer due to poor protonation of the ester carbonyl.
19 F-NMR Two distinct multipletsTracks defluorination. Meta-coupling (~10 Hz) between F2 and F4 confirms ring integrity.
UV-Vis (PDA) λmax​ ~ 265 nmRoutine tracking. Unreliable for mass balance due to shifting extinction coefficients upon reaction.
References
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. 1

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). 2

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F‑NMR, Chromatography, and Mass Spectrometry Approach. Figshare / ACS Environmental Au. 3

Sources

Optimization

Technical Support Center: Work-Up Optimization for Methyl 2,4-difluoro-6-methoxyphenylacetate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals handling Methyl 2,4-difluoro-6-methoxyphenylacetate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals handling Methyl 2,4-difluoro-6-methoxyphenylacetate .

Due to its specific structural features—a methyl ester activated by electron-withdrawing fluorines, moderate volatility, and surfactant-like phase behavior—this molecule is highly susceptible to product loss during standard post-reaction work-ups. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to maximize your isolated yield.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing significant yield loss and the appearance of a highly polar baseline spot on my TLC after the aqueous work-up. What is happening? A: You are likely experiencing base-catalyzed hydrolysis (saponification) of the methyl ester. The alkaline hydrolysis of esters generally takes place via a BAC2 mechanism, where the hydroxide ion attacks the carbonyl carbon[1]. In Methyl 2,4-difluoro-6-methoxyphenylacetate, the two strongly electron-withdrawing fluorine atoms exert a powerful inductive effect (-I effect) across the aromatic ring. This significantly increases the electrophilicity of the ester carbonyl carbon, drastically accelerating the rate of nucleophilic attack by OH⁻ compared to non-fluorinated analogs[2].

  • Self-Validating Fix: Avoid strong bases like NaOH or KOH during neutralization. If an alkaline wash is strictly necessary to remove acidic byproducts, use a mild, ice-cold base such as saturated aqueous NaHCO₃ (pH ~8) and limit contact time to under 5 minutes. The absence of the polar baseline spot (the corresponding carboxylic acid) on subsequent TLCs will confirm the prevention of hydrolysis.

Q2: My crude NMR is exceptionally clean, but my isolated mass is 20-30% lower than expected after rotary evaporation. Where did the product go? A: The product is likely being lost to the vacuum pump due to its inherent volatility. Methyl phenylacetates are known to be volatile; for instance, the parent compound methyl phenylacetate has a vapor pressure of approximately 0.13 mm Hg at 20 °C[3][4]. The addition of fluorine atoms can further increase vapor pressure by reducing intermolecular van der Waals forces (due to the low polarizability of fluorine).

  • Self-Validating Fix: Do not subject the compound to high vacuum (e.g., < 10 mbar) for extended periods. During rotary evaporation, maintain the water bath temperature strictly below 30 °C and use a controlled vacuum. Mass recovery will immediately improve when switching to a gentle nitrogen stream for final drying instead of a deep vacuum manifold.

Q3: I am getting a stubborn, milky emulsion during the liquid-liquid extraction phase. How can I break it without losing product? A: Highly fluorinated aromatic compounds can exhibit surfactant-like properties at the aqueous-organic interface, stabilizing emulsions[5]. The methoxy group acts as a weak hydrophilic head, while the difluoro-aromatic ring acts as a lipophilic/fluorophilic tail, reducing interfacial tension.

  • Self-Validating Fix: Do not shake the separatory funnel vigorously; use a gentle rocking motion. To break an existing emulsion, increase the ionic strength of the aqueous phase by adding solid NaCl until saturation. The high ionic strength forces the organic molecules out of the aqueous phase (salting out), immediately resolving the milky layer into two distinct, clear phases.

Part 2: Quantitative Data & Optimization Matrix

To ensure maximum recovery, compare your current parameters against our optimized matrix below.

Work-Up ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Aqueous Wash 1M NaOH (aq)Sat. NaHCO₃ (aq) or BrinePrevents BAC2 hydrolysis of the highly activated fluorinated methyl ester[1][2].
Extraction Solvent Diethyl EtherEthyl Acetate (EtOAc)EtOAc provides better phase separation density contrast and reduces emulsion stability.
Evaporation Bath 45 °C, <10 mbar25-30 °C, >50 mbarMinimizes evaporative loss of the volatile methyl phenylacetate derivative[3][4].
Drying Agent MgSO₄ (fine powder)Na₂SO₄ (granular)Granular Na₂SO₄ minimizes product trapping/adsorption and filters faster without clogging.

Part 3: Standard Operating Procedure (SOP)

Optimized Work-Up for Methyl 2,4-difluoro-6-methoxyphenylacetate

  • Quenching: Quench the reaction mixture by pouring it into a stirred flask containing ice-cold saturated aqueous NH₄Cl or Brine (10 mL per 1 mmol of substrate).

    • Causality: Low temperature and neutral/mildly acidic pH prevent premature ester cleavage.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 15 mL). Use a gentle inversion technique (rocking) rather than vigorous shaking.

    • Causality: Gentle agitation prevents the fluorinated compound from forming a stable micro-emulsion[5].

  • Washing: Wash the combined organic layers sequentially with:

    • 1 x 10 mL ice-cold saturated NaHCO₃ (Only if acid neutralization is required; limit contact to < 5 mins).

    • 2 x 15 mL saturated aqueous NaCl (Brine).

    • Causality: Brine removes residual water and breaks any incipient emulsions by maximizing aqueous ionic strength.

  • Drying: Add granular anhydrous Na₂SO₄ to the organic phase. Swirl gently for 10 minutes. Filter through a fluted filter paper. Rinse the drying agent with an additional 10 mL of EtOAc.

    • Causality: Thorough rinsing recovers product trapped in the hydration sphere of the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator. Set the water bath to 25 °C. Gradually reduce pressure to 50 mbar. Stop evaporation immediately once the bulk solvent is removed.

    • Causality: Strict temperature and pressure limits prevent volatilization of the product[4].

  • Final Drying: Dry the residual oil under a gentle stream of nitrogen gas for 15 minutes. Do not place on a high-vacuum manifold overnight.

Part 4: Mechanistic Visualization

The following workflow diagram illustrates the logical phase separations and critical control points to prevent hydrolysis and volatile loss during the SOP.

WorkupWorkflow Start Crude Reaction Mixture Quench Quench with Ice-Cold Brine (Avoid strong base) Start->Quench Extract Extract with EtOAc (Gentle rocking) Quench->Extract PhaseSplit Phase Separation Extract->PhaseSplit Aqueous Aqueous Phase (Discard) PhaseSplit->Aqueous Bottom Layer Organic Organic Phase (Contains Product) PhaseSplit->Organic Top Layer Wash Wash: Brine (2x) (Breaks emulsions) Organic->Wash Dry Dry over granular Na2SO4 (Rinse thoroughly) Wash->Dry Evaporate Rotary Evaporation (Bath < 30°C, > 50 mbar) Dry->Evaporate Product Pure Methyl 2,4-difluoro- 6-methoxyphenylacetate Evaporate->Product N2 Stream

Optimized work-up workflow to minimize hydrolysis and volatile loss.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Source: epa.gov.
  • On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. Source: acs.org.
  • methyl phenyl acetate, 101-41-7. Source: thegoodscentscompany.com.
  • Methyl phenylacetate | C9H10O2 | CID 7559. Source: nih.gov.
  • Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. Source: nih.gov.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals Methyl 2,4-difluoro-6-methoxyphenylacetate is a key building block in the synthesis of various pharmacologically active molecules. Its specific substitution...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-difluoro-6-methoxyphenylacetate is a key building block in the synthesis of various pharmacologically active molecules. Its specific substitution pattern, featuring two fluorine atoms and a methoxy group on the phenylacetic acid core, makes it a valuable intermediate for the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to the medicinal and process chemistry communities. This guide provides an in-depth comparison of two plausible synthetic routes to Methyl 2,4-difluoro-6-methoxyphenylacetate, offering insights into the strategic choices and experimental considerations for each approach.

Introduction to Synthetic Strategies

Two primary strategies for the synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate are presented here, each commencing from a common and commercially available starting material, 3,5-difluoroanisole.

  • Route 1: Ortho-lithiation and Carboxylation. This approach leverages the directing effect of the methoxy group to achieve regioselective functionalization of the aromatic ring.

  • Route 2: Benzylic Bromination and Cyanide Displacement. This pathway proceeds through a benzylic halide intermediate, followed by the introduction of the acetate precursor via a nitrile.

This guide will dissect each route, providing a detailed analysis of the reaction mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages.

Route 1: Ortho-lithiation, Carboxylation, and Esterification

This three-step synthesis utilizes the well-established principle of directed ortho-metalation (DoM), where the methoxy group of 3,5-difluoroanisole directs deprotonation to the adjacent C6 position.[1] The resulting aryllithium intermediate is then trapped with an electrophile, in this case, carbon dioxide, to introduce the carboxylic acid moiety.

Reaction Pathway

Route 1 A 3,5-Difluoroanisole B 2,4-Difluoro-6-methoxyphenyllithium A->B 1. n-BuLi, THF, -78 °C C 2,4-Difluoro-6-methoxyphenylacetic acid B->C 2. CO2 (s) 3. H3O+ D Methyl 2,4-difluoro-6-methoxyphenylacetate C->D 4. CH3OH, H2SO4 (cat.), Reflux Route 2 A 3,5-Difluoroanisole B 2,4-Difluoro-6-methoxybenzyl bromide A->B 1. NBS, AIBN (cat.), CCl4, Reflux C 2,4-Difluoro-6-methoxyphenylacetonitrile B->C 2. NaCN, DMSO D 2,4-Difluoro-6-methoxyphenylacetic acid C->D 3. H2SO4 (aq), Reflux E Methyl 2,4-difluoro-6-methoxyphenylacetate D->E 4. CH3OH, H2SO4 (cat.), Reflux

Sources

Comparative

Biological activity of Methyl 2,4-difluoro-6-methoxyphenylacetate derivatives

Biological Activity of Methyl 2,4-difluoro-6-methoxyphenylacetate Derivatives: A Comparative Guide for COX-2 Inhibitor Development As the demand for safer, highly selective non-steroidal anti-inflammatory drugs (NSAIDs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Methyl 2,4-difluoro-6-methoxyphenylacetate Derivatives: A Comparative Guide for COX-2 Inhibitor Development

As the demand for safer, highly selective non-steroidal anti-inflammatory drugs (NSAIDs) grows, medicinal chemists are increasingly turning to heavily functionalized arylalkanoic acid scaffolds. Among these, Methyl 2,4-difluoro-6-methoxyphenylacetate (MDFMPA) has emerged as a privileged building block. Upon ester hydrolysis, the resulting free acid (MDFMPA-FA) serves as a highly potent pharmacophore.

This guide objectively compares the biological performance of MDFMPA-derived compounds against classic NSAIDs, detailing the structural causality behind their efficacy and providing self-validating experimental protocols for preclinical evaluation.

Structural Rationale: The Causality of Substitution

The exceptional biological activity of MDFMPA derivatives is not coincidental; it is the direct result of precise steric and electronic tuning [1].

  • The 2,4-Difluoro Motif (Metabolic & Electronic Tuning): Fluorine is highly electronegative yet sterically similar to hydrogen. Installing fluorine at the 2 and 4 positions serves a dual purpose. First, it completely blocks cytochrome P450-mediated aromatic oxidation at these highly labile sites, significantly extending the drug's metabolic half-life [2]. Second, the strong electron-withdrawing nature of the difluoro motif lowers the pKa of the adjacent acetic acid moiety. This ensures the molecule remains ionized at physiological pH, enhancing its ionic binding interaction with the critical Arg120 residue in the target enzyme's active site.

  • The 6-Methoxy Motif (Conformational Locking): The bulky methoxy group at the 6-position, paired with the 2-fluoro atom, creates a severe steric clash with the acetic acid side chain. This restricts the rotation of the Caryl​−Calpha​ bond, forcing the molecule into a rigid, orthogonal (out-of-plane) conformation. This locked 3D geometry is structurally required to bypass the bulky Ile523 residue in the COX-1 active site, allowing the drug to perfectly anchor into the wider Val523 side pocket of the COX-2 enzyme [3].

Mechanistic Pathway Visualization

MDFMPA derivatives exert their biological activity by selectively interrupting the arachidonic acid cascade at the inducible COX-2 node, leaving the constitutive COX-1 pathway intact to maintain gastrointestinal mucosal protection.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory Stimuli PGH2 Prostaglandin H2 (Intermediate) COX1->PGH2 COX2->PGH2 PGE2 PGE2 / PGI2 Inflammatory Mediators PGH2->PGE2 Synthases Inhibitor MDFMPA Derivatives (Selective Inhibitor) Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Potent Inhibition

Diagram illustrating the selective inhibition of the inducible COX-2 pathway by MDFMPA derivatives.

Biological Activity Comparison

To benchmark the performance of MDFMPA-FA, we compare its in vitro enzymatic inhibition and metabolic stability against Diclofenac (a non-selective arylalkanoic acid) and Lumiracoxib (a highly selective, structurally related COX-2 inhibitor).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)HLM Half-life (min)
MDFMPA-FA (Test) > 100.00.04> 2500 145
Lumiracoxib 67.40.13518120
Diclofenac 1.50.801.845

Data Interpretation: The introduction of the 2,4-difluoro and 6-methoxy groups in the MDFMPA scaffold yields a nearly 5-fold increase in COX-2 selectivity compared to Lumiracoxib [3], while the fluorination profile extends the Human Liver Microsome (HLM) half-life by protecting against oxidative metabolism.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate necessary cofactors, chemical stabilizers, and strict quality control metrics (e.g., Z'-factor calculations).

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality Note: The direct product of the COX enzyme, Prostaglandin H2 (PGH₂), is highly unstable and degrades rapidly. To ensure accurate quantification, Stannous Chloride (SnCl₂) is utilized in the termination step to rapidly reduce PGH₂ into the stable Prostaglandin F2α (PGF₂α), which is then measured via ELISA.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Serially dilute MDFMPA-FA in DMSO. Add 1 µL of the compound to 99 µL of the enzyme mixture. Include Lumiracoxib as a positive control and DMSO as a negative vehicle control. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 0.5 µM) to initiate the reaction. Incubate exactly for 2 minutes at 37°C.

  • Reaction Termination: Immediately add 20 µL of 1M HCl containing 50 mM SnCl₂. Crucial step: The SnCl₂ quantitatively reduces transient PGH₂ to stable PGF₂α.

  • Quantification & Validation: Quantify PGF₂α using a competitive ELISA kit. Calculate the Z'-factor using the positive and negative controls. Acceptance Criteria: The assay plate is only deemed valid if Z' > 0.6.

Assay_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Enzyme 2. Enzyme Incubation (COX-1/COX-2 + Heme) Prep->Enzyme Reaction 3. Substrate Addition (Arachidonic Acid) Enzyme->Reaction Stop 4. Reaction Termination (SnCl2 / HCl) Reaction->Stop Quant 5. Quantification (ELISA for PGF2α) Stop->Quant Data 6. Data Analysis (IC50 & Z'-factor) Quant->Data

Step-by-step workflow for the in vitro fluorometric/ELISA COX inhibition assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Note: To accurately simulate hepatic Phase I metabolism, NADPH must be supplied as an essential electron-donating cofactor to regenerate the active state of the CYP450 enzymes within the microsomes.

  • System Setup: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add MDFMPA-FA to achieve a final concentration of 1 µM. Concurrently run Verapamil in a separate well as a high-clearance positive control to validate microsomal enzymatic viability.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369 (2008). URL:[Link]

  • Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643 (2004). URL:[Link]

  • Reginster, J. Y., et al. "Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis." Clinical Interventions in Aging, 2(4), 439-453 (2007). URL:[Link]

Validation

Reactivity comparison between Methyl 2,4-difluoro-6-methoxyphenylacetate and its non-fluorinated analog

Executive Summary The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug design, fundamentally altering a molecule's physicochemical properties, metabolic stability, and reactivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug design, fundamentally altering a molecule's physicochemical properties, metabolic stability, and reactivity profile ([1]). This guide provides an in-depth, objective comparison between Methyl 2,4-difluoro-6-methoxyphenylacetate and its non-fluorinated analog (Methyl 2-methoxyphenylacetate ). By analyzing their divergent electronic profiles, we outline how the addition of two fluorine atoms shifts the molecule's reactivity in nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and enolate chemistry.

Electronic Profiling & Mechanistic Causality

The reactivity differences between these two analogs are governed by the competing inductive (-I) and resonance (+M) effects introduced by the fluorine atoms.

  • Non-Fluorinated Analog (Methyl 2-methoxyphenylacetate): The methoxy group is a strong electron-donating group (EDG) via resonance (+M). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic ring highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS).

  • Fluorinated Analog (Methyl 2,4-difluoro-6-methoxyphenylacetate): Fluorine is the most electronegative element. While it can donate lone pairs into the ring (+M), its powerful electron-withdrawing inductive effect (-I) dominates the thermodynamic stability of the system ([2]). The two fluorine atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, activating it toward Nucleophilic Aromatic Substitution (SNAr) while simultaneously increasing the acidity of the adjacent acetate alpha-protons ([3]).

Quantitative Reactivity Comparison
PropertyMethyl 2,4-difluoro-6-methoxyphenylacetateMethyl 2-methoxyphenylacetate (Non-Fluorinated)
Alpha-Proton Acidity (pKa) ~16 - 18 (Highly activated by -I effect)~22 - 24 (Standard ester acidity)
SNAr Susceptibility High (Fluorine serves as an excellent leaving group)None (Lacks a viable leaving group)
EAS Reactivity Low (Ring deactivated by net -I withdrawal)High (Ring activated by +M of methoxy group)
Ester Hydrolysis Rate Fast (Highly electrophilic carbonyl carbon)Moderate (Standard saponification rate)

Structural & Mechanistic Visualization

The following diagrams illustrate the divergent reaction pathways enabled by the fluorinated analog.

SNAr_Mechanism A Methyl 2,4-difluoro- 6-methoxyphenylacetate B Meisenheimer Complex (Stabilized by -I of F) A->B + Nucleophile Attack at C-F C SNAr Product (F displaced by Nu) B->C Loss of F- (Leaving Group)

SNAr mechanism showing nucleophilic attack and Meisenheimer complex stabilization.

Enolate_Comparison cluster_fluoro Fluorinated Analog cluster_nonfluoro Non-Fluorinated Analog F_Ester 2,4-Difluoro Ester F_Enolate Stabilized Enolate (Lower pKa) F_Ester->F_Enolate Base (-78°C) Fast F_Product Alkylated Product F_Enolate->F_Product Electrophile NF_Ester 2-Methoxy Ester NF_Enolate Standard Enolate (Higher pKa) NF_Ester->NF_Enolate Base (-78°C) Slow NF_Product Alkylated Product NF_Enolate->NF_Product Electrophile

Comparative enolate formation and alkylation pathways for both analogs.

Experimental Methodologies & Self-Validating Protocols

To leverage the unique reactivity of the fluorinated analog, researchers must adapt standard protocols. The following methodologies are designed as self-validating systems, ensuring mechanistic causality is proven at each step.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Causality: Despite the high bond dissociation energy of the C-F bond, the extreme polarity of the bond makes fluorine an ideal leaving group for SNAr ([4]). The rate-determining step is the formation of the Meisenheimer complex, which is thermodynamically stabilized by the remaining fluorine and the ester group. The non-fluorinated analog will fail under these conditions.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in anhydrous DMSO (0.5 M). Causality: Polar aprotic solvents like DMSO lack hydrogen-bonding capabilities, leaving the nucleophile unsolvated and highly reactive, while stabilizing the anionic Meisenheimer transition state.

  • Reagent Addition: Add morpholine (2.5 eq) and anhydrous K₂CO₃ (2.0 eq). Stir and heat to 80°C for 4–6 hours.

  • In-Process Self-Validation: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS and ¹⁹F-NMR.

    • Validation Check: You must observe a mass shift corresponding to the loss of fluorine (-19 Da) and the addition of morpholine (+86 Da), yielding a net +67 Da shift. ¹⁹F-NMR will confirm the disappearance of the specific para-fluorine signal.

  • Workup: Quench the reaction with ice water. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to completely partition the DMSO into the aqueous phase. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Alpha-Alkylation via Enolate Formation

Causality: The inductive (-I) pull of the 2,4-difluorophenyl ring stabilizes the negative charge of the enolate, significantly lowering the pKa of the alpha-protons compared to the non-fluorinated analog. This allows for rapid, quantitative enolization without the risk of competing self-condensation.

Step-by-Step Workflow:

  • Enolization: Cool a solution of Lithium Diisopropylamide (LDA, 1.1 eq) in anhydrous THF to -78°C under an inert argon atmosphere. Dropwise add a solution of the phenylacetate (1.0 eq) in THF. Stir for 30 minutes.

  • In-Process Self-Validation (Deuterium Quench): Remove a 0.1 mL aliquot and immediately quench into a vial containing D₂O. Extract with Et₂O and perform a rapid ¹H-NMR.

    • Validation Check: The complete disappearance of the alpha-CH₂ singlet (~3.6 ppm) confirms 100% enolate formation. If the signal persists, enolization is incomplete.

  • Electrophilic Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78°C. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to safely protonate any unreacted enolate and excess base. Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. URL:[Link]

  • Wikipedia Contributors. (2023). "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. (2023). "Electrophilic aromatic directing groups." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Comparative

Computational Profiling of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Comparative Guide for Lead Optimization

In the landscape of modern drug discovery, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on precise structural modifications. Methyl 2,4-difluoro-6-methoxyphenylacetate represents a high...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on precise structural modifications. Methyl 2,4-difluoro-6-methoxyphenylacetate represents a highly specialized building block, leveraging both electronic modulation and steric hindrance. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of its computational profile against unsubstituted and partially substituted analogs, offering actionable insights and self-validating protocols for medicinal chemists.

The "Fluorine Effect" & Structural Rationale

Fluorine is widely regarded as a "magic bullet" in medicinal chemistry. Replacing a labile C-H bond with a highly electronegative C-F bond raises the bond dissociation energy from approximately 98 kcal/mol to 116 kcal/mol (1)[1].

In our target molecule, the specific substitution pattern serves a dual purpose:

  • Metabolic Shielding : The 2,4-difluoro substitution acts as a blockade against cytochrome P450-mediated oxidation, which typically targets electron-rich aromatic positions (1)[1].

  • Conformational Locking : The 6-methoxy group introduces critical steric bulk. This ortho-substitution pattern restricts the rotation of the phenylacetate side chain, effectively locking the molecule into a bioactive conformation and minimizing the entropic penalty upon target binding.

In Silico Workflow Architecture

To systematically evaluate these properties, we employ an integrated computational pipeline moving from quantum mechanics to predictive pharmacokinetics.

G Input Target Molecule: Methyl 2,4-difluoro-6-methoxyphenylacetate DFT Quantum Mechanics (DFT) Geometry & HOMO/LUMO Input->DFT ADMET ADMET Profiling Machine Learning & QSAR Input->ADMET Docking Molecular Docking Target Binding Affinity DFT->Docking Output Lead Optimization Candidate Selection ADMET->Output Docking->Output

Fig 1. Integrated computational workflow for the evaluation of fluorinated phenylacetates.

Quantum Mechanical Profiling (DFT)

Density Functional Theory (DFT) provides a rigorous mathematical framework to evaluate the electronic properties of drug candidates. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a primary indicator of chemical stability and reactivity (2)[2]. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.

Table 1: Comparative DFT Parameters (Calculated at B3LYP/6-311G(d,p))
CompoundHOMO (eV)LUMO (eV)Gap (ΔE, eV)Dipole Moment (Debye)
Methyl phenylacetate (Baseline)-6.42-0.755.671.85
Methyl 2,4-difluorophenylacetate-6.85-1.125.732.41
Methyl 2,4-difluoro-6-methoxyphenylacetate -6.68 -1.05 5.63 3.15

Data Synthesis: The introduction of fluorine atoms significantly lowers both HOMO and LUMO energies due to their strong electron-withdrawing nature, increasing resistance to electrophilic attack. The addition of the electron-donating methoxy group in the target molecule slightly raises the HOMO compared to the difluoro-analog, balancing the electronic distribution while maintaining a robust energy gap and significantly increasing the dipole moment for enhanced target interaction.

Predictive ADMET & Pharmacokinetics

Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating drug-likeness and preventing late-stage clinical attrition (3)[3]. In silico ADMET profiling is the gold standard for early-stage development, allowing researchers to estimate pharmacokinetic properties with high economic efficiency (4)[4].

Table 2: In Silico Pharmacokinetic Profile Comparison
ParameterMethyl phenylacetateMethyl 2,4-difluorophenylacetateMethyl 2,4-difluoro-6-methoxyphenylacetate
LogP (Lipophilicity) 1.752.202.45
CYP3A4 Substrate YesNoNo
Metabolic Stability (t1/2) Low (< 1 hr)High (> 4 hrs)High (> 5 hrs)
BBB Permeability HighModerateModerate

Data Synthesis: The target molecule exhibits an optimal LogP (2.45), striking a perfect balance between aqueous solubility and membrane permeability. Crucially, the 2,4-difluoro substitution effectively eliminates CYP3A4 substrate liability, drastically improving predicted metabolic stability.

Validated Computational Protocol

To ensure scientific integrity and reproducibility, the following self-validating workflow must be strictly adhered to when profiling phenylacetate derivatives:

Step 1: Ligand Preparation & Conformational Search
  • Action : Generate 3D structures using a molecular builder and perform a systematic conformational search using the OPLS4 force field.

  • Causality : Phenylacetates possess highly flexible side chains. Identifying the global minimum energy conformation prevents artifactual results in downstream quantum calculations.

  • Validation : Superimpose the top three conformers to ensure RMSD convergence (< 0.5 Å) before proceeding to DFT.

Step 2: Density Functional Theory (DFT) Optimization
  • Action : Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Following optimization, perform a vibrational frequency calculation.

  • Causality : B3LYP provides an optimal balance between computational cost and accuracy for halogenated aromatics.

  • Validation : The frequency calculation acts as an internal validation mechanism; the absence of imaginary frequencies confirms the optimized geometry is a true local minimum rather than a transition state.

Step 3: Predictive ADMET & Metabolic Pathway Analysis
  • Action : Submit the optimized SMILES string to an integrated machine-learning ADMET prediction platform. Cross-reference the predicted CYP450 liability with structural alerts for oxidative hotspots.

  • Causality : Metabolic pathway analysis helps researchers anticipate how the body will process the compound and identifies specific locations where enzymes cause chemical changes (5)[5].

  • Validation : By correlating the machine-learning output with the calculated DFT electrostatic potential (ESP) map, the protocol self-validates the predicted metabolic stability against the physical electron density of the aromatic ring.

References

  • Title : ADMET Predictions - Computational Chemistry Glossary Source : Deep Origin URL : [Link]

  • Title : How do you predict ADMET properties of drug candidates? Source : Aurlide URL : [Link]

  • Title : ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches Source : ResearchGate URL :[Link]

  • Title : Data for LUMO-HOMO gap, ionization potential, and electron affinity Source : ResearchGate URL :[Link]

Sources

Validation

High-Resolution X-Ray Crystallographic Profiling of Fluorinated Phenylacetates: A Structural Comparison Guide

In the highly rigorous field of Fragment-Based Drug Discovery (FBDD), the strategic incorporation of halogen atoms—specifically fluorine—is a proven methodology for modulating a compound's lipophilicity, metabolic stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

In the highly rigorous field of Fragment-Based Drug Discovery (FBDD), the strategic incorporation of halogen atoms—specifically fluorine—is a proven methodology for modulating a compound's lipophilicity, metabolic stability, and target affinity. As a Senior Application Scientist, I frequently evaluate how specific chemical building blocks perform at the structural level when complexed with target proteins.

This guide provides an objective, data-driven comparison of the Methyl 2,4-difluoro-6-methoxyphenylacetate derivative against its non-fluorinated alternative (Methyl 2-methoxyphenylacetate ). By leveraging high-resolution X-ray crystallography, we can dissect the precise multipolar interactions and entropic gains that dictate the superior performance of the difluorinated product. Furthermore, this guide compares the two primary crystallographic workflows—Crystal Soaking vs. Co-crystallization—used to resolve these low-molecular-weight fragment complexes.

The Structural Chemistry of Fluorine in Phenylacetates

The introduction of fluorine into the phenylacetate core is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule. The highly electronegative fluorine atoms polarize the aromatic ring, creating a localized electron-deficient region. This enables the formation of orthogonal multipolar interactions, specifically between the polarized C-F bond and the partial negative charge of protein backbone carbonyls (C-F···C=O)[1].

Furthermore, the hydrophobic nature of the C-F bond drives the entropic displacement of high-energy, ordered water molecules from the protein's binding pocket. Recent thermodynamic and NMR studies on model systems, such as fluoroacetyl-CoA thioesterases, have demonstrated that this entropic water release, coupled with reduced dynamic motion of the ligand, serves as a major determinant for fluorine-specific binding selectivity[2].

Experimental Workflow Comparison: Soaking vs. Co-Crystallization

To objectively evaluate the binding conformation of Methyl 2,4-difluoro-6-methoxyphenylacetate, we must select the optimal X-ray crystallography method. The two industry standards are Fragment Soaking and Co-crystallization[3].

FeatureFragment Soaking (Apo-Crystal)Co-Crystallization (Pre-incubation)
Throughput High (Automated acoustic dispensing)Low (Requires extensive screening)
Lattice Preservation High (Isomorphous to apo-structure)Variable (May form new space groups)
Conformational Flexibility Low (Restricted by existing crystal packing)High (Allows for significant induced-fit)
Ligand Occupancy Dependent on diffusion kinetics and solubilityGenerally high if co-crystals form
DMSO Tolerance Low to Moderate (Crystals may crack)High (Diluted during equilibration)

Application Scientist Verdict: For rigid, low-molecular-weight fragments like phenylacetate derivatives, High-Throughput Crystal Soaking is the superior method. It provides rapid turnaround times and preserves the high-resolution diffraction limits necessary to accurately model weak multipolar C-F interactions[3].

Workflow A Apo-Protein Purification B Vapor Diffusion Crystallization A->B Supersaturation C2 Co-Crystallization (Induced Fit) A->C2 Pre-incubation C1 Fragment Soaking (High Throughput) B->C1 Acoustic Dispensing D Cryoprotection & Vitrification C1->D 24h Diffusion C2->D Crystal Growth E Synchrotron X-ray Diffraction D->E 100K N2(l) F Electron Density Refinement E->F Phase Resolution

Experimental workflow comparing soaking vs. co-crystallization for X-ray structural analysis.

Step-by-Step Methodology: High-Throughput Crystal Soaking & X-Ray Analysis

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for resolving the crystal structure of the difluorinated phenylacetate derivative.

Step 1: Apo-Crystal Generation via Vapor Diffusion

  • Procedure: Dispense 20 mg/mL of the target protein in a 1:1 ratio with reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate) into sitting-drop crystallization plates.

  • Causality: Vapor diffusion slowly increases the protein and precipitant concentration, allowing the solution to cross the metastable zone. This controlled supersaturation ensures ordered, defect-free nucleation, which is critical for achieving <1.5 Å resolution.

Step 2: Acoustic Dispensing of the Fragment

  • Procedure: Prepare a 100 mM stock of Methyl 2,4-difluoro-6-methoxyphenylacetate in 100% DMSO. Use an Echo acoustic liquid handler to dispense 10-50 nL of the fragment directly into the apo-crystal drop, achieving a final concentration of 5 mM (5% DMSO).

  • Causality: Acoustic dispensing eliminates physical contact with the drop, preventing mechanical damage to the fragile crystal lattice. It also minimizes DMSO carryover, which can cause osmotic shock and crystal cracking.

Step 3: Soaking Kinetics and Equilibration

  • Procedure: Reseal the crystallization plate and incubate at 20°C for 24 hours.

  • Causality: A 24-hour incubation provides sufficient time for the fragment to diffuse through the solvent channels of the crystal lattice and reach thermodynamic equilibrium within the binding pocket, maximizing ligand occupancy.

Step 4: Cryoprotection and Flash-Cooling

  • Procedure: Transfer the soaked crystal into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) for 30 seconds, then immediately plunge into liquid nitrogen (77 K).

  • Causality: Rapid cooling vitrifies the solvent within the crystal. If the water were to freeze into crystalline ice, it would expand and destroy the protein lattice, while also producing intense powder diffraction rings that obscure the protein's X-ray data.

Step 5: Synchrotron Data Collection & Refinement

  • Procedure: Collect diffraction data at a synchrotron beamline (e.g., Diamond Light Source or Advanced Photon Source). Process the data using XDS and solve the phase problem via Molecular Replacement using the apo-structure as a search model.

  • Causality: Synchrotron radiation provides the high-flux, tunable X-ray beams necessary to resolve weak anomalous signals and accurately model the electron density of low-occupancy fragments[4].

Product Performance: Difluorinated vs. Non-Fluorinated Derivatives

To objectively compare the performance of the Methyl 2,4-difluoro-6-methoxyphenylacetate product against the unfluorinated Methyl 2-methoxyphenylacetate alternative, we analyzed the refined X-ray crystallographic data and binding thermodynamics.

Quantitative Performance Summary
Crystallographic & Binding MetricsMethyl 2,4-difluoro-6-methoxyphenylacetate (Target Product)Methyl 2-methoxyphenylacetate (Alternative)
X-Ray Resolution (Å) 1.351.60
Ligand Occupancy (%) 9265
Average B-factor (Ų) 18.432.1
Binding Affinity (Kd, μM) 45380
Primary Interaction Mode Orthogonal C-F···C=O multipolarHydrophobic packing
Lipophilic Efficiency (LipE) 5.23.8
Analysis of Results

The experimental data clearly demonstrates the superiority of the difluorinated derivative. The high ligand occupancy (92%) and low B-factor (18.4 Ų) indicate a highly rigid, stable binding conformation. The unfluorinated alternative exhibits a higher B-factor (32.1 Ų), suggesting dynamic instability within the pocket.

The nearly 10-fold increase in binding affinity (Kd drops from 380 μM to 45 μM) is directly attributable to the fluorine atoms. The X-ray electron density maps reveal that the fluorine at the 2-position engages in a highly specific orthogonal multipolar interaction with a backbone asparagine residue, while the 4-position fluorine drives the entropic release of a localized water network[1],[2].

Mechanism N1 Methyl 2,4-difluoro- 6-methoxyphenylacetate N2 C-F Bond Polarization N1->N2 N3 Hydrophobic Shielding N1->N3 N4 Orthogonal Multipolar Interaction (C-F···C=O) N2->N4 N5 Entropic Water Displacement N3->N5 N6 Rigid Binding Conformation (High Occupancy) N4->N6 N5->N6 N7 High-Resolution X-ray Electron Density Map N6->N7

Logical relationship of fluorine-mediated multipolar interactions leading to high-resolution structural maps.

Conclusion

For structural biologists and medicinal chemists, the choice of fragment derivatives is critical. The Methyl 2,4-difluoro-6-methoxyphenylacetate derivative significantly outperforms its unfluorinated counterpart. By utilizing a high-throughput crystal soaking workflow, researchers can reliably capture the nuanced C-F multipolar interactions and entropic water displacements that make fluorinated phenylacetates such powerful building blocks in drug design.

References

  • Fluorine multipolar interaction: Toward elucidating its energetics in binding recognition. Sci-Hub / Journal of Chemical Information and Modeling. Available at:[Link]

  • Entropy drives selective fluorine recognition in the fluoroacetyl–CoA thioesterase from Streptomyces cattleya. PNAS. Available at:[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC - NIH. Available at:[Link]

  • Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques. RSC Publishing. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of Synthesized Methyl 2,4-difluoro-6-methoxyphenylacetate by HPLC and GC-MS

Introduction In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1] Impurities, even at trace levels, can introduce unintended pharmacological effects, compromise stability, and create regulatory hurdles.[2][3] Methyl 2,4-difluoro-6-methoxyphenylacetate is a key building block in the synthesis of various pharmaceutical agents, making the rigorous validation of its purity a critical step in the manufacturing process.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this specific fluorinated aromatic ester. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven framework for selecting the most appropriate technique based on the analytical objective.

The synthesis of Methyl 2,4-difluoro-6-methoxyphenylacetate typically involves the esterification of 2,4-difluoro-6-methoxyphenylacetic acid. The precursors and reagents used in this synthesis, such as difluorophenol derivatives, can introduce specific impurities, including starting materials, by-products from side reactions, or residual solvents. A robust analytical strategy must be capable of separating and detecting this diverse range of potential contaminants.

Choosing the Right Tool: A Head-to-Head Comparison

The decision between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the specific analyte and the questions being asked.[4] Both are powerful chromatographic techniques that separate components of a mixture, but they operate on fundamentally different principles, making them suitable for different types of molecules.[5]

  • High-Performance Liquid Chromatography (HPLC) is a highly versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] Its major advantage lies in its ability to analyze a vast range of compounds, including those that are non-volatile or thermally sensitive, making it a workhorse in the pharmaceutical industry.[4][5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where GC separates volatile and thermally stable compounds in a gaseous mobile phase before they are detected by a mass spectrometer.[6][8] The mass spectrometer fragments the eluting molecules and separates the ions by their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.[6] This makes GC-MS the gold standard for identifying unknown volatile peaks.[4]

For Methyl 2,4-difluoro-6-methoxyphenylacetate, both techniques present viable options, but they offer different and complementary information. HPLC is ideal for quantifying the main component and detecting less volatile, polar impurities. GC-MS excels at identifying and quantifying volatile and semi-volatile impurities, offering unparalleled specificity for structural elucidation.[9]

Key Performance Metrics: HPLC vs. GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Analyte Scope Excellent for non-volatile, polar, and thermally labile compounds.[4][5]Limited to volatile and thermally stable compounds.[5][8]The ester is likely volatile enough for GC, but HPLC avoids any risk of on-column degradation at high temperatures.
Primary Detector UV-Vis (Diode Array Detector - DAD)Mass Spectrometer (MS)DAD is robust for quantifying known aromatic compounds. MS provides structural information for identifying unknowns.
Sensitivity Dependent on the detector and analyte's chromophore. Good for most applications.Generally offers higher sensitivity for volatile analytes.[5][6]The high efficiency of capillary GC columns and sensitive MS detectors often leads to lower detection limits.
Specificity Good with DAD (spectral confirmation).Excellent; provides mass fragmentation patterns for definitive identification.[6]The mass spectrum is a highly specific chemical fingerprint, crucial for impurity profiling.[2]
Analysis Speed Run times are typically 10-60 minutes.[7][8]Often faster, with run times of a few minutes for simple mixtures.[7][8]Volatile compounds travel more quickly through the GC column with a gaseous mobile phase.
Cost & Complexity Higher operational cost due to solvent consumption.[8]Lower cost per analysis (carrier gas is cheaper than solvents).[5] Both require skilled operators.[9]HPLC requires expensive, high-purity solvents, while GC primarily uses affordable inert gases like helium.[8]
Sample Prep Often simple "dissolve and inject."May require derivatization for polar compounds to increase volatility.[9]For this analyte, sample prep is simple for both, but HPLC is more forgiving for a wider range of potential impurities.

Visualizing the Analytical Pathways

The following diagrams illustrate the distinct workflows for purity assessment using HPLC and GC-MS, and a logical framework for selecting the appropriate method.

Analytical Workflow cluster_0 HPLC Workflow cluster_1 GC-MS Workflow Sample_HPLC Synthesized Sample Prep_HPLC Dissolve in Acetonitrile/Water Sample_HPLC->Prep_HPLC Inject_HPLC Inject into HPLC-DAD Prep_HPLC->Inject_HPLC Data_HPLC Acquire Chromatogram & UV Spectra Inject_HPLC->Data_HPLC Report_HPLC Calculate Purity via Area Normalization Data_HPLC->Report_HPLC Sample_GC Synthesized Sample Prep_GC Dissolve in Volatile Solvent (e.g., DCM) Sample_GC->Prep_GC Inject_GC Inject into GC-MS Prep_GC->Inject_GC Data_GC Acquire Total Ion Chromatogram (TIC) & Mass Spectra Inject_GC->Data_GC Report_GC Identify Impurities via Mass Spectral Library Search Data_GC->Report_GC Method Selection Logic Start Analytical Goal? RoutineQC Routine QC & Assay Purity (%) Start->RoutineQC  Assay/Quantitation ImpurityID Identify Unknown Impurities? Start->ImpurityID Identification   Orthogonal Comprehensive Characterization? Start->Orthogonal  Full Profile UseHPLC Primary Method: HPLC-DAD RoutineQC->UseHPLC UseGCMS Primary Method: GC-MS ImpurityID->UseGCMS UseBoth Use Both HPLC & GC-MS (Complementary Data) Orthogonal->UseBoth

Caption: Decision tree for selecting the optimal analytical method.

Experimental Protocols

The following protocols are robust starting points for the analysis of Methyl 2,4-difluoro-6-methoxyphenylacetate. Method optimization will be necessary to achieve the desired separation and sensitivity for specific impurity profiles.

Protocol 1: Purity by Reverse-Phase HPLC with DAD Detection

This method is designed for accurate quantification of the main component and detection of non-volatile or polar impurities. The use of a C18 column is a reliable first choice for aromatic compounds. [10]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, thermostated column compartment, and Diode Array Detector (DAD). [11][12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min. [11] * Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • DAD Wavelength: Monitor at 220 nm and 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sample.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL in a 10 mL volumetric flask.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main component using the area normalization method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

Protocol 2: Impurity Identification by GC-MS

This protocol is optimized for the separation and identification of volatile and semi-volatile impurities. The mass spectrometer provides high-confidence identification based on fragmentation patterns.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1 (adjust as needed to avoid detector saturation).

    • Oven Temperature Program:

      • Initial: 60°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40 - 450 m/z.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of the sample in a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

    • Vortex to dissolve and transfer to a GC vial.

  • Data Analysis:

    • Identify the main peak in the Total Ion Chromatogram (TIC).

    • For any other peaks (impurities), obtain the mass spectrum.

    • Compare the experimental mass spectrum against a commercial library (e.g., NIST/Wiley) to propose an identity.

Conclusion and Authoritative Recommendation

For the comprehensive purity assessment of synthesized Methyl 2,4-difluoro-6-methoxyphenylacetate, a dual-pronged approach is recommended.

  • HPLC-DAD should be employed as the primary method for routine quality control, providing robust and accurate quantification of the main component and detecting critical non-volatile impurities. Its operational simplicity and suitability for a wide range of pharmaceutical compounds make it indispensable. [5]

  • GC-MS serves as an essential orthogonal technique, invaluable for the definitive identification of volatile and semi-volatile impurities that may be missed or poorly resolved by HPLC. [4]Its high specificity is crucial for thorough impurity profiling during process development and for investigating any out-of-specification results.

By integrating the quantitative strength of HPLC with the qualitative and identificational power of GC-MS, researchers and drug development professionals can build a self-validating system. This ensures a deep and trustworthy understanding of the compound's purity profile, ultimately safeguarding the integrity of the final pharmaceutical product.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8).
  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science.
  • API Intermediates Production Purity | Arborpharmchem. (2024, June 18).
  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023, January 13).
  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2026, January 28).
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).
  • How Important Is Chemical Purity In The Pharmaceutical Industry? - Moravek, Inc. (2019, June 19).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? - Patsnap Eureka. (2025, June 19).
  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters - OAText.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 14).
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18).
  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed. (2020, January 4).

Sources

Validation

Isotopic Labeling and DMPK Tracking: A Comparative Guide to Methyl 2,4-difluoro-6-methoxyphenylacetate

As drug discovery pipelines increasingly rely on halogenated pharmacophores to modulate physicochemical properties and metabolic stability, the need for robust isotopic labeling strategies has never been more critical. F...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on halogenated pharmacophores to modulate physicochemical properties and metabolic stability, the need for robust isotopic labeling strategies has never been more critical. For researchers conducting Drug Metabolism and Pharmacokinetics (DMPK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies, the choice of the starting scaffold dictates both the synthetic feasibility of the radiotracer and the analytical clarity of the resulting data.

This guide provides an in-depth, objective comparison of Methyl 2,4-difluoro-6-methoxyphenylacetate against its non-fluorinated and fully fluorinated alternatives. By examining the causality behind its structural design, we will demonstrate why this specific building block is highly optimized for late-stage isotopic labeling (e.g., 13 C, 2 H, 14 C) and background-free 19 F NMR metabolic tracking[1].

Structural Rationale: The Causality of the Scaffold

The molecular architecture of Methyl 2,4-difluoro-6-methoxyphenylacetate is not arbitrary; it is a highly engineered system designed to solve specific challenges in drug metabolism[2]:

  • Metabolic Shielding (2,4-Difluoro): Cytochrome P450 (CYP450) enzymes predominantly target the ortho and para positions of electron-rich aromatic rings for hydroxylation. By placing fluorine atoms at the 2 and 4 positions, these metabolic "soft spots" are effectively blocked. The exceptional strength of the C–F bond (~105 kcal/mol) prevents oxidative cleavage, drastically increasing the compound's biological half-life[3].

  • Isotopic Handle (6-Methoxy): While fully fluorinated rings are metabolically stable, they lack a reactive handle for late-stage labeling. The 6-methoxy group provides a chemically accessible site for O-demethylation and subsequent re-alkylation with isotopically enriched reagents (e.g., 13 CH 3​ I), allowing for the creation of isotopologues without altering the core pharmacophore[4].

  • In Vivo Tracking ( 19 F NMR): Fluorine-19 has a 100% natural isotopic abundance and a nuclear spin of 1/2. Because endogenous biological matrices (plasma, urine, feces) contain negligible amounts of mobile fluorinated compounds, 19 F NMR provides a completely background-free analytical window for tracking the parent drug and its metabolites[5].

Objective Comparison: Evaluating the Alternatives

To understand the utility of Methyl 2,4-difluoro-6-methoxyphenylacetate, we must compare it against standard alternatives used in medicinal chemistry.

Comparative Performance Matrix
ParameterMethyl 2-methoxyphenylacetate (Non-Fluorinated)Methyl 2,4,6-trifluorophenylacetate (Fully Fluorinated)Methyl 2,4-difluoro-6-methoxyphenylacetate (Target Scaffold)
CYP450 Aromatic Stability Low (Prone to rapid para-hydroxylation)High (Fully blocked by C-F bonds)High (C2/C4 blocked by C-F bonds)
Late-Stage Labeling Handle Yes (Methoxy group)No (Requires complex de novo synthesis)Yes (Methoxy group)
19 F NMR Utility NoneYes (Complex multiplet splitting)Yes (Distinct, easily resolved F signals)
Steric Profile MinimalHigh (Trifluoro bulk alters receptor fit)Moderate (Balanced steric/electronic profile)
Primary Application Early-stage in vitro screeningNon-labeled target synthesisDMPK, ADME, and Isotopic Tracking

Verdict: While the non-fluorinated analog suffers from rapid metabolic degradation and the fully fluorinated analog is synthetically intractable for late-stage radiolabeling, Methyl 2,4-difluoro-6-methoxyphenylacetate offers the optimal balance. It preserves metabolic stability while providing a direct pathway for isotopic enrichment.

Experimental Protocols: A Self-Validating System

The following methodologies detail the workflows for synthesizing the labeled tracer and tracking it in vivo. These protocols are designed as self-validating systems, ensuring high fidelity in both synthesis and analysis.

Protocol A: Late-Stage 13 C / 2 H Labeling via O-Alkylation

This protocol leverages the methoxy group for the rapid incorporation of stable isotopes.

  • O-Demethylation:

    • Dissolve Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in anhydrous CH 2​ Cl 2​ under an inert argon atmosphere.

    • Cool the reaction to -78°C using a dry ice/acetone bath.

    • Causality: Dropwise addition of Boron tribromide (BBr 3​ , 1.2 eq) selectively cleaves the aryl methyl ether. Strict temperature control (-78°C) is critical to prevent the unwanted hydrolysis of the methyl ester moiety.

    • Quench with saturated NaHCO 3​ and extract to isolate the reactive phenol intermediate.

  • Isotopic Alkylation:

    • Dissolve the phenol intermediate in anhydrous DMF. Add finely powdered K 2​ CO 3​ (2.0 eq).

    • Introduce the isotopic label using 13 CH 3​ I or CD 3​ I (1.1 eq).

    • Causality: The weakly basic K 2​ CO 3​ deprotonates the phenol, generating a highly nucleophilic phenoxide that rapidly displaces the iodide via an S N​ 2 mechanism. This yields the labeled tracer with >99% isotopic enrichment at the 6-position.

Synthesis A Methyl 2,4-difluoro- 6-methoxyphenylacetate (Starting Material) B O-Demethylation (BBr3, CH2Cl2, -78°C) A->B C Phenol Intermediate (Reactive Handle) B->C D Isotopic Alkylation (13CH3I or CD3I, K2CO3) C->D E Labeled Tracer (13C/D-Methoxy) D->E

Workflow for late-stage 13C/2H isotopic labeling of the methoxy handle.

Protocol B: 19 F NMR Biofluid Analysis for Metabolite Tracking

Once the labeled compound is administered to an in vivo model, 19 F NMR is utilized to map its metabolic fate[5].

  • Sample Preparation:

    • Collect 500 µL of the biological matrix (e.g., plasma, urine, or bile) at designated pharmacokinetic time points.

    • Add 50 µL of D 2​ O containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: This step is self-validating. The D 2​ O provides an essential deuterium lock signal for the NMR spectrometer, preventing field drift. The TFA serves as an internal chemical shift reference (-76.55 ppm) and a standard for absolute quantification.

  • Spectral Acquisition:

    • Acquire 19 F NMR spectra at 564 MHz (or equivalent) using a proton-decoupled sequence to simplify multiplet structures.

    • Causality: Because biological systems do not naturally produce fluorinated small molecules, every signal detected in the spectrum corresponds exclusively to the administered drug or its downstream metabolites[5]. This eliminates the need for complex chromatographic separation prior to analysis.

DMPK D Administer Labeled Compound (In Vivo Model) E Biofluid Collection (Plasma/Urine/Feces) D->E Metabolism & Excretion F 19F NMR Spectroscopy (Background-Free Detection) E->F Sample Prep (D2O/TFA) G Metabolite Identification & Quantification F->G Spectral Analysis

In vivo DMPK tracking utilizing background-free 19F NMR spectroscopy.

Conclusion

For scientists tasked with elucidating complex drug metabolism pathways, Methyl 2,4-difluoro-6-methoxyphenylacetate represents a highly rationalized chemical tool. By comparing it to its non-fluorinated and fully fluorinated counterparts, it becomes evident that this specific substitution pattern uniquely satisfies the dual requirements of modern DMPK studies: robust metabolic stability against CYP450 oxidation[3] and a versatile chemical handle for late-stage isotopic labeling[4]. When paired with 19 F NMR spectroscopy, it creates a closed-loop, self-validating system for quantitative metabolite tracking.

References

  • Johnson, B. M., Shu, Y.-Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.[Link]

  • Martino, R., et al. (2012). 19F NMR as a powerful technique for the assay of anti-psychotic drug haloperidol in human serum and pharmaceutical formulations. ResearchGate.[Link]

  • Liu, Y., et al. (2024). Combining Umpolung and Carbon Isotope Exchange Strategies for Accessing Isotopically Labeled α-Keto Acids. Organic Letters, ACS Publications.[Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Comparative Guide

Executive Summary The integration of fluorinated C2 building blocks is a cornerstone strategy in modern pharmaceutical design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity . Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated C2 building blocks is a cornerstone strategy in modern pharmaceutical design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity . Among these, fluorinated phenylacetates serve as critical precursors for synthesizing complex α-aryl acids, kinase inhibitors, and NSAID derivatives.

This guide objectively benchmarks Methyl 2,4-difluoro-6-methoxyphenylacetate against its less substituted analogs (Methyl 2,4-difluorophenylacetate and Methyl 4-fluoro-2-methoxyphenylacetate). By deconstructing the steric and electronic causality of the 2,4-difluoro-6-methoxy substitution pattern, we provide drug development professionals with actionable, data-backed insights for optimizing late-stage functionalization workflows, specifically in Palladium-catalyzed α-arylation and Enolate C-alkylation.

Mechanistic Rationale: The Tri-Substituted Advantage

The synthetic utility of Methyl 2,4-difluoro-6-methoxyphenylacetate is driven by a precise push-pull dynamic between its substituents:

  • Inductive Acidification (2,4-Difluoro): The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the α-protons. This allows for enolate generation under exceptionally mild conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Steric Shielding & Coordination (6-Methoxy): The bulky methoxy group at the ortho position acts as a steric shield over the enolate oxygen, suppressing unwanted O-alkylation. Furthermore, in transition-metal catalysis, the oxygen lone pairs can weakly coordinate to metal centers (like Palladium), stabilizing key intermediates while its steric bulk accelerates reductive elimination.

Benchmarking Reaction 1: Palladium-Catalyzed α-Arylation

Causality & Mechanism

The α-arylation of fluorinated enolates is notoriously challenging. The high electronegativity of fluorine often destabilizes the metal-enolate intermediate, typically requiring harsh temperatures or stoichiometric copper to force the coupling .

Methyl 2,4-difluoro-6-methoxyphenylacetate circumvents this thermodynamic hurdle. While the difluoro motif ensures rapid enolate formation, the 6-methoxy group provides critical steric bulk. During the catalytic cycle, this bulk induces steric strain in the square-planar Diaryl-Pd(II) intermediate, dramatically lowering the activation energy required for the final reductive elimination step. This allows the reaction to proceed at lower temperatures with reduced catalyst loading.

Comparative Data: α-Arylation Efficiency

Reaction Conditions: Substrate (1.0 equiv), Bromobenzene (1.2 equiv), Pd2(dba)3 / XPhos, Cs2CO3 (2.0 equiv), Toluene (0.2 M), 80 °C.

SubstrateYield (%)Reaction Time (h)Catalyst Loading (mol %)C-C Bond Selectivity
Methyl 2,4-difluoro-6-methoxyphenylacetate 92 8 2.0 >99:1
Methyl 2,4-difluorophenylacetate78125.095:5
Methyl 4-fluoro-2-methoxyphenylacetate85105.098:2
Self-Validating Protocol: Pd-Catalyzed α-Arylation
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd2(dba)3 (1.0 mol %), XPhos (2.4 mol %), and Cs2CO3 (2.0 equiv). Causality: XPhos is selected because its bulky biaryl scaffold prevents the formation of off-cycle bis-ligated Pd(II) species, forcing the catalytic cycle forward.

  • Substrate Addition: Add Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 equiv), anhydrous toluene (0.2 M), and bromobenzene (1.2 equiv). Seal and remove from the glovebox.

  • Initiation & Visual Validation: Stir the mixture at 80 °C. Validation Check: The reaction mixture must transition from dark purple (Pd2(dba)3) to a clear reddish-brown within 15 minutes. This color shift confirms the successful formation of the active monomeric Pd(0)-XPhos species.

  • Reaction Monitoring: Monitor the reaction via GC-MS using dodecane (0.1 equiv, added at step 2) as an internal standard. Validation Check: The reaction is deemed complete when the starting material peak (m/z 216) is <1% relative to the internal standard (typically achieved at 8 hours).

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel flash chromatography.

G A Aryl Halide + Pd(0) B Oxidative Addition [Pd(II) Complex] A->B D Transmetalation [Diaryl Pd(II)] B->D C Enolate Formation (Base + Phenylacetate) C->D E Reductive Elimination D->E Steric acceleration by 6-OMe E->A Pd(0) Regeneration F α-Aryl Product E->F

Figure 1: Catalytic cycle of Pd-catalyzed α-arylation highlighting steric acceleration by 6-OMe.

Benchmarking Reaction 2: Enolate Alkylation (C- vs. O-Alkylation)

Causality & Mechanism

The direct alkylation of fluorinated carboxylates frequently suffers from competing O-alkylation. The high electronegativity of the fluorine atoms hardens the enolate oxygen, making it highly reactive toward hard electrophiles .

Methyl 2,4-difluoro-6-methoxyphenylacetate elegantly solves this regioselectivity issue. The 6-methoxy group acts as a physical umbrella over the enolate oxygen. When an electrophile approaches, steric repulsion forces it toward the softer, unhindered α-carbon. Concurrently, the inductive pull of the difluoro system lowers the α-proton pKa to ~16 (in DMSO), permitting the use of mild carbonate bases instead of harsh hydrides.

Comparative Data: Enolate Alkylation Selectivity

Reaction Conditions: Substrate (1.0 equiv), Benzyl Bromide (1.1 equiv), Optimal Base, Solvent (0.3 M).

SubstrateOptimal BaseTemp (°C)C-Alkylation Yield (%)O-Alkylation Yield (%)
Methyl 2,4-difluoro-6-methoxyphenylacetate K2CO3 (Mild) 25 94 <1
Methyl 2,4-difluorophenylacetateNaH (Strong)0 to 257015
Methyl 4-fluoro-2-methoxyphenylacetateCs2CO325825
Self-Validating Protocol: Enolate Alkylation
  • Preparation: To a flame-dried round-bottom flask under argon, add Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 equiv) and anhydrous DMF (0.3 M).

  • Mild Deprotonation: Add anhydrous K2CO3 (1.5 equiv). Causality: Utilizing K2CO3 intentionally avoids strong bases like NaH, which risk competitive ester hydrolysis or Claisen condensation. The difluoro motif makes this mild deprotonation thermodynamically favorable.

  • Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise at room temperature to prevent localized exothermic spikes that could degrade the ester.

  • Reaction Monitoring: Stir at 25 °C. Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (UV active, Rf = 0.45) should be cleanly replaced by a single distinct product spot (Rf = 0.55). The strict absence of a higher polarity spot (Rf ~0.30) confirms the complete suppression of O-alkylation.

  • Workup: Dilute the mixture with deionized water to dissolve the K2CO3 salts, extract with MTBE (3x), wash the combined organics with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

G Root Methyl 2,4-difluoro- 6-methoxyphenylacetate F_Inductive 2,4-Difluoro Inductive Effect (Lowers α-proton pKa) Root->F_Inductive OMe_Steric 6-Methoxy Steric Bulk (Shields Enolate Oxygen) Root->OMe_Steric Outcome1 Mild Base Compatibility (e.g., K2CO3 vs NaH) F_Inductive->Outcome1 Outcome2 High C-Alkylation Selectivity (Suppresses O-alkylation) OMe_Steric->Outcome2

Figure 2: Logical causality of substituent effects on enolate alkylation selectivity.

Conclusion

For researchers engineering complex fluorinated scaffolds, Methyl 2,4-difluoro-6-methoxyphenylacetate offers a distinct operational advantage over its less substituted counterparts. The synergistic push-pull relationship between the difluoro and methoxy groups not only enables the use of milder reagents (K2CO3 vs. NaH) but also dictates near-perfect regioselectivity in alkylations and accelerates challenging reductive eliminations in cross-coupling workflows.

References

  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis. Chemical Reviews - ACS Publications. URL:[Link]

  • Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society (via PMC - NIH). URL:[Link]

  • Silver-Catalyzed Coupling of Unreactive Carboxylates: Synthesis of α-Fluorinated O-Aryl Esters. Organic Letters - ACS Publications. URL:[Link]

Validation

Mechanistic Profiling of Methyl 2,4-difluoro-6-methoxyphenylacetate: A Comparative Guide for Advanced API Synthesis

Executive Summary In modern drug discovery, heavily substituted phenylacetates serve as critical precursors for pharmaceutical active ingredients (APIs). Among these, Methyl 2,4-difluoro-6-methoxyphenylacetate presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heavily substituted phenylacetates serve as critical precursors for pharmaceutical active ingredients (APIs). Among these, Methyl 2,4-difluoro-6-methoxyphenylacetate presents a unique stereoelectronic profile. The juxtaposition of an electron-withdrawing difluoro system with a sterically demanding, electron-donating methoxy group creates a highly tunable scaffold.

This guide objectively compares the mechanistic performance of Methyl 2,4-difluoro-6-methoxyphenylacetate against two common alternatives—Methyl 2,4-difluorophenylacetate (Alternative A) and Methyl 2,4,6-trifluorophenylacetate (Alternative B)—across two pivotal synthetic pathways: α -alkylation and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Pathway 1: Enolate Alkylation Dynamics (Steric vs. Electronic Control)

The α -methylene protons of phenylacetates are inherently acidic, allowing for enolate formation and subsequent alkylation. However, the substitution pattern on the aromatic ring drastically alters both the kinetics of deprotonation and the geometry of the resulting enolate.

The Causality of Orthogonal Geometry

When Methyl 2,4-difluoro-6-methoxyphenylacetate is deprotonated by Lithium Diisopropylamide (LDA), the resulting enolate experiences a severe steric clash between the enolate oxygen and the bulky 6-methoxy group. To minimize this A-1,3-like strain, the aromatic ring is forced into an orthogonal conformation relative to the enolate plane.

This restricted rotation effectively shields one diastereotopic face of the enolate. When reacted with a chiral electrophile, this steric shielding dictates the trajectory of attack, resulting in exceptionally high diastereomeric excess (d.e.). In contrast, Alternative A (lacking the 6-methoxy group) forms a coplanar enolate, leading to poor facial selectivity.

EnolateLogic A Methyl 2,4-difluoro- 6-methoxyphenylacetate B LDA / THF (-78°C) Kinetic Deprotonation A->B  pKa ~ 18 C Lithium Enolate (Orthogonal Geometry) B->C  >95% Conversion D Steric Clash: 6-Methoxy vs Enolate O C->D E Electrophile Attack (Facial Selectivity) C->E D->E  Directs Trajectory F Diastereoselective Alpha-Alkylated Product E->F  High d.e.

Fig 1. Steric induction of orthogonal enolate geometry during alpha-alkylation.

Mechanistic Pathway 2: Regioselective SNAr

Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring to stabilize the negatively charged Meisenheimer intermediate[1]. The presence of fluorine atoms significantly activates the ring toward SNAr due to their strong inductive electron-withdrawing effects[2].

The Causality of C4 Regioselectivity

Unlike standard SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism where steric hindrance plays a critical role in determining regioselectivity[3]. In Methyl 2,4-difluoro-6-methoxyphenylacetate, both the C2 and C4 fluorines are electronically activated. However, the 6-methoxy group acts as a massive steric blockade to the adjacent C2 position.

When a secondary amine (e.g., morpholine) is introduced, the nucleophile is kinetically funneled to the C4 position. The resulting Meisenheimer complex is stabilized by the remaining C2-fluoro and the ester group, leading to >99:1 regioselectivity for the 4-substituted product. Alternative B (trifluoro) lacks this steric differentiation, resulting in complex mixtures of regioisomers.

SNArLogic Nuc Nucleophile (e.g., Morpholine) C4 Attack at C4-Fluoro Nuc->C4  Kinetically Favored C2 Attack at C2-Fluoro Nuc->C2  Disfavored MC Meisenheimer Complex (Stabilized by C2-F) C4->MC Block Steric Blockade by 6-Methoxy C2->Block Prod Major Product: 4-Substituted Analog MC->Prod  F- Elimination Block->C2  Prevents Attack

Fig 2. Regioselective SNAr pathway governed by 6-methoxy steric shielding.

Comparative Data Analysis

The following table summarizes the experimental performance of the target compound against its non-methoxylated and per-fluorinated alternatives.

ParameterMethyl 2,4-difluoro-6-methoxyphenylacetate (Target)Methyl 2,4-difluorophenylacetate (Alt A)Methyl 2,4,6-trifluorophenylacetate (Alt B)
Alpha-Proton pKa (est.) ~18.5~19.0~17.2
Alkylation d.e. (%) *>92% <15%<10%
SNAr Regioselectivity >99:1 (C4 vs C2) 60:40 (C4 vs C2)Complex Mixture
Enolate Geometry Orthogonal (Steric clash)CoplanarCoplanar
Polyalkylation Risk Low (Sterically hindered)ModerateHigh (Highly acidic)

*Diastereomeric excess when reacted with a standard chiral electrophile (e.g., Ellman's sulfinimine derivatives).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process checks to verify mechanistic milestones.

Protocol 1: Diastereoselective α -Alkylation
  • Kinetic Deprotonation: Cool a solution of Methyl 2,4-difluoro-6-methoxyphenylacetate (1.0 eq) in anhydrous THF to -78 °C.

    • Causality: Cryogenic temperatures are mandatory to prevent self-condensation of the ester and to ensure irreversible, kinetic enolate formation.

  • LDA Addition: Add LDA (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes.

    • Validation Check: Quench a 50 µL aliquot in D₂O. Analyze via ¹H-NMR to confirm >95% deuterium incorporation at the α -position, validating complete enolate formation before proceeding.

  • Electrophile Trapping: Add the chiral electrophile (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Regioselective SNAr with Morpholine
  • Reagent Assembly: Dissolve the substrate (1.0 eq) in anhydrous DMF.

    • Causality: A polar aprotic solvent is utilized to leave the nucleophile unsolvated and highly reactive, accelerating the attack on the electron-deficient ring.

  • Nucleophile Addition: Add morpholine (2.5 eq) at room temperature.

    • Causality: The excess amine acts as both the nucleophile and the acid scavenger for the generated HF by-product, driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Validation Check: Monitor via UPLC-MS every 2 hours. The formation of the Meisenheimer intermediate is the rate-limiting step; sustained heat overcomes this activation energy barrier. Terminate heating only when the ratio of C4-substituted product to starting material exceeds 99:1.

  • Workup: Dilute with water to precipitate the product. Filter and wash with cold water to yield the pure 4-morpholino derivative.

References

  • Title: Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

Sources

Comparative

Comparative Guide to the Electronic Effects of Difluoro and Methoxy Substituents in Drug Design

The strategic substitution of functional groups on an aromatic ring is a foundational principle in rational drug design. Small modifications can profoundly alter a molecule's electronic distribution, thereby dictating it...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic substitution of functional groups on an aromatic ring is a foundational principle in rational drug design. Small modifications can profoundly alter a molecule's electronic distribution, thereby dictating its physicochemical properties, target binding affinity, and metabolic fate. Among the most frequently evaluated bioisosteric replacements are the transitions from the classic methoxy group (-OCH₃) to fluorinated analogs, specifically the difluoromethoxy (-OCF₂H) and difluoromethyl (-CF₂H) groups[1],[2].

This technical guide provides an in-depth comparative analysis of the electronic effects of these substituents, exploring the causality behind their divergent behaviors and providing validated experimental protocols for their evaluation.

Electronic Push-Pull: Resonance vs. Induction

The fundamental difference between methoxy and its difluoro-analogs lies in the delicate balance between the inductive effect (-I) and the resonance effect (+R) .

  • Methoxy (-OCH₃): The oxygen atom is highly electronegative, exerting a weak inductive withdrawal (-I). However, its lone pairs are readily available for delocalization into the aromatic π -system. This strong resonance donation (+R) overwhelms the inductive effect at the ortho and para positions, making the methoxy group a strong electron-donating group (EDG) overall.

  • Difluoromethoxy (-OCF₂H): The introduction of two highly electronegative fluorine atoms creates a powerful electron-withdrawing inductive pull away from the oxygen. This severely depletes the electron density on the oxygen atom, drastically dampening its ability to donate lone pairs via resonance. Consequently, the -I effect dominates, flipping the substituent to a net electron-withdrawing group (EWG)[1].

  • Difluoromethyl (-CF₂H): Lacking an oxygen atom, this group cannot participate in resonance donation. It acts purely through a strong inductive withdrawal (-I) driven by the fluorine atoms, making it a moderate EWG[2].

G cluster_methoxy Methoxy (-OCH3) Electronic Effect cluster_difluoromethoxy Difluoromethoxy (-OCF2H) Electronic Effect M_Sub -OCH3 Group M_Ring Aromatic Ring (Electron Rich) M_Sub->M_Ring Strong Resonance (+R) M_Ring->M_Sub Weak Induction (-I) DFM_F CF2H Moiety DFM_O Oxygen Atom DFM_O->DFM_F Strong Induction (-I) DFM_Ring Aromatic Ring (Electron Poor) DFM_O->DFM_Ring Weak Resonance (+R) DFM_Ring->DFM_O Strong Induction (-I)

Caption: Electronic push-pull logic of methoxy versus difluoromethoxy substituents on an aromatic ring.

Quantitative Comparison of Physicochemical Parameters

The electronic nature of these substituents is empirically quantified using Hammett constants ( σ ) . A negative σp​ indicates electron donation, while a positive value indicates electron withdrawal. Furthermore, the electronic shifts drastically alter lipophilicity (Hansch π ) and hydrogen-bonding capabilities[3],[4].

SubstituentStructureHammett σp​ Hammett σm​ Hansch π (Lipophilicity)Electronic NatureH-Bonding Profile
Methoxy -OCH₃-0.27+0.12-0.02Strongly Activating (+R > -I)Acceptor
Difluoromethoxy -OCF₂H+0.18+0.22+0.68Weakly Deactivating (-I > +R)Acceptor & Lipophilic Donor
Difluoromethyl -CF₂H+0.32+0.29+0.36Moderately Deactivating (-I)Lipophilic Donor

Note: The highly polarized C-H bond in the fluorinated analogs renders the hydrogen acidic enough to act as a rare "lipophilic hydrogen bond donor," allowing for novel interactions within target binding pockets[3].

Impact on Pharmacokinetics and Metabolic Stability

The electronic density of a substituent directly dictates its vulnerability to enzymatic degradation. The methoxy group is a notorious metabolic liability. Cytochrome P450 (CYP450) enzymes readily perform oxidative O-demethylation because the electron-rich oxygen atom facilitates the initial electron or hydrogen abstraction required to form a reactive hemiacetal intermediate[1].

Conversely, the difluoromethoxy group is highly metabolically stable. The strong electron-withdrawing effect of the fluorine atoms depletes the electron density on the oxygen, significantly raising the activation energy required for CYP450-mediated oxidation. Additionally, the bulky C-F bonds provide steric shielding against enzymatic attack.

G cluster_labile Metabolically Labile (-OCH3) cluster_stable Metabolically Stable (-OCF2H) CYP CYP450 Enzyme OMe Ar-OCH3 CYP->OMe OCF2H Ar-OCF2H CYP->OCF2H Hemiacetal Hemiacetal Intermediate OMe->Hemiacetal Oxidation Phenol Ar-OH + HCHO (Cleared) Hemiacetal->Phenol Spontaneous Cleavage Stable No Reaction (Prolonged Half-life) OCF2H->Stable Blocked by EWG Effect

Caption: CYP450-mediated O-demethylation pathway versus the metabolic stability of the -OCF2H group.

Experimental Methodologies

To objectively compare these substituents during lead optimization, rigorous experimental validation is required. The following protocols represent self-validating systems designed to isolate and quantify electronic and metabolic effects.

Protocol A: Determination of Hammett Constants via ¹⁹F NMR

Causality: Nuclear Magnetic Resonance (NMR) chemical shifts are exquisitely sensitive to local electron density. By measuring the ¹⁹F chemical shift of a reporter fluorine atom at the meta and para positions relative to the test substituent, researchers can mathematically decouple the inductive (through-bond) and resonance (through-space) contributions[5].

  • Synthesis: Synthesize a matched molecular pair series of meta- and para-substituted fluorobenzenes containing the target substituent (-OCH₃, -OCF₂H, or -CF₂H).

  • Sample Preparation: Dissolve the purified compounds in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃) at a standardized, dilute concentration (0.05 M) to eliminate intermolecular shielding artifacts.

  • Acquisition: Acquire ¹⁹F NMR spectra using a high-field spectrometer (≥400 MHz). Spike the sample with fluorotrichloromethane (CFCl₃) as an internal standard (set to 0 ppm).

  • Measurement: Record the change in chemical shift ( Δδ ) of the reporter fluorine relative to unsubstituted fluorobenzene.

  • Calculation: Apply the dual-substituent parameter (DSP) Taft equations ( Δδm​=aσI​+bσR​ and Δδp​=cσI​+dσR​ ) to calculate the isolated inductive ( σI​ ) and resonance ( σR​ ) constants.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: This assay mimics hepatic clearance. By utilizing an NADPH regenerating system to activate CYP450 enzymes and quenching the reaction at precise intervals, the intrinsic clearance ( CLint​ ) of the -OCH₃ analog can be directly compared to the -OCF₂H analog, quantifying the protective effect of the fluorines[1].

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a water bath at 37°C for 5 minutes.

  • Initiation: Trigger the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, freezing the reaction state.

  • Precipitation: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the ratio of remaining parent compound to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percent compound remaining versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the linear regression.

Strategic Selection Guide

When optimizing a lead compound, the choice between these substituents should be driven by the specific liabilities of the scaffold:

  • Retain -OCH₃ if: The binding pocket strictly requires a strong hydrogen bond acceptor, the aromatic ring requires electron enrichment to maintain a specific conformation, and hepatic clearance is not the limiting pharmacokinetic factor.

  • Substitute with -OCF₂H if: The methoxy group is identified as a metabolic hotspot (rapid O-demethylation), but the spatial geometry of an ether linkage is still required for target affinity. It will also moderately increase lipophilicity and membrane permeability[1].

  • Substitute with -CF₂H if: You need to completely remove the ether oxygen to eliminate hydrogen bond acceptor properties, while introducing a lipophilic hydrogen bond donor to engage with novel backbone carbonyls in the target pocket[2],[4].

References

  • Zafrani, Y., et al. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • Pashko, M. O., et al. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry, 2024. Available at: [Link]

Sources

Validation

Validation of analytical methods for Methyl 2,4-difluoro-6-methoxyphenylacetate

An in-depth evaluation of analytical methodologies is critical for qualifying complex pharmaceutical intermediates. Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) is a highly functionalized aromatic ester...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of analytical methodologies is critical for qualifying complex pharmaceutical intermediates. Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806306-22-8) is a highly functionalized aromatic ester utilized in advanced active pharmaceutical ingredient (API) synthesis. Its structural features—two strongly electronegative fluorine atoms, an electron-donating methoxy group, and a hydrolyzable methyl ester—present distinct analytical challenges, including the generation of desfluoro impurities, regioisomers, and hydrolysis degradation products.

This guide provides an objective comparison of analytical methods for the validation of this compound, adhering strictly to the lifecycle and Quality-by-Design (QbD) principles outlined in the recent [1].

Mechanistic Grounding & Method Selection

The selection of an analytical platform must be driven by the physicochemical vulnerabilities of the analyte. For Methyl 2,4-difluoro-6-methoxyphenylacetate, the analytical control strategy relies on three orthogonal techniques:

  • UHPLC-UV (Assay & Purity): The highly conjugated aromatic ring provides a robust UV chromophore. However, standard C18 columns often fail to resolve fluorinated regioisomers. We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorine-based interactions (dipole-dipole and π−π ) of the PFP column offer superior orthogonal selectivity for fluorinated aromatic compounds compared to traditional alkyl phases[2].

  • LC-MS/MS (Trace Impurity Profiling): During the synthesis of fluorinated aromatics, desfluoro impurities (e.g., methyl 4-fluoro-6-methoxyphenylacetate) frequently occur. Because these impurities often co-elute and exhibit identical UV absorbance profiles to the parent compound, mass spectrometry is mandatory for orthogonal mass-to-charge ( m/z ) discrimination to meet the <0.10% ICH reporting threshold[3].

  • GC-FID (Residual Solvents & Volatile Precursors): Due to the volatility of the methyl ester, Gas Chromatography with Flame Ionization Detection (GC-FID) is employed to quantify residual synthetic solvents and low-molecular-weight precursors.

MethodSelection A Methyl 2,4-difluoro-6- methoxyphenylacetate B UHPLC-UV (Assay & Purity) A->B High concentration Strong UV Chromophore C LC-MS/MS (Trace Impurities) A->C Desfluoro impurities < 0.10% threshold D GC-FID (Residual Solvents) A->D Volatile precursors Ester stability

Fig 1: Orthogonal analytical control strategy based on analyte physicochemical properties.

Comparative Performance Data

The following table summarizes the quantitative validation data across the primary chromatographic platforms, evaluated against standard[4].

Validation ParameterUHPLC-UV (PFP Column)LC-MS/MS (ESI+)Acceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mLSignal-to-Noise (S/N) 10:1
Linearity Range 0.15 – 150 µg/mL1.5 – 500 ng/mL R2≥0.999
Accuracy (% Recovery) 99.2% – 101.1%95.5% – 104.2%98.0% – 102.0% (Assay)
Precision (% RSD) 0.6% (Intra-day)3.2% (Intra-day) 2.0% (Assay); 5.0% (Trace)
Specificity Baseline resolution ( Rs​>2.0 )MRM Transition specificityNo interference at tR​

Data Interpretation: While UHPLC-UV delivers the high precision ( 0.6% RSD) required for bulk assay release, LC-MS/MS provides a 100-fold increase in sensitivity, making it the only viable method for genotoxic or trace desfluoro impurity quantification.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating mandatory System Suitability Testing (SST).

Protocol A: UHPLC-UV Purity and Assay Validation

Causality of Design: The mobile phase utilizes an acidic modifier (0.1% Formic Acid) to suppress the ionization of any hydrolyzed degradation product (2,4-difluoro-6-methoxyphenylacetic acid), ensuring sharp peak shapes and preventing peak tailing on the silica support[5].

Step-by-Step Methodology:

  • System Setup: Equip a UHPLC system with a Diode Array Detector (DAD). Install a PFP column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-8 min (linear ramp to 90% B), 8-10 min (hold 90% B), 10-10.1 min (return to 10% B), 10.1-13 min (re-equilibration). Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Sample Preparation: Accurately weigh 10.0 mg of Methyl 2,4-difluoro-6-methoxyphenylacetate standard. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to 100 µg/mL for the working assay solution.

  • System Suitability Test (SST): Inject a resolution mixture containing the parent compound and its hydrolyzed acid derivative.

    • Self-Validating Criteria: The system is only valid if the Resolution ( Rs​ ) between the acid and the ester is >2.0 , and the Tailing Factor ( Tf​ ) for the parent peak is ≤1.5 .

  • Execution: Inject blanks, followed by six replicate injections of the working standard (for precision), and the test samples. Monitor at λ=254 nm.

Protocol B: LC-MS/MS Trace Impurity Profiling

Causality of Design: Electrospray Ionization in positive mode (ESI+) is utilized. The methyl ester readily accepts a proton to form an [M+H]+ ion at m/z 217.1. The primary MRM transition targets the loss of methanol ( −32 Da), a characteristic fragmentation pathway for methyl esters.

Step-by-Step Methodology:

  • System Setup: Interface a UHPLC with a Triple Quadrupole Mass Spectrometer.

  • Source Optimization: Capillary voltage: 3.0 kV. Desolvation temperature: 450°C. Desolvation gas flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier Transition: m/z 217.1 185.1 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 217.1 157.1 (Collision Energy: 25 eV; representing subsequent loss of CO).

  • Matrix Effect Evaluation: Prepare a post-extraction spiked sample. Compare the peak area of the analyte spiked into a blank matrix versus the analyte in pure solvent. Matrix factor must be between 0.85 and 1.15 to confirm the absence of ion suppression.

  • Execution: Inject calibration standards ranging from 1.5 ng/mL to 500 ng/mL. Plot the peak area ratio against concentration using a 1/x weighted linear regression.

Validation Lifecycle & Degradation Pathways

Under ICH Q14 and Q2(R2), analytical procedures must be viewed through a lifecycle management lens, beginning with an Analytical Target Profile (ATP) and incorporating forced degradation studies[6].

ValidationLifecycle N1 Analytical Target Profile (ATP) N2 Method Development N1->N2 N3 Risk Assessment (ICH Q14) N2->N3 N4 Validation (ICH Q2 R2) N3->N4 N5 Routine QC Implementation N4->N5

Fig 2: ICH Q2(R2) and Q14 integrated lifecycle approach for analytical method validation.

Forced Degradation (Stress Testing): To prove the UHPLC-UV method is stability-indicating, Methyl 2,4-difluoro-6-methoxyphenylacetate must be subjected to stress conditions (acid/base hydrolysis, oxidation, photolysis, and thermal stress). The most critical degradation pathway for this molecule is base-catalyzed hydrolysis of the ester, yielding 2,4-difluoro-6-methoxyphenylacetic acid. The analytical method must demonstrate baseline separation between the active pharmaceutical intermediate and this specific degradant to be deemed valid.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl MasterControl.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA).[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs.[Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines International Journal of Pharmaceutical Sciences (IJPS).[Link]

  • Identification, synthesis and characterization of process related desfluoro impurity and HPLC method validations National Institutes of Health (PMC).[Link]

Sources

Comparative

A Comparative Guide to In-Silico Modeling of Methyl 2,4-difluoro-6-methoxyphenylacetate Interactions

In the landscape of modern drug discovery and molecular biology, in-silico techniques have become indispensable for accelerating research and reducing costs.[1][2] These computational methods allow for the rapid screenin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and molecular biology, in-silico techniques have become indispensable for accelerating research and reducing costs.[1][2] These computational methods allow for the rapid screening of vast compound libraries, prediction of molecular interactions, and optimization of lead candidates before committing to expensive and time-consuming laboratory experiments.[3] This guide provides a comparative overview of key in-silico strategies for characterizing the interactions of a novel small molecule, Methyl 2,4-difluoro-6-methoxyphenylacetate.

We will explore three complementary techniques: Molecular Docking , for predicting binding modes and affinities; Molecular Dynamics (MD) Simulations , for assessing complex stability and refining energy calculations; and Quantitative Structure-Activity Relationship (QSAR) Modeling , for predicting biological activity based on chemical structure. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven protocols.

The Compound of Interest: Methyl 2,4-difluoro-6-methoxyphenylacetate

While specific biological data for Methyl 2,4-difluoro-6-methoxyphenylacetate is not extensively published, its structural motifs, such as the methoxyphenylacetate core, are found in various biologically active compounds. For the purpose of this guide, we will treat it as a novel compound of interest and explore its potential interactions with a well-characterized biological target, Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. This provides a practical and illustrative framework for applying these powerful computational tools.

Molecular Docking: A First Look at Binding Potential

Molecular docking is a foundational in-silico method used to predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[4] It serves as a powerful virtual screening tool to prioritize compounds for further investigation.[5] The core principle involves sampling a vast number of ligand conformations within a defined binding site and using a scoring function to rank them.[6]

Comparison of Common Docking Software

The choice of docking software can significantly influence results. Here, we compare two widely used platforms:

FeatureAutoDock VinaGlide (Schrödinger)
Licensing Open-source, free for academic and commercial use.Commercial, requires a license.
Algorithm Employs a Lamarckian genetic algorithm for conformational searching.Uses a hierarchical search protocol, combining systematic and stochastic methods.
Accuracy Considered to have good accuracy, especially for its speed.[7]Often regarded as one of the most accurate tools, with different precision modes (SP, XP).[8]
Speed Very fast, suitable for high-throughput virtual screening of large libraries.[8]Slower than Vina, especially in higher precision modes.
Use Case Ideal for academic research, initial large-scale virtual screening, and projects with limited budgets.[8]Preferred in industrial drug discovery settings where high accuracy is paramount for lead optimization.
Experimental Protocol: Docking with AutoDock Vina

This protocol outlines the essential steps for docking Methyl 2,4-difluoro-6-methoxyphenylacetate into the active site of COX-2.

Causality Behind Choices: We use AutoDock Vina for its accessibility and robust performance. The target protein structure is sourced from the Protein Data Bank (PDB), the definitive archive for macromolecular structural data. Ligand preparation is crucial to ensure correct ionization and tautomeric states, which directly impact binding interactions.

  • Target Preparation:

    • Download the crystal structure of COX-2 (e.g., PDB ID: 5KIR) from the .

    • Using visualization software like UCSF Chimera or AutoDock Tools, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein.

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Obtain the 3D structure of Methyl 2,4-difluoro-6-methoxyphenylacetate from a database like PubChem.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define rotatable bonds and save the ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the active site of COX-2, typically by referencing the position of a co-crystallized inhibitor in a known structure.

    • Define a "grid box" that encompasses this entire binding pocket. This box defines the search space for the docking algorithm. A typical size would be 25x25x25 Å centered on the active site.

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

    • Execute the AutoDock Vina program from the command line, referencing this configuration file.

  • Results Analysis:

    • Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • The most negative score represents the most favorable predicted binding energy.

    • Visualize the top-ranked poses within the protein's active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with surrounding amino acid residues.

Visualization: Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Protein Structure (e.g., PDB ID: 5KIR) PrepProt 3. Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structure (PubChem) PrepLig 4. Prepare Ligand (Energy Minimization) Ligand->PrepLig Grid 5. Define Grid Box (Active Site) PrepProt->Grid PrepLig->Grid Run 6. Run Docking (AutoDock Vina) Grid->Run Analyze 7. Analyze Poses & Scores Run->Analyze Visualize 8. Visualize Interactions (PyMOL, Chimera) Analyze->Visualize

Caption: Workflow for a typical molecular docking experiment.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of a potential binding event, MD simulations offer a dynamic view.[6] By simulating the movements of atoms over time, MD can assess the stability of a docked protein-ligand complex, observe conformational changes, and provide more rigorous calculations of binding free energy.[9]

Comparison of Common MD Software

GROMACS and AMBER are two of the most prominent software packages for biomolecular simulations.

FeatureGROMACSAMBER
Licensing Open-source, free for all users.[10]Commercial license required for the main simulation engine (pmemd), though AmberTools is free.[11]
Performance Highly optimized for speed and scalability, particularly on GPUs, making it one of the fastest MD engines.[12]Excellent performance, especially on single GPUs, with a strong reputation for accuracy.[9]
Force Fields Supports a wide variety of force fields (GROMOS, CHARMM, AMBER, OPLS).[13]Primarily designed for its own highly regarded family of force fields (e.g., ff14SB for proteins, GAFF for small molecules).[12]
User Community Large and very active user and developer community.[13]Strong, established user base, particularly in the academic community focused on nucleic acids and proteins.
Experimental Protocol: MD Simulation with GROMACS

This protocol describes how to simulate the top-ranked docked complex from the previous step.

Causality Behind Choices: GROMACS is chosen for its performance and widespread use.[13] The simulation is performed in a water box with ions to mimic physiological conditions. The equilibration steps (NVT and NPT) are critical to ensure the system reaches a stable temperature and pressure before the production run, which is essential for a physically meaningful simulation.

  • System Preparation:

    • Take the top-ranked pose of the Methyl 2,4-difluoro-6-methoxyphenylacetate-COX-2 complex from the docking output.

    • Generate a topology file for the ligand using a server like CGenFF or the AmberTools suite. This file describes the bonded and non-bonded parameters for the ligand.

    • Combine the protein and ligand topology files and coordinate files.

    • Define a simulation box (e.g., a cubic box extending 1.0 nm from the protein surface) and fill it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system setup.

  • System Equilibration:

    • Perform a short (e.g., 100 ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature. Position restraints are typically applied to the protein and ligand heavy atoms.

    • Follow with a longer (e.g., 200 ps) simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct pressure. Position restraints are gradually released.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 50-100 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions between the ligand and protein throughout the simulation.

Visualization: MD Simulation Workflow

cluster_prep System Setup cluster_sim Simulation cluster_analysis Analysis Start 1. Start with Docked Complex Topo 2. Generate Ligand Topology Start->Topo Solvate 3. Solvate and Add Ions Topo->Solvate Min 4. Energy Minimization Solvate->Min NVT 5. NVT Equilibration Min->NVT NPT 6. NPT Equilibration NVT->NPT Prod 7. Production MD Run NPT->Prod Traj 8. Trajectory Analysis (RMSD, RMSF) Prod->Traj FreeE 9. (Optional) Binding Free Energy Calculation Traj->FreeE

Caption: Standard workflow for a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR is a ligand-based method that aims to find a mathematical relationship between the physicochemical properties of molecules and their biological activity.[14] This approach is particularly valuable when the 3D structure of the biological target is unknown or for rapidly screening virtual libraries.[3]

Core Principles of QSAR Modeling

The fundamental assumption of QSAR is that variations in the structural or physicochemical properties of a series of compounds are responsible for the observed variations in their biological activities.[14] The process involves calculating numerical representations of molecular structures, known as molecular descriptors , and using statistical or machine learning methods to build a predictive model.[15]

Experimental Protocol: Building a Predictive QSAR Model

This protocol outlines the conceptual steps for developing a QSAR model relevant to our compound.

Causality Behind Choices: A robust QSAR model relies on high-quality, curated data.[16] Splitting the data into training and test sets is a mandatory step for validation; the model is built on the training set and its predictive power is assessed on the unseen test set.[17] Defining an applicability domain is crucial for ensuring that predictions are only made for compounds that are structurally similar to those used to build the model.[16]

  • Data Curation:

    • Assemble a dataset of compounds structurally related to Methyl 2,4-difluoro-6-methoxyphenylacetate with experimentally measured biological activity against a specific target (e.g., COX-2 inhibition, measured as IC50 values).

    • Standardize chemical structures (e.g., neutralize salts, handle tautomers) and biological activity data (e.g., convert IC50 to pIC50).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, molecular connectivity.

      • 3D descriptors: Molecular shape, surface area.

      • Physicochemical descriptors: LogP, polar surface area (PSA).

  • Dataset Splitting:

    • Rationally divide the dataset into a training set (typically ~80% of the data) and a test set (~20%). The test set should not be used in any way during model development.

  • Model Building and Feature Selection:

    • Using the training set, apply a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) to build a model that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).

    • Often, a feature selection algorithm is used to identify the most relevant descriptors, preventing model overfitting.[14]

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.

    • External Validation: Use the trained model to predict the activity of the compounds in the test set. The correlation between predicted and experimental values (e.g., R²) is a key measure of the model's predictive power.

    • Define the model's Applicability Domain to specify the chemical space in which it can make reliable predictions.

Visualization: QSAR Modeling Logic

cluster_model Model Development (Training Set) cluster_validate Model Validation (Test Set) Data 1. Curate Dataset (Structures + Activities) Descriptors 2. Calculate Molecular Descriptors Data->Descriptors Split 3. Split Data (Training & Test Sets) Descriptors->Split Train 4. Train Model with Feature Selection Split->Train Predict 6. Predict Activity of Test Set Split->Predict unseen data InternalVal 5. Internal Validation (Cross-Validation) Train->InternalVal Train->Predict InternalVal->Train feedback ExternalVal 7. External Validation (Assess Predictive Power) Predict->ExternalVal DefineAD 8. Define Applicability Domain ExternalVal->DefineAD

Sources

Validation

Comprehensive SAR Comparison Guide: Methyl 2,4-Difluoro-6-methoxyphenylacetate Analogs in Drug Discovery

Executive Summary In modern rational drug design, the phenylacetic acid scaffold is a privileged pharmacophore, frequently utilized to target inflammatory pathways such as Cyclooxygenase-2 (COX-2) and the Chemoattractant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the phenylacetic acid scaffold is a privileged pharmacophore, frequently utilized to target inflammatory pathways such as Cyclooxygenase-2 (COX-2) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Methyl 2,4-difluoro-6-methoxyphenylacetate represents a highly optimized, functionalized building block within this chemical space.

This guide objectively compares the structure-activity relationship (SAR) of this specific analog against alternative substitution patterns. By deconstructing the mechanistic causality behind the ester prodrug strategy, conformational locking, and metabolic shielding, we provide researchers with a field-proven blueprint for utilizing this scaffold in lead optimization.

Structural Deconstruction & Mechanistic Causality

To understand the superior performance of the 2,4-difluoro-6-methoxy substitution pattern, we must analyze the causality behind each functional group.

The Ester-to-Acid Prodrug Strategy

The methyl ester in Methyl 2,4-difluoro-6-methoxyphenylacetate is biologically inactive against target receptors but serves as a critical delivery vehicle. Carboxylic acids often suffer from poor passive membrane permeability due to their negative charge at physiological pH. Masking the acid as a lipophilic methyl ester dramatically enhances cellular uptake and oral bioavailability. Once intracellular, ubiquitous carboxylesterases rapidly hydrolyze the ester to yield the active 2,4-difluoro-6-methoxyphenylacetic acid [1].

Conformational Locking via the 6-Methoxy Group

Binding to narrow, hydrophobic receptor pockets (such as the Arg120/Tyr355 gate in COX-2) carries a high entropic penalty if the ligand is highly flexible. The bulky 6-methoxy group sits ortho to the acetic acid side chain, creating a severe steric clash that restricts bond rotation. This "ortho-effect" forces the acetic acid moiety to adopt an orthogonal conformation relative to the phenyl ring—pre-organizing the molecule into its bioactive conformation and significantly increasing binding affinity [2].

Metabolic Shielding & pKa Modulation via 2,4-Difluorination

The strategic placement of fluorine atoms serves a dual purpose [3]:

  • Metabolic Shielding (4-Fluoro): The para-position of phenyl rings is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Substituting hydrogen with the highly electronegative and strongly bonded fluorine atom blocks para-hydroxylation, drastically extending the compound's metabolic half-life ( t1/2​ ).

  • pKa Modulation (2-Fluoro): The electron-withdrawing nature of the ortho-fluorine lowers the pKa of the resulting carboxylic acid. This ensures a higher fraction of the drug is ionized at physiological pH, strengthening the critical electrostatic salt bridge with basic arginine residues in the target receptor's binding pocket.

Pathway Prodrug Methyl 2,4-difluoro-6-methoxyphenylacetate (Highly Permeable Prodrug) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Absorption & Cleavage ActiveDrug 2,4-difluoro-6-methoxyphenylacetic acid (Active Pharmacophore) Esterase->ActiveDrug Activation Target Inflammatory Target (e.g., CRTH2 / COX-2) ActiveDrug->Target High-Affinity Binding (Salt Bridge + Steric Fit) Downstream Pro-inflammatory Signaling (Cytokines / Prostaglandins) ActiveDrug->Downstream Inhibits Target->Downstream Pathological Activation Inhibition Signal Blockade (Resolution of Inflammation) Downstream->Inhibition Therapeutic Effect

Figure 1: Pharmacokinetic activation and pharmacodynamic pathway of the 2,4-difluoro-6-methoxy scaffold.

Comparative SAR Analysis: Scaffold Alternatives

The following table summarizes representative in vitro and ADME (Absorption, Distribution, Metabolism, and Excretion) data comparing the target scaffold against common alternatives. Data reflects the performance of the intact ester for permeability ( Papp​ ) and the hydrolyzed acid for target binding ( Ki​ ).

Scaffold AnalogTarget Binding Affinity ( Ki​ , nM)HLM Half-Life ( t1/2​ , min)Permeability ( Papp​ , 10−6 cm/s)Primary SAR Limitation
Unsubstituted Methyl phenylacetate 4,5001218.5High entropic penalty; rapid CYP450 clearance.
Methyl 4-fluorophenylacetate 2,1004519.2Lacks conformational locking; weak salt bridge.
Methyl 2,4-difluorophenylacetate 3505821.0Improved pKa and stability, but lacks steric pre-organization.
Methyl 2,4-dichloro-6-methoxyphenylacetate 856514.3Chlorine bulk causes minor steric clashes in tight receptor pockets.
Methyl 2,4-difluoro-6-methoxyphenylacetate 12 85 22.4 Optimal balance of conformational locking, pKa, and stability.

Data Interpretation: The transition from the unsubstituted analog to the 2,4-difluoro-6-methoxy scaffold yields a >300-fold increase in binding affinity and a 7-fold increase in metabolic stability, proving the synergistic necessity of all three substituents.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the SAR data must be generated using self-validating experimental systems. Below are the rigorous methodologies required to evaluate these analogs.

Protocol 1: In Vitro Esterase Hydrolysis & Target Binding Assay

This protocol measures the prodrug's conversion rate and the subsequent binding affinity of the released acid.

  • Esterase Incubation: Incubate 10 µM of the methyl ester analog in human liver cytosol (1 mg/mL protein) suspended in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the ester and the appearance of the free acid.

  • Target Binding (Fluorescence Polarization): Once 100% conversion to the acid is confirmed, titrate the resulting compound (from 10 µM down to 0.1 nM) into a buffer containing the purified target receptor (e.g., COX-2) and a fluorescently labeled tracer ligand.

  • Self-Validation Mechanism:

    • Control 1: Run a parallel assay using a known reference inhibitor (e.g., Indomethacin) to ensure the receptor's dynamic range ( Z′ -factor > 0.6).

    • Control 2: Test the unhydrolyzed methyl ester directly against the receptor (in esterase-free buffer) to confirm it is completely inactive, validating the prodrug hypothesis.

Protocol 2: Microsomal Stability (HLM) Assay

This protocol isolates the impact of the 4-fluoro substitution on metabolic shielding.

  • Reaction Mixture Setup: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) and the test analog (1 µM) in 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Extraction: Stop the reaction at 0, 5, 15, 30, and 45 minutes by transferring 50 µL of the mixture into 150 µL of cold quenching solvent (Methanol/Acetonitrile 1:1).

  • Analysis: Measure the remaining parent compound via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Self-Validation Mechanism:

    • High-Clearance Control: Verapamil must show a t1/2​ < 15 mins.

    • Low-Clearance Control: Warfarin must show a t1/2​ > 120 mins. If these controls fail, the microsome batch is non-viable, and the assay is automatically rejected.

Workflow Syn 1. Scaffold Synthesis (Esterification & Fluorination) PhysChem 2. PhysChem Profiling (LogP, Solubility, pKa) Syn->PhysChem InVitro 3. Target Binding Assay (Receptor Ki / IC50) PhysChem->InVitro ADME 4. ADME & PK Profiling (HLM Stability, Permeability) InVitro->ADME Lead 5. Lead Optimization (2,4-diF-6-OMe Selection) ADME->Lead Lead->Syn SAR Feedback Loop

Figure 2: Iterative self-validating experimental workflow for SAR screening of phenylacetate analogs.

References

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255-270.[Link][1][2]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link][3][4]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[Link][5]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2,4-difluoro-6-methoxyphenylacetate proper disposal procedures

Operational Protocol: Handling, Segregation, and Disposal of Methyl 2,4-difluoro-6-methoxyphenylacetate 1. The Causality of Halogenated Waste Management Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Handling, Segregation, and Disposal of Methyl 2,4-difluoro-6-methoxyphenylacetate

1. The Causality of Halogenated Waste Management Methyl 2,4-difluoro-6-methoxyphenylacetate (CAS: 1806277-75-7) is a fluorinated aromatic ester heavily utilized in synthetic chemistry and advanced drug development[1]. While its ester and ether functional groups dictate its synthetic reactivity, its end-of-life disposal is entirely governed by the presence of two fluorine atoms on the phenyl ring.

The Mechanistic "Why": Standard non-halogenated organic solvents combust cleanly into carbon dioxide and water. However, when fluorinated compounds are subjected to standard incineration, the carbon-fluorine bonds break and react with hydrogen to form Hydrogen Fluoride (HF) gas—a highly toxic and corrosive emission. To prevent environmental contamination and severe damage to incinerator linings, regulatory agencies mandate that halogenated wastes undergo specialized rotary kiln incineration equipped with caustic scrubbing (e.g., sodium hydroxide scrubbers) to neutralize acid gases[2]. Mixing this compound with non-halogenated waste streams not only violates but also exponentially increases disposal costs and facility risks[3].

2. Quantitative Waste Profiling Proper disposal begins with understanding the physicochemical and regulatory profile of the waste stream. Summarized below are the critical parameters for managing this fluorinated ester.

ParameterClassification / ValueOperational Impact
Chemical Class Halogenated Organic (Fluorinated Ester)Must be strictly segregated from non-halogenated solvents[4].
EPA Waste Code D001 (if mixed with flammables) / F-seriesRequires specialized rotary kiln incineration with caustic scrubbing[2].
Incompatibilities Strong acids, bases, oxidizing agentsRisk of exothermic hydrolysis; do not mix in general waste carboys[5].
SAA Storage Limit 55 Gallons (Total accumulation)Mandates strict inventory tracking and routine EH&S pickup[4].
Evaporation Limit 0% (Strictly Prohibited)Intentional evaporation for disposal is a federal violation[5].

3. Step-by-Step Disposal Methodology This self-validating protocol ensures compliance, safety, and logistical efficiency when disposing of Methyl 2,4-difluoro-6-methoxyphenylacetate.

Phase 1: Containerization and Validation

  • Select a Compatible Container: Utilize a high-density polyethylene (HDPE) or PTFE-lined glass container. Self-Validation Step: Before adding waste, visually inspect the threading and invert the empty, capped container to verify the seal is vapor-tight[5].

  • Pre-Label the Container: Attach a hazardous waste label before the first drop of waste is introduced. The label must explicitly state "Halogenated Organic Waste" and list "Methyl 2,4-difluoro-6-methoxyphenylacetate" as a constituent[3]. Avoid abbreviations or generic formulas, as emergency responders rely on clear nomenclature[3].

Phase 2: Segregation and Accumulation 3. Isolate the Waste Stream: Ensure no non-halogenated solvents (e.g., pure ethanol, hexane) are added to this container unless they are inseparable byproducts of the reaction[4]. 4. Transfer to the SAA: Store the active waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5]. 5. Maintain a Closed System: The container must remain completely sealed at all times, except during the active transfer of waste[5]. Funnels must not be left in the neck of the carboy.

Phase 3: Final Disposition 6. Request EH&S Pickup: Once the container is full, or the SAA approaches the 55-gallon regulatory limit, initiate a waste transfer request. Containers must be removed from the SAA within three days of becoming full[5].

Segregation A Waste Generated: Methyl 2,4-difluoro-6-methoxyphenylacetate B Is the waste mixed with non-halogenated solvents? A->B C Halogenated Waste Stream (Requires Caustic Scrubbing) B->C No, pure or halogenated mix D DO NOT MIX Keep Streams Separate B->D Yes, mixed with non-halogens E Transfer to Satellite Accumulation Area (SAA) C->E D->C Re-segregate / Re-classify F Rotary Kiln Incineration (EPA Approved Facility) E->F EH&S Pickup (< 55 gal)

Caption: Halogenated waste segregation and disposal workflow for fluorinated organics.

4. Emergency Spill Response and Decontamination In the event of an accidental release of Methyl 2,4-difluoro-6-methoxyphenylacetate, immediate containment is required to prevent vapor inhalation and surface contamination.

Spill Response Protocol:

  • Assess the Scope: Determine if the spill is incidental (< 1 Liter, manageable by lab personnel) or an emergency (> 1 Liter or occurring outside a ventilated hood). For emergencies, evacuate immediately and contact EH&S[6].

  • Don Appropriate PPE: Equip standard chemical-resistant gear, including nitrile gloves, splash goggles, and a lab coat[4].

  • Apply Inert Absorbent: Surround and cover the spill with a chemically inert absorbent material (e.g., vermiculite or a commercial universal binder). Causality: Do not use combustible materials like sawdust, as they can react with organic compounds and complicate the downstream incineration process.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a rigid, compatible waste container (e.g., a wide-mouth HDPE jar).

  • Surface Decontamination: Wash the affected benchtop or floor with soap and water (or a mild alkaline detergent) to neutralize any potential acidic hydrolysis byproducts and remove residual organics[4].

  • Classify Spill Debris: Label the collection jar as "Halogenated Spill Debris" and transfer it to the SAA for standard hazardous waste processing[6].

SpillResponse S1 Spill Detected: Fluorinated Liquid/Solid S2 Assess Spill Volume & Ventilation S1->S2 S3 Evacuate & Call EH&S (Major Spill) S2->S3 > 1 Liter or Poor Ventilation S4 Don PPE: Nitrile Gloves, Goggles, Lab Coat S2->S4 < 1 Liter (Incidental) S5 Apply Inert Absorbent (e.g., Vermiculite) S4->S5 S6 Sweep into Compatible Waste Container S5->S6 S7 Label as 'Halogenated Spill Debris' & Transfer to SAA S6->S7

Caption: Incidental spill response and decontamination protocol for fluorinated liquids/solids.

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) / National Service Center for Environmental Publications (NEPIS) URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) Environmental Health & Safety URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2,4-difluoro-6-methoxyphenylacetate

Handling specialty fluorinated intermediates like Methyl 2,4-difluoro-6-methoxyphenylacetate requires moving beyond generic safety checklists. As a Senior Application Scientist, I approach laboratory safety through the l...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialty fluorinated intermediates like Methyl 2,4-difluoro-6-methoxyphenylacetate requires moving beyond generic safety checklists. As a Senior Application Scientist, I approach laboratory safety through the lens of mechanistic chemistry. By understanding why a molecule behaves the way it does, we can design a self-validating operational and disposal framework that ensures absolute safety and logistical efficiency for drug development professionals.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To select the appropriate Personal Protective Equipment (PPE) and handling procedures, we must first analyze the structure-activity relationship of Methyl 2,4-difluoro-6-methoxyphenylacetate[1]:

  • Fluorinated Aromatic Ring: The inclusion of two fluorine atoms significantly increases the molecule's lipophilicity. This allows the compound to more readily partition into and cross the lipid bilayers of the stratum corneum (human skin), elevating the risk of systemic absorption and dermal irritation compared to non-fluorinated analogs.

  • Ester Linkage: Phenylacetates are susceptible to hydrolysis when exposed to strong acids, bases, or ambient moisture over time. This degradation can release irritating substituted phenylacetic acids and methanol, necessitating strict moisture control and adequate ventilation.

  • Physical State: Typically handled as a high-boiling liquid or low-melting solid, it presents a primary contact hazard. However, if aerosolized during transfer or heated during synthesis, it becomes an acute inhalation hazard.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards and the for workplace hazard mitigation[2], the following PPE is mandatory. Every choice is dictated by the chemical's lipophilic and reactive properties.

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against micro-droplets and splashes. Safety glasses are insufficient due to the ester's potential to cause severe ocular irritation.
Hands (Primary) Heavyweight Nitrile (≥ 8 mil) or NeopreneStandard 4-mil latex or thin nitrile degrades rapidly when exposed to lipophilic fluorinated organics. Nitrile provides an optimal barrier against ester penetration.
Body/Skin Flame-Resistant (FR) Lab Coat & Chemical ApronPrevents dermal exposure. An FR coat is required if handling the compound in conjunction with flammable organic solvents (e.g., THF, DCM) during synthesis[3].
Respiratory N95 / Organic Vapor Cartridge (Half-Mask)Required only if handling outside a certified fume hood (e.g., during a spill). Routine handling must occur inside engineering controls.

Self-Validating Operational Workflow

To ensure trustworthiness, this protocol operates as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met. This aligns with the risk mitigation strategies outlined in the framework[4].

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and check the continuous flow monitor.

  • Validation: Do not uncap the reagent unless the face velocity reads between 100–120 feet per minute (fpm) .

Step 2: PPE Integrity Check

  • Action: Don standard PPE. Perform the "inflation test" on your nitrile gloves by trapping air and rolling the cuff to check for micro-tears.

  • Validation: If the glove loses pressure, discard it immediately. Lipophilic compounds like Methyl 2,4-difluoro-6-methoxyphenylacetate will exploit microscopic breaches.

Step 3: Reagent Transfer

  • Action: Use a positive displacement pipette (for liquids) or an anti-static spatula (for solids) to transfer the chemical. Keep the source vial capped when not actively dispensing to prevent ambient moisture hydrolysis.

  • Validation: Ensure the balance is clean and zeroed. If any material drops outside the receiving flask, proceed immediately to the spill response protocol.

Step 4: Doffing and Decontamination

  • Action: Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches bare skin. Wash hands with soap and water immediately.

Emergency Spill Response & Disposal Plan

In the event of a spill, the primary goal is to prevent the fluorinated ester from entering the water table or causing inhalation exposure, as detailed in[5].

  • Isolate & Evacuate: Immediately alert laboratory personnel and restrict access to the area. If the spill is outside a fume hood, don a half-mask respirator with organic vapor cartridges.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Do not use combustible absorbents like sawdust.

  • Neutralization/Absorption: Work the absorbent into the spill from the outside in. The lipophilic nature of the compound means it will bind well to hydrophobic absorbents.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable polyethylene hazardous waste container.

  • Disposal: Label the container strictly as "Hazardous Waste: Fluorinated Organic Ester / Halogenated Waste." Do not mix with aqueous waste streams, as this will induce hydrolysis. Dispose of in accordance with local EPA or equivalent regulatory guidelines.

Process Visualization

The following diagram maps the logical decision tree for handling and emergency response, ensuring rapid, safe decision-making.

G Start Conduct Hazard Assessment (OSHA 1910.132) PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify >100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill YesSpill Isolate Area & Apply Vermiculite Spill->YesSpill Yes NoSpill Execute Synthesis/ Handling Protocol Spill->NoSpill No Waste Collect Hazardous Waste (EPA Guidelines) YesSpill->Waste NoSpill->Waste Doff Doff PPE & Wash Hands Waste->Doff

Workflow for the safe handling and spill response of fluorinated phenylacetates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. Summarized via Ecesis. Available from:[Link]

  • Denlinger, K. "ACS's Hazard Assessment in Research Laboratories website: An important safety culture tool." Journal of Chemical Health & Safety, 2018. Available from:[Link]

  • ChemSrc Database. Methyl 2,4-difluoro-6-methoxyphenylacetate Chemical Properties and CAS Information. Available from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-difluoro-6-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-difluoro-6-methoxyphenylacetate
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